MK-6884
Description
Structure
3D Structure
Properties
CAS No. |
2102194-04-5 |
|---|---|
Molecular Formula |
C25H25N5O |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3 |
InChI Key |
PREPVVXBTJBVOZ-UHFFFAOYSA-N |
SMILES |
N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1 |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-6884; MK6884; MK 6884 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Selectivity of [11C]MK-6884
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of [11C]MK-6884, a novel positron emission tomography (PET) tracer for the M4 muscarinic acetylcholine receptor (M4R). The document details its binding affinity, selectivity profile, and the experimental methodologies used for its characterization.
Core Concepts: [11C]this compound as a Positive Allosteric Modulator
[11C]this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine, [11C]this compound binds to a distinct allosteric site on the M4 receptor.[2][3] This binding enhances the receptor's response to acetylcholine. A key characteristic of [11C]this compound is its cooperative binding; its affinity for the M4R is increased in the presence of orthosteric agonists like carbachol or acetylcholine.[2][3] This property is crucial for its function as a PET tracer, as its binding signal is sensitive to the endogenous cholinergic tone.
Quantitative Binding Data
The binding affinity of the tritiated version of the ligand, [3H]this compound, has been determined through in vitro saturation binding studies using striatal homogenates. The dissociation constant (Kd) and maximum receptor density (Bmax) are summarized below.
Table 1: In Vitro Binding Affinity of [3H]this compound
| Species | Tissue | Kd (nM) | Bmax (nM) |
| Rhesus Monkey | Striatum | 0.9 | 13 |
| Human | Striatum | 1.2 | 7 |
Data sourced from saturation binding studies with [3H]this compound in the presence of 10 µM carbachol.
Selectivity Profile
[11C]this compound exhibits a high degree of selectivity for the M4 muscarinic receptor. While comprehensive quantitative data for its affinity against all other muscarinic subtypes (M1, M2, M3, M5) is not publicly available, it is consistently reported to have good selectivity.[2][3] Off-target profiling against a panel of ion channels has demonstrated a lack of significant activity at concentrations relevant for PET imaging.
Table 2: Selectivity Profile of this compound
| Target | Ligand | Assay Type | Result |
| M1, M2, M3, M5 Receptors | [11C]this compound | Not Specified | High Selectivity for M4 |
| Nav1.5 | This compound | Ion Channel Flux Assay | IC50 > 30 µM |
| Cav1.2 | This compound | Ion Channel Flux Assay | IC50 > 30 µM |
| hERG | This compound | Ion Channel Flux Assay | IC50 > 30 µM |
Experimental Protocols
In Vitro Radioligand Binding Assay (Saturation Assay)
This protocol outlines the general procedure for determining the Kd and Bmax of [3H]this compound in brain tissue homogenates.
-
Tissue Homogenization: Brain tissue (e.g., striatum) is homogenized in a cold buffer solution.
-
Incubation: Aliquots of the tissue homogenate are incubated with increasing concentrations of [3H]this compound.
-
Orthosteric Agonist: The incubation is performed in the presence of a fixed concentration of an orthosteric agonist (e.g., 10 µM carbachol) to enhance the binding of the allosteric radioligand.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled M4 PAM to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation binding data.
In Vivo PET Imaging
This protocol provides a general workflow for the use of [11C]this compound in PET imaging studies in non-human primates and humans.
-
Radiosynthesis: [11C]this compound is synthesized with high radiochemical purity and specific activity.
-
Subject Preparation: The subject is positioned in the PET scanner.
-
Radiotracer Administration: A bolus of [11C]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired over a specified duration (e.g., 90-120 minutes).
-
Arterial Blood Sampling (optional): In some studies, arterial blood samples are taken to measure the radiotracer concentration in plasma and determine the metabolite-corrected arterial input function.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling: The regional TACs are analyzed using appropriate kinetic models (e.g., simplified reference tissue model) to quantify receptor binding, often expressed as the binding potential (BPND).
Visualizations
M4 Muscarinic Receptor Signaling Pathway
Caption: M4 muscarinic receptor signaling pathway.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow for an in vitro radioligand binding assay.
Positive Allosteric Modulation by [11C]this compound
Caption: Positive allosteric modulation of the M4 receptor.
References
- 1. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of [11C]MK-6884: A Technical Guide to its Discovery and Synthesis as a Novel M4 Receptor Radiotracer
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of [11C]MK-6884, a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the M4 muscarinic acetylcholine receptor (M4R). Developed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and quantitative data that underscore the significance of [11C]this compound as a tool for neurodegenerative disease research.
Introduction: Targeting the M4 Receptor in Neuropsychiatric Disorders
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the striatum, cortex, and hippocampus. Its role in modulating cholinergic and dopaminergic neurotransmission has made it a key target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The development of selective M4 positive allosteric modulators (PAMs) has created a need for a reliable PET tracer to study receptor occupancy and distribution in the living brain. [11C]this compound was developed to meet this need, offering a minimally invasive method to quantify M4R expression and engagement by therapeutic candidates.
Discovery and Optimization of the this compound Scaffold
The journey to [11C]this compound began with the screening of a series of central pyridine-related M4 PAMs. The lead compound was identified and subsequently optimized to enhance binding affinity, selectivity, and pharmacokinetic properties suitable for a PET tracer. This optimization process involved systematic modifications to the chemical scaffold, leading to the identification of compound 13, which was later designated as this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, highlighting the structure-activity relationship that led to its selection.
Table 1: In Vitro Binding Affinity of Key Compounds for the Human M4 Receptor [1]
| Compound | R2 Substitution | Ki (nM) |
| 9 | Methoxycinnoline | 0.6 |
| 10 | Dimethylamino-cinnoline | 4.9 |
| 11 | 2-methyl indazole | 13 |
| 13 (this compound) | Imidazopyridine | 0.19 |
| 21 | Lactam | 0.65 |
| 22 | 6,5-fused azacycle | <1 |
| 23 | 6,5-fused azacycle | <1 |
| 24 | 4-(azetidin-1-yl)piperidine | <1 |
| 25 | 6,5-fused azacycle | <1 |
| 28 | Fluorinated pyrazole | 0.08 |
Table 2: In Vivo and Physicochemical Properties of Selected PET Tracer Candidates [1]
| Compound | BPND (in vivo, monkey) | sFlogD | Brain Free Fraction (rat) |
| [11C]2 | 0.29 | - | - |
| [11C]13 (this compound) | 0.83 | - | - |
| [11C]22 | 0.2 | - | - |
| [11C]28 | 0.42 | 3.3 | - |
Table 3: Radiosynthesis and Biodistribution of [11C]this compound [2]
| Parameter | Value |
| Radiochemical Yield | ~15 ± 5% |
| Radiochemical Purity | >95% |
| Molar Activity | ~87.71 ± 0.1 GBq/µmol |
| Organ Biodistribution (Rat, %ID/g) | |
| Blood | 0.40 ± 0.11 |
| Brain | - |
| Liver | - |
| Kidney | - |
Experimental Protocols
General Chemistry
All reagents and solvents were purchased from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Synthesis of this compound Precursor
The synthesis of the des-methyl precursor for radiolabeling was achieved through a multi-step synthetic route, which will be detailed in a forthcoming publication. The final precursor was purified by column chromatography to >98% purity.
Radiosynthesis of [11C]this compound[2]
[11C]Methyl iodide ([11C]CH3I) was produced from [11C]CO2 via the "wet" method. The [11C]CH3I was then trapped in a solution of the des-methyl precursor (1 mg) in anhydrous dimethylformamide (0.5 mL) containing 1 M NaOH (10 µL). The reaction mixture was heated at 55 °C for 5 minutes. After quenching with HPLC mobile phase, the crude product was purified by semi-preparative reverse-phase HPLC. The fraction containing [11C]this compound was collected, diluted with water, and passed through a C18 Sep-Pak cartridge. The cartridge was washed with water, and the final product was eluted with ethanol and formulated in sterile saline for injection.
In Vitro Binding Assays[1]
Competition binding assays were performed using membranes from Chinese hamster ovary (CHO) cells stably expressing the human M4 receptor. Membranes were incubated with a fixed concentration of [3H]-labeled M4 PAM ligand and varying concentrations of the test compounds in the presence of 10 µM acetylcholine. Non-specific binding was determined in the presence of an excess of a non-radiolabeled M4 PAM. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging[1]
All animal studies were conducted in accordance with institutional guidelines. Rhesus monkeys were anesthetized and positioned in a PET scanner. A transmission scan was acquired for attenuation correction. [11C]this compound was administered as an intravenous bolus, and dynamic PET data were acquired for 90-120 minutes. Arterial blood samples were collected throughout the scan to determine the arterial input function. PET images were reconstructed using standard algorithms. Regional time-activity curves were generated, and the nondisplaceable binding potential (BPND) was calculated using a simplified reference tissue model with the cerebellum as the reference region.
Visualizing the Biological and Experimental Context
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels.
Experimental Workflow for [11C]this compound Development
The development of [11C]this compound followed a rigorous and systematic workflow, from initial compound screening to preclinical evaluation.
Conclusion
[11C]this compound has emerged as a robust and selective PET radiotracer for the M4 muscarinic acetylcholine receptor. Its favorable in vitro and in vivo properties make it an invaluable tool for advancing our understanding of the role of the M4 receptor in neuropsychiatric disorders and for accelerating the development of novel M4-targeting therapeutics. This technical guide provides a comprehensive foundation for researchers and drug developers seeking to utilize this promising new imaging agent.
References
MK-6884: A Technical Guide to a Novel Biomarker for Cholinergic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic dysfunction is a well-established hallmark of several neurodegenerative and psychiatric disorders, most notably Alzheimer's disease. The development of sensitive and specific biomarkers to probe the integrity of the cholinergic system in vivo is crucial for early diagnosis, patient stratification, and monitoring the efficacy of novel therapeutics. MK-6884, a novel positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R), has emerged as a promising positron emission tomography (PET) tracer, [¹¹C]this compound, for quantifying M4R density and cholinergic tone. This technical guide provides an in-depth overview of this compound, summarizing key data, experimental protocols, and the underlying mechanisms that position it as a valuable biomarker for cholinergic dysfunction.
Core Mechanism of Action
This compound is a selective M4 muscarinic acetylcholine receptor (mAChR) PET imaging tracer.[1] It functions as a positive allosteric modulator, meaning it binds to a site on the M4 receptor distinct from the acetylcholine (ACh) binding site.[2][3] This allosteric binding enhances the receptor's affinity for its endogenous ligand, acetylcholine.[3][4] Consequently, the binding of [¹¹C]this compound is highly dependent on the local concentration of acetylcholine; higher ACh levels lead to increased tracer binding.[2][5] This unique property allows [¹¹C]this compound to serve not only as a marker for M4 receptor density but also as a dynamic measure of cholinergic tone.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its tritiated analog [³H]this compound, derived from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound Analogs
| Compound | R2 Substitution | R3 Substitution | Binding Affinity (Ki, nM) |
| 3 | Methoxycinnoline | Open carbo-chain | 9.8[6] |
| 4 | Methoxycinnoline | (F-cyclopentyl)methyl | 15[6] |
| 5 | Methoxycinnoline | (cyclopentyl)methyl | 2.9[6] |
| 6 | Methoxycinnoline | Bridged [1.1.1]bicyclic | 5.2[6] |
| 7 | Methoxycinnoline | (4,4-F2-cyclohexyl)methyl | 14[6] |
| 9 | Methoxycinnoline | (methylcyclopentyl)methyl | 0.6[6] |
| 10 | Dimethylaminocinnoline | (methylcyclopentyl)methyl | 4.9[6] |
| 11 | 2-methyl indazole | (methylcyclopentyl)methyl | 13[6] |
Table 2: Saturation Binding of [³H]this compound in Brain Tissue Homogenates
| Brain Region | Species | Kd (nM) | Bmax (pmol/g protein) |
| Striatum | Rhesus Monkey | Moderate | <10 nM[6] |
| Striatum | Human | Moderate | <10 nM[6] |
Table 3: [¹¹C]this compound PET Imaging Studies in Humans
| Study Population | Tracer Dose | Key Findings | Reference |
| Healthy Volunteers & Alzheimer's Patients | ~370 MBq | Lower cortical binding in AD patients compared to healthy elderly. | NCT02621606[7][8] |
| Alzheimer's Patients (n=9) | 370 MBq | Reduced cortical uptake, particularly in parieto-temporal association cortex.[9][10] | Masdeu et al., 2020 & 2021[9][10] |
| Healthy Subjects (n=7) & Alzheimer's Patients (n=10) | Not Specified | High binding in the striatum, moderate in cortex and hippocampus, minimal in cerebellum. | Li et al., 2022[2] |
Experimental Protocols
In Vitro Autoradiography with [³H]this compound
This protocol is based on methodologies described for assessing M4 receptor density in postmortem human brain tissue.[11]
-
Tissue Preparation: Human brain tissue sections (e.g., hippocampus, prefrontal cortex) from diagnosed Alzheimer's disease, mild cognitive impairment, and healthy volunteers are used.
-
Radioligand Incubation: Tissue sections are incubated with [³H]this compound at a concentration of 2.5 nM.
-
Agonist Co-incubation: To enhance binding, the cholinergic agonist carbachol (10 µM) is included in the incubation buffer.[11]
-
Non-specific Binding Determination: A parallel set of tissue sections is incubated with [³H]this compound and a high concentration (e.g., 10 µM) of unlabeled this compound to determine non-specific binding.[11]
-
Washing and Drying: After incubation, the sections are washed in buffer to remove unbound radioligand and then dried.
-
Imaging: The dried sections are apposed to a phosphor imaging plate or film to visualize the distribution and density of [³H]this compound binding.
-
Quantification: The resulting autoradiograms are quantified using densitometry, with comparison to standards of known radioactivity.
In Vivo PET Imaging with [¹¹C]this compound
The following is a generalized protocol for human PET imaging studies with [¹¹C]this compound, based on clinical trial information.[7][8][10]
-
Participant Preparation: Participants (healthy volunteers or patients with Alzheimer's disease) are positioned in the PET scanner.
-
Radiotracer Administration: A single intravenous bolus of approximately 370 MBq of [¹¹C]this compound is administered.[7][8][10]
-
PET Scan Acquisition: Dynamic PET images are acquired for 90 minutes immediately following the injection.[10]
-
Image Analysis:
-
Reference Region: The cerebellum grey matter is used as the reference region due to its negligible M4 receptor density.[9][10]
-
Quantification: Time-activity curves are generated for various brain regions of interest. The binding potential (BP_ND) is calculated, representing the ratio of specifically bound radiotracer to the non-displaceable concentration.[4][7] Standardized uptake value ratios (SUVRs) are also calculated.[9][10]
-
Visualizing the Role of this compound
M4 Receptor Signaling Pathway
Caption: M4 receptor signaling and this compound interaction.
Experimental Workflow for [¹¹C]this compound PET Imaging
Caption: Workflow for a [¹¹C]this compound PET study.
This compound as a Biomarker for Cholinergic Dysfunction
Caption: Logic of this compound as a cholinergic biomarker.
Conclusion
This compound, particularly in its radiolabeled form [¹¹C]this compound, represents a significant advancement in the in vivo assessment of the cholinergic system. Its unique properties as a positive allosteric modulator of the M4 receptor allow for the simultaneous evaluation of receptor density and cholinergic tone. The data and protocols summarized in this guide highlight its potential as a robust biomarker for diagnosing and monitoring cholinergic dysfunction in Alzheimer's disease and other neurological and psychiatric conditions. Furthermore, [¹¹C]this compound is a valuable tool for drug development, enabling the direct measurement of M4 receptor target engagement for novel therapeutics.[3][5] As research progresses, this compound is poised to play a critical role in unraveling the complexities of cholinergic signaling in health and disease.
References
- 1. This compound|M4 mAChR PET Tracer|For Research [benchchem.com]
- 2. alzforum.org [alzforum.org]
- 3. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. | BioWorld [bioworld.com]
- 9. neurology.org [neurology.org]
- 10. neurology.org [neurology.org]
- 11. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of [3H]MK-6884 Binding: A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of [3H]MK-6884, a tritiated radioligand for the M4 muscarinic acetylcholine receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology. This document outlines the binding characteristics of [3H]this compound, detailed experimental protocols for its use in saturation binding assays and autoradiography, and a summary of the M4 receptor's signaling pathway.
Introduction to [3H]this compound
[3H]this compound is the tritiated analog of this compound, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric modulation enhances the receptor's response to acetylcholine. The tritiated form, [3H]this compound, is a critical tool for the in vitro quantification and characterization of the M4 receptor in brain tissue and other biological preparations.
Quantitative Binding Data
The binding affinity (Kd) and receptor density (Bmax) of [3H]this compound have been determined in crude striatal homogenates from both rhesus monkeys and humans. These studies were conducted in the presence of 10 µM carbachol, an orthosteric agonist that enhances the binding of [3H]this compound to the M4 receptor.
| Species | Tissue | Kd (nM) | Bmax (nM) | Bmax/Kd |
| Rhesus Monkey | Striatum | 0.9 | 13 | 14.4 |
| Human | Striatum | 1.2 | 7 | 7.8 |
Table 1: In Vitro Binding Parameters of [3H]this compound in the Presence of 10 µM Carbachol.
Experimental Protocols
Saturation Radioligand Binding Assay in Brain Homogenates
This protocol describes the determination of Kd and Bmax of [3H]this compound in brain tissue homogenates.
Materials:
-
Frozen brain tissue (e.g., striatum)
-
[3H]this compound
-
Unlabeled this compound (for non-specific binding)
-
Carbachol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Thaw the brain tissue on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Assay Buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare a series of dilutions of [3H]this compound in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
For each concentration of [3H]this compound, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add unlabeled this compound to a final concentration of 1 µM.
-
Add 10 µM carbachol to all tubes.
-
Add the prepared brain membrane homogenate (typically 50-100 µg of protein per tube).
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours in the dark to allow for filter dissolution and reduction of chemiluminescence.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
In Vitro Quantitative Autoradiography
This protocol describes the visualization and quantification of [3H]this compound binding sites in brain sections.
Materials:
-
Frozen brain tissue blocks
-
[3H]this compound
-
Unlabeled this compound
-
Carbachol
-
Cryostat
-
Microscope slides
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Tritium-sensitive phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Mount the frozen brain block onto a cryostat chuck.
-
Cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto microscope slides and allow them to air dry.
-
-
Pre-incubation:
-
Rehydrate the slides by incubating them in Assay Buffer at room temperature for 15-30 minutes.
-
-
Incubation:
-
Incubate the slides with 2 nM [3H]this compound in Assay Buffer containing 10 µM carbachol for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the same solution with the addition of 1 µM unlabeled this compound.
-
-
Washing:
-
Wash the slides in ice-cold Wash Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Expose for a period of several weeks to months, depending on the specific activity of the radioligand and the density of the receptors.
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging screen or develop the film.
-
Quantify the autoradiographic signal in specific brain regions using image analysis software.
-
Convert the optical density or photostimulated luminescence values to fmol/mg tissue by comparison with tritium standards co-exposed with the brain sections.
-
Calculate specific binding by subtracting the non-specific binding from the total binding in adjacent sections.
-
Visualizations
Experimental Workflow: Saturation Binding Assay
Workflow for [3H]this compound Saturation Binding Assay.
M4 Muscarinic Receptor Signaling Pathway
Simplified M4 Muscarinic Receptor Signaling Pathway.
M4 Muscarinic Receptor Signaling
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and results in various downstream cellular responses, generally of an inhibitory nature.
In brain regions such as the striatum, the M4 receptor plays a crucial role in modulating dopaminergic signaling. It is often co-localized with the D1 dopamine receptor on medium spiny neurons. While D1 receptor activation (by dopamine) stimulates adenylyl cyclase via Gαs, leading to increased cAMP and excitatory cellular effects, concurrent M4 receptor activation can counteract this effect by inhibiting adenylyl cyclase. This provides a mechanism for cholinergic-dopaminergic balance in the control of motor activity and other cognitive functions. The positive allosteric modulation by this compound enhances the M4 receptor's inhibitory influence on this pathway in the presence of acetylcholine.
Preclinical Profile of MK-6884 in Rhesus Monkeys: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MK-6884, a novel positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, with a specific focus on research conducted in rhesus monkeys. This compound, particularly in its radiolabeled form [¹¹C]this compound, has emerged as a critical tool for in vivo imaging studies, enabling the quantification of M4 receptor occupancy and target engagement for potential therapeutic candidates in neurodegenerative and psychiatric disorders.[1][2][3]
Core Findings from Rhesus Monkey Studies
Preclinical investigations in rhesus monkeys have been instrumental in characterizing the in vivo properties of this compound. These studies have consistently demonstrated that [¹¹C]this compound is a suitable positron emission tomography (PET) tracer for the M4 receptor.[4][5] Key findings include its high binding affinity and selectivity for an allosteric site on the M4 receptor, rapid penetration of the blood-brain barrier, and a regional brain distribution consistent with the known localization of M4 receptors, with the highest uptake observed in the striatum.[4][6][7]
Furthermore, these studies have validated the use of [¹¹C]this compound as a biomarker for target engagement. Co-administration of other M4 PAMs leads to a competitive reduction in [¹¹C]this compound binding, allowing for the quantification of receptor occupancy.[4][8] Interestingly, the binding of [¹¹C]this compound is enhanced by the presence of the orthosteric M4 receptor agonist carbachol and the acetylcholinesterase inhibitor donepezil, highlighting its nature as a highly cooperative M4 PAM.[1][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rhesus monkeys.
Table 1: In Vitro Binding Characteristics of [³H]this compound in Rhesus Monkey Striatum
| Parameter | Value | Reference |
| Kd (Dissociation Constant) | ~12-17 nM | [4][11] |
| Bmax (Maximum Binding Capacity) | Data not consistently reported in nM, but low density (<10 nM) noted. | [4] |
Table 2: In Vivo [¹¹C]this compound PET Imaging Parameters in Rhesus Monkeys
| Parameter | Brain Region | Value | Reference |
| Nondisplaceable Binding Potential (BPND) | Striatum | Measurable, but specific values vary across studies. | [4] |
| Receptor Occupancy by Compound 31 (M4 PAM) | Striatum | 87% at 3 mg/kg | [4] |
| Injected Radioactive Dose | - | 190.2 ± 14.1 MBq | [7] |
| Injected Mass | - | 1.23 ± 0.97 µg | [7] |
| Specific Activity | - | 195.0 ± 68.5 GBq/µmol | [7] |
Experimental Protocols
In Vitro Binding Assay
Objective: To determine the binding affinity (Kd) and density (Bmax) of [³H]this compound to the M4 receptor in rhesus monkey brain tissue.
Methodology:
-
Tissue Preparation: Striatum tissue from rhesus monkeys is homogenized in a suitable buffer.[4]
-
Saturation Binding: Aliquots of the brain homogenate are incubated with increasing concentrations of [³H]this compound.[4]
-
Nonspecific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled M4 PAM to determine nonspecific binding.[12]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific from total binding. The Kd and Bmax values are then determined by Scatchard analysis of the saturation binding data.[4][12]
In Vivo PET Imaging
Objective: To characterize the brain uptake, distribution, and receptor occupancy of [¹¹C]this compound in rhesus monkeys.
Methodology:
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized with high radiochemical purity and specific activity.[11]
-
Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner. A venous catheter is placed for radiotracer injection and a potential arterial line for blood sampling.[7]
-
Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.[4][7]
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of typically 90 minutes.[7]
-
Arterial Blood Sampling (for some studies): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[7]
-
Blockade/Target Engagement Studies: To determine receptor occupancy, a non-radiolabeled M4 PAM is administered intravenously prior to the [¹¹C]this compound injection in a separate scan session.[4][8]
-
Data Analysis:
-
Time-activity curves are generated for various brain regions of interest.[4]
-
Kinetic modeling (e.g., simplified reference tissue model using the cerebellum as a reference region) is applied to the time-activity curves to estimate the nondisplaceable binding potential (BPND).[8][13]
-
Receptor occupancy is calculated as the percentage reduction in BPND in the blockade scan compared to the baseline scan.[4]
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the M4 receptor.
Caption: Experimental workflow for in vivo PET imaging with [¹¹C]this compound in rhesus monkeys.
Caption: Logical relationship for determining M4 receptor occupancy using [¹¹C]this compound PET.
References
- 1. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. alzforum.org [alzforum.org]
- 7. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. researchgate.net [researchgate.net]
- 11. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbon-11-MK 6884 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide: The Role of M4 Muscarinic Receptors in Schizophrenia and Their In Vivo Imaging with the PET Tracer MK-6884
Abstract
The therapeutic landscape for schizophrenia is undergoing a significant transformation, moving beyond the traditional dopamine D2 receptor antagonist framework that has dominated the field for decades.[1] A compelling new direction involves the modulation of the muscarinic acetylcholine receptor system, with the M4 subtype emerging as a key therapeutic target.[2][3] Activation of M4 receptors offers a novel mechanism to modulate the hyperdopaminergic state associated with psychosis, potentially treating positive, negative, and cognitive symptoms with a reduced side-effect profile compared to current antipsychotics.[4][5] This guide provides a comprehensive overview of the M4 receptor's role in the pathophysiology of schizophrenia, detailing its signaling pathways and the preclinical and clinical evidence supporting its therapeutic potential. Furthermore, it delves into the application of the novel positron emission tomography (PET) tracer, [11C]MK-6884, a high-affinity M4 positive allosteric modulator (PAM), which serves as a critical tool for in vivo quantification of M4 receptors.[6][7] We will explore the binding characteristics of this compound, present detailed experimental protocols for its use in PET imaging, and showcase its utility in determining target engagement for new M4-targeting therapeutics in clinical development.
Introduction: A Paradigm Shift in Schizophrenia Therapeutics
For over 70 years, the primary strategy for treating schizophrenia has been the antagonism of dopamine D2 receptors.[8] While effective for many patients' positive symptoms, this approach is often accompanied by significant side effects, including extrapyramidal symptoms, tardive dyskinesia, weight gain, and metabolic disturbances.[1][9] Moreover, these medications have limited efficacy against the negative and cognitive symptoms that are major contributors to long-term disability.[3] This has created an urgent need for novel therapeutic mechanisms. The muscarinic cholinergic system has long been implicated in schizophrenia, and recent breakthroughs have solidified the M4 receptor as a promising target.[1][10] The 2024 FDA approval of xanomeline-trospium (Cobenfy), a dual M1/M4 muscarinic agonist, marks the arrival of the first non-dopamine-blocking antipsychotic, heralding a new era in treatment.[1][11][12]
The M4 Muscarinic Acetylcholine Receptor (mAChR)
Molecular Profile and Neuroanatomical Distribution
The M4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[13] It is one of five muscarinic acetylcholine receptor subtypes that mediate the effects of the neurotransmitter acetylcholine (ACh).[13] M4 receptors are prominently expressed in key brain regions implicated in schizophrenia, including the striatum (caudate and putamen), hippocampus, and neocortex.[13][14] Their strategic presynaptic and postsynaptic localization allows them to exert significant control over neuronal excitability and neurotransmitter release.[13][14][15]
M4 Receptor Signaling Pathways
Upon activation by acetylcholine or other agonists, the M4 receptor primarily couples to the Gαi/o family of G proteins.[13] This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[13][16] This canonical pathway results in the modulation of neuronal excitability and a decrease in neurotransmitter release.[13] In addition to this primary pathway, M4 receptors can act as heteroreceptors on glutamatergic and GABAergic terminals, altering the release of these neurotransmitters.[15] At high agonist concentrations, M4 receptors have also been shown to couple to Gαs proteins, which stimulates adenylyl cyclase and increases cAMP levels.[16]
The Role of M4 Receptors in Schizophrenia Pathophysiology
Modulating the Dopamine System
The central hypothesis for the antipsychotic action of M4 receptor activation is its ability to indirectly modulate the hyperdopaminergic state in the mesolimbic pathway.[2][17] M4 receptors function as inhibitory autoreceptors on cholinergic interneurons in the striatum and on cholinergic projection neurons in the laterodorsal tegmental nucleus (LDT).[14][17] Activation of these M4 receptors reduces acetylcholine release, which in turn decreases the excitatory cholinergic tone on ventral tegmental area (VTA) dopamine neurons.[14][17] The net effect is a reduction in dopamine neuron firing and a subsequent decrease in dopamine release in terminal fields like the nucleus accumbens, a key region implicated in psychosis.[14][17] This provides an elegant "bottom-up" mechanism for reducing psychosis without directly blocking postsynaptic D2 receptors.[14][18]
Evidence from Preclinical and Human Studies
Preclinical research provides strong support for the M4 receptor's role in psychosis.[19] Animal models show that M4 knockout mice exhibit hyperdopaminergic states, and M4 agonists or Positive Allosteric Modulators (PAMs) demonstrate antipsychotic-like efficacy in models of psychosis, such as reversing amphetamine-induced hyperlocomotion.[13][17][20] These behavioral effects are absent in M4 knockout mice, confirming the receptor's involvement.[19]
Human studies, including post-mortem brain analyses, have suggested a potential decrease in M4 receptor density in the hippocampus and striatum of some individuals with schizophrenia.[2][5] This suggests that M4 receptor dysfunction could be part of the underlying pathology of the disorder, and therapies aimed at boosting the function of the remaining receptors could be beneficial.[2][10]
In Vivo Imaging of M4 Receptors with [11C]this compound
The development of therapeutics targeting M4 receptors requires a method to verify target engagement and to understand the relationship between drug dosage, receptor occupancy, and clinical response.[21] The PET tracer [11C]this compound was developed for this purpose.[21][22]
Pharmacology and Binding Characteristics of this compound
[11C]this compound is a selective M4 receptor Positive Allosteric Modulator (PAM) developed as a PET tracer.[6] It binds with high affinity to an allosteric site on the M4 receptor, distinct from the orthosteric site where acetylcholine binds.[7][23] A key feature of this compound is its high cooperativity with orthosteric agonists; its binding is significantly enhanced in the presence of acetylcholine.[6][7][24] This means the tracer preferentially binds to activated M4 receptors, potentially providing a measure of cholinergic tone in addition to receptor density.[6][23]
Quantitative Data from Imaging Studies
In vitro and in vivo studies have characterized the binding properties of this compound and its precursors. Autoradiography and binding assays confirm its M4 specificity and agonist-dependent binding.[22] PET studies in non-human primates and humans show high tracer uptake in M4-rich regions, particularly the striatum, with low non-specific binding in areas like the cerebellum, which can serve as a reference region for quantification.[22][25][26]
Table 1: In Vitro Binding Properties of [3H]1 (this compound Precursor) in Striatum Homogenates [22]
| Species | Kd (nM) | Bmax (pmol/g tissue) |
|---|---|---|
| Rhesus Monkey | 1.8 | 1.9 |
| Human | 2.5 | 1.4 |
Data derived from Scatchard analysis of saturation binding studies.[22]
Table 2: In Vivo [11C]this compound Brain Uptake in Rhesus Macaques (Baseline) [25]
| Brain Region | Peak SUV (0-10 min) | Late SUV (30-90 min) |
|---|---|---|
| Striatum | > 4.2 | ~ 1.4 |
| Other Brain Regions | 2.0 - 3.5 | ~ 0.5 |
SUV: Standardized Uptake Value, a semi-quantitative measure of tracer uptake.[25]
[11C]this compound has been successfully used to measure the receptor occupancy of M4-targeting drugs in development, such as the M4 PAM emraclidine (CVL-231).[25][26] These studies are crucial for selecting appropriate clinical doses.
Table 3: M4 Receptor Occupancy by Emraclidine (CVL-231) in Rhesus Macaques [26]
| Emraclidine Dose | M4 Receptor Occupancy in Striatum |
|---|---|
| Dose-dependent | Demonstrated dose-dependent occupancy |
Specific percentage values were not detailed in the provided search results, but the studies confirmed a clear dose-occupancy relationship.[26]
Experimental Protocols
Preclinical Efficacy Model: Amphetamine-Induced Hyperlocomotion
A standard preclinical model to predict antipsychotic efficacy involves assessing a compound's ability to reverse stimulant-induced hyperlocomotion in rodents.
-
Animals: Male Sprague-Dawley rats are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with the M4 modulator (e.g., an M4 PAM like VU0467485) or vehicle via an appropriate route (e.g., intraperitoneal injection).[20]
-
Psychostimulant Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a psychostimulant such as d-amphetamine (e.g., 1-1.5 mg/kg).[17]
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-90 minutes) using automated activity monitoring systems.
-
Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in amphetamine-induced activity by the test compound, without causing sedation on its own, is indicative of potential antipsychotic efficacy.[20][27]
[11C]this compound PET Imaging Protocol (Non-Human Primate / Human)
This protocol outlines the key steps for a typical receptor occupancy study using [11C]this compound, based on published methodologies.[25][28][29]
-
Subject Preparation:
-
Subjects (e.g., rhesus macaques or human volunteers) are fasted prior to the scan.[25]
-
For kinetic modeling with an arterial input function, an arterial line is placed for blood sampling, and an intravenous (IV) line is placed for radiotracer injection.[25]
-
The subject is positioned in the PET scanner, and a head-fixing device is used to minimize motion. A transmission scan (CT or Ge-68) is performed for attenuation correction.[25]
-
-
Radiotracer Administration:
-
PET Image Acquisition:
-
Arterial Blood Sampling (if applicable):
-
Arterial blood samples are drawn frequently at the beginning of the scan (e.g., every 30 seconds) and with decreasing frequency toward the end (e.g., every 15 minutes).[25]
-
Samples are analyzed to determine the parent radiotracer concentration in plasma over time and to measure the plasma free fraction (fp).[25]
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed into a series of time-framed images.
-
Anatomical MRI scans are co-registered to the PET images to define regions of interest (ROIs) such as the striatum, cortex, and cerebellum.[28]
-
Quantification:
-
Kinetic Modeling: Time-activity curves (TACs) from ROIs and the arterial input function are fitted to a pharmacokinetic model (e.g., 2-tissue compartment model) to estimate the total volume of distribution (VT).[25][26]
-
Reference Tissue Modeling: If an arterial input function is not used, the simplified reference tissue model (SRTM) can be employed, using the cerebellum as the reference region, to estimate the non-displaceable binding potential (BPND).[25][28]
-
-
Receptor Occupancy (RO) Calculation: For blocking studies, RO is calculated as the percentage reduction in VT or BPND after administration of the M4-targeting drug compared to the baseline scan.
-
Clinical Development and Future Directions
The successful clinical trials of the M1/M4 agonist xanomeline (in KarXT) and promising results from M4 PAMs like emraclidine have validated the M4 receptor as a viable antipsychotic target.[3][5][18] [11C]this compound PET imaging is an indispensable tool in this process, enabling researchers to confirm target engagement, guide dose selection, and understand the pharmacokinetics and pharmacodynamics of novel compounds.[6][21]
Future research using [11C]this compound will likely focus on:
-
Comparing M4 receptor availability in antipsychotic-naive patients with schizophrenia versus healthy controls to clarify the receptor's role in the disease's pathophysiology.[28]
-
Investigating changes in M4 receptor density or function in response to treatment.[28]
-
Exploring the potential of [11C]this compound as a biomarker to predict treatment response or to stratify patient populations.[31]
-
Assessing the role of M4 receptors in other CNS disorders, such as Alzheimer's disease and addiction, where cholinergic dysfunction is implicated.[13][32]
Conclusion
The M4 muscarinic receptor represents one of the most exciting new targets for the treatment of schizophrenia. Its role as a modulator of striatal dopamine provides a fundamentally new mechanism of action that has the potential to treat a broader range of symptoms with improved tolerability over existing D2 antagonists. The development and validation of the M4 PAM PET tracer, [11C]this compound, is a critical technological advance. It provides an in vivo window into the M4 receptor system in the human brain, accelerating the development of the next generation of muscarinic-targeted therapeutics and deepening our understanding of the neurobiology of schizophrenia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 6. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 7. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebmpp.org [ebmpp.org]
- 9. jmcp.org [jmcp.org]
- 10. researchgate.net [researchgate.net]
- 11. hcplive.com [hcplive.com]
- 12. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 13. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. researchgate.net [researchgate.net]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 25. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. neurology.org [neurology.org]
- 30. neurology.org [neurology.org]
- 31. Muscarinic M1 and M4 receptors: Hypothesis driven drug development for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MK-6884 and its Cooperativity with Acetylcholine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of MK-6884, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R). It focuses on its mechanism of action, particularly its cooperativity with the endogenous ligand acetylcholine, and outlines the key experimental data and protocols used in its characterization.
Introduction: The Role of M4 Receptor Modulation
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M4 subtype, predominantly expressed in the striatum, hippocampus, and cortex, has been identified as a promising therapeutic target for neuropsychiatric disorders.[1][2] Stimulation of the M4 receptor can modulate dopamine activity, suggesting its potential for treating conditions like schizophrenia.[3]
Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Unlike direct agonists, PAMs bind to a separate (allosteric) site on the receptor, modulating the affinity and/or efficacy of the endogenous ligand (acetylcholine). This approach offers the potential for greater subtype selectivity and a more refined physiological response, potentially reducing the side effects associated with non-selective muscarinic agonists.[4]
This compound is a novel, highly selective M4 PAM that has been developed and characterized as a potent modulator of the M4 receptor.[3][4] Its utility extends beyond therapeutics, as it has been successfully radiolabeled with carbon-11 ([11C]this compound) to create a highly valuable Positron Emission Tomography (PET) tracer for in vivo imaging and quantification of M4 receptors.[1][5][6] This allows for the direct measurement of drug-target engagement and can serve as a biomarker for cholinergic function in the living human brain.[4][7]
Core Mechanism: Positive Cooperativity with Acetylcholine
The defining characteristic of this compound is its positive cooperativity with acetylcholine. This means that the binding of acetylcholine to its orthosteric site on the M4 receptor increases the binding affinity of this compound for its allosteric site, and conversely, the binding of this compound enhances the binding of acetylcholine.[2][7]
This cooperative relationship has been demonstrated robustly both in vitro and in vivo. In vitro binding of [3H]this compound to brain tissue is dependent on the presence of an orthosteric agonist like carbachol.[1][5][6] In vivo, this cooperativity was confirmed by administering the acetylcholinesterase inhibitor donepezil to rhesus monkeys and healthy human subjects.[2][4][7] By increasing the synaptic concentration of acetylcholine, donepezil administration led to a dose-dependent increase in the binding of the [11C]this compound PET tracer in the striatum.[2][4]
This mechanism is crucial as it suggests that the effect of this compound is most pronounced in areas of active cholinergic signaling, potentially leading to a more targeted physiological effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the M4 receptor.
Table 1: In Vitro Radioligand Binding of [3H]this compound
This table presents data from saturation binding studies using [3H]this compound in brain striatum homogenates, which have a high density of M4 receptors.
| Species | Kd (nM) | Bmax (nM) | Bmax/Kd Ratio |
| Rhesus Monkey | 0.9 | 13 | 14.4 |
| Human | 1.2 | 7 | 5.8 |
| Data sourced from Li et al., 2022.[2] |
The Bmax/Kd ratio is a critical parameter for developing PET radiotracers, with a value greater than 10 often suggested for a good in vivo signal-to-noise ratio.[2]
Table 2: Functional Cooperativity and Efficacy of this compound (Compound 13)
This table summarizes data from functional calcium mobilization assays, quantifying the binding affinity, cooperativity with acetylcholine (ACh), and intrinsic efficacy of this compound.
| Species | Kb (nM) | Cooperativity (α) | Intrinsic Efficacy (τβ) |
| Human | 1.7 (1.5 - 1.9) | 18 (15 - 22) | 12 (10 - 15) |
| Rhesus Monkey | 2.1 (1.8 - 2.4) | 19 (18 - 21) | 10 (9.1 - 11) |
| Data reported as geometric means with the range of individual runs in parentheses. Sourced from Tong et al., 2020.[7] |
-
Kb: The equilibrium dissociation constant of the allosteric modulator.
-
α (Alpha): The cooperativity factor. A value > 1 indicates positive cooperativity, signifying how many-fold the PAM enhances the affinity of the orthosteric agonist.
-
τβ (Tau-Beta): A measure of the PAM's intrinsic efficacy in activating the receptor in the presence of the orthosteric agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.
In Vitro Autoradiography
This assay is used to visualize the distribution and density of M4 receptors in brain tissue.
-
Objective: To map the regional binding of [3H]this compound in brain sections.
-
Protocol:
-
Brain tissue sections from the species of interest (e.g., rhesus monkey, human) are prepared.[3][4]
-
Sections are incubated in a solution containing 2 nM [3H]this compound.[4]
-
Crucially, 10 µM of the stable acetylcholine analog, carbachol, is included in the incubation buffer to facilitate the cooperative binding of the radioligand.[3][4]
-
To determine non-specific binding (NSB), a parallel set of sections is incubated with the addition of a high concentration (e.g., 1 µM) of non-radiolabeled this compound.[4]
-
After incubation and washing to remove unbound radioligand, the sections are apposed to a phosphor imaging plate or film.
-
The resulting signal (photostimulated luminescence, PSL) is quantified to determine the density of binding sites in various brain regions like the striatum, cortex, and hippocampus.[4]
-
Functional Calcium Mobilization Assay
This cell-based functional assay measures the ability of a PAM to potentiate the M4 receptor's response to an agonist.
-
Objective: To quantify the potency (Kb), cooperativity (α), and efficacy (τβ) of this compound.
-
Protocol:
-
A stable cell line expressing the human or rhesus monkey M4 receptor is used (e.g., CHO or HEK293 cells).
-
Since the M4 receptor typically couples to Gαi (inhibitory), the cell line may be co-engineered with a promiscuous G-protein (like Gα15 or a chimeric Gqi5) to redirect the signal through the Gαq pathway, enabling a measurable intracellular calcium release upon receptor activation.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The assay is performed using a plate-based reader capable of monitoring fluorescence changes over time (e.g., a FLIPR system).
-
Cells are exposed to varying concentrations of this compound in the presence of a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.
-
The potentiation of the acetylcholine-induced calcium response by this compound is measured.
-
Data are analyzed using a modified ternary complex model to derive the Kb, α, and τβ parameters.[7]
-
[11C]this compound PET Imaging Protocol (Human)
This protocol outlines the in vivo imaging procedure to quantify M4 receptor density and occupancy in the human brain.
-
Objective: To measure the binding potential (BPND) of [11C]this compound in various brain regions.
-
Protocol:
-
Participants undergo a baseline MRI scan for anatomical co-registration.[8]
-
A single intravenous (IV) bolus of approximately 370 MBq of [11C]this compound is administered at the start of the scan (time "0").[8][9]
-
Dynamic PET data are acquired for a total of 90 minutes.[9]
-
Arterial blood sampling may be performed to measure the concentration of the radiotracer in plasma and its metabolic degradation over time.
-
The acquired PET data are reconstructed into a series of images over time, creating regional time-activity curves (TACs).[8]
-
The cerebellum grey matter, which has negligible specific binding of [11C]this compound, is used as a reference region to estimate the non-displaceable tracer concentration.[8]
-
Kinetic modeling (e.g., Simplified Reference Tissue Model or Transient Equilibrium Tissue Ratio method) is applied to the TACs to calculate the BPND, a measure of the density of available receptors.[8]
-
Experimental & Translational Workflow
The development of this compound from a chemical lead to a clinical imaging tool followed a rigorous, multi-stage validation process. This workflow is typical for the development of novel PET tracers.
Conclusion
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic receptor, distinguished by its strong positive cooperativity with acetylcholine. This property makes it a valuable pharmacological tool and, when radiolabeled as [11C]this compound, a sensitive PET tracer. The detailed characterization through binding assays, functional studies, and multi-species PET imaging has established [11C]this compound as a robust biomarker for quantifying M4 receptor target engagement and for studying the integrity of the cholinergic system in neuropsychiatric and neurodegenerative diseases.[4][7]
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. neurology.org [neurology.org]
A Technical Guide to the Pharmacokinetics and Biodistribution of [11C]MK-6884
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of [11C]MK-6884, a novel positron emission tomography (PET) radiotracer for the M4 muscarinic acetylcholine receptor. [11C]this compound is a positive allosteric modulator (PAM), binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds.[1][2] This property makes it a valuable tool for in vivo imaging and quantifying the M4 receptor, which is a promising therapeutic target for neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][2][3] The tracer's utility has been demonstrated in preclinical studies involving rodents and non-human primates, as well as in human clinical trials.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for [11C]this compound and its tritiated analogue, [3H]this compound.
Table 1: In Vitro Binding Characteristics of [3H]this compound
| Tissue Source | Binding Parameter | Value | Reference |
| Rhesus Monkey Striatum | Kd | ~12-17 nM | [2][4] |
| Bmax | Data not consistently reported | ||
| Human Striatum | Kd | ~12-17 nM | [2][4] |
| Bmax | Data not consistently reported |
Kd: Dissociation constant; Bmax: Maximum receptor density.
Table 2: Radiosynthesis and Injection Parameters for [11C]this compound
| Parameter | Species | Value | Reference |
| Radiochemical Purity | N/A | >95% | [6] |
| Molar Activity | N/A | 39 to 741 GBq/µmol | [6] |
| Mean Injected Dose | Rhesus Macaques | 190.2 ± 14.1 MBq | [1] |
| Rats | 16.87 ± 2.7 MBq | [4] | |
| Humans | 133 to 360 MBq | [5] | |
| Mean Injected Mass | Rhesus Macaques | 1.23 ± 0.97 µg | [1] |
| Humans | ≤4.9 µg | [6] |
Table 3: In Vivo Pharmacokinetics and Metabolism in Rhesus Macaques
| Parameter | Time Point | Value | Reference |
| Parent Tracer in Plasma | 90 minutes | 25.3 ± 3.9% | [1] |
| Brain Uptake (Striatum) | 0-10 minutes | SUV > 4.2 | [1] |
| 30-90 minutes | SUV ~ 1.4 | [1] | |
| Brain Uptake (Other Regions) | 0-10 minutes | SUV 2 - 3.5 | [1] |
| 30-90 minutes | SUV ~ 0.5 | [1] | |
| Test-Retest Variability (Striatal BPND) | N/A | 7.60 ± 5.80% | [7] |
SUV: Standardized Uptake Value; BPND: Nondisplaceable Binding Potential.
Table 4: Human Dosimetry
| Organ | Effective Dose (mSv/MBq) | Reference | | :--- | :--- | :--- | :--- | | Whole Body | Specific values require direct access to dosimetry reports, but are calculated from whole-body PET scans. |[8][9] | | Heart, Brain, Liver | Identified as organs with significant initial radioactivity distribution. |[5] |
Experimental Protocols
Detailed methodologies for the key experiments involving [11C]this compound are outlined below.
Radiosynthesis of [11C]this compound
[11C]this compound is synthesized under Good Manufacturing Practice (GMP) conditions. The process involves the alkylation of the corresponding lactam precursor with [11C]methyl iodide.[6] The final product is formulated in a sterile solution, typically containing up to 10% (v/v) ethanol and a sodium phosphate buffer (pH 7) in 0.9% sodium chloride, for intravenous injection.[6]
Preclinical PET Imaging: Rhesus Macaques
-
Animal Preparation: Rhesus macaques are sedated, often with ketamine/xylazine, prior to the imaging session.[1]
-
Tracer Administration: The radiotracer is administered intravenously, for example, via the lateral saphenous vein, typically as an infusion over several minutes followed by a saline flush.[1]
-
PET Data Acquisition: A dynamic PET scan is acquired for a duration of 90 minutes immediately following the injection.[1] A CT scan is performed prior to the PET acquisition for attenuation correction.[1]
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan. Sampling is frequent initially (e.g., every 30 seconds) and decreases in frequency towards the end of the scan (e.g., every 15 minutes).[1]
-
Plasma Analysis: Blood samples are analyzed by radio-HPLC to determine the fraction of radioactivity corresponding to the parent [11C]this compound over time.[1] This is crucial for accurate kinetic modeling. The plasma free fraction (fp) is also determined from a pre-injection blood sample.[1]
Preclinical PET Imaging: Rats
-
Animal Preparation: Rats are anesthetized, for instance with isoflurane, for the duration of the scan.[10]
-
Tracer Administration: [11C]this compound is injected via a tail vein.[4]
-
PET Data Acquisition: A dynamic PET scan of the brain is performed for 30 minutes post-injection.[4]
-
Post-Imaging Biodistribution: Following the scan, animals are euthanized, and tissues (blood, brain, heart, lungs, liver, spleen, kidney) are collected and weighed. The radioactivity in each tissue is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[4][10]
Human Whole-Body and Brain PET Imaging
-
Tracer Administration: A single intravenous bolus of [11C]this compound is administered.[8][9]
-
Whole-Body Biodistribution and Dosimetry: Whole-body PET scans are conducted to identify organs with significant uptake of the radiotracer.[9] Time-activity curves are generated for these organs to calculate residence times and estimate the radiation-absorbed dose to individual organs and the whole body.[8][9]
-
Brain PET Imaging: Dynamic PET scanning of the brain is initiated at the time of injection.[8] The resulting data is used to generate regional time-activity curves.[5]
-
Kinetic Modeling: Brain PET data is analyzed using kinetic models to quantify receptor availability. The 2-tissue 4-parameter kinetic model has been found to best fit the time-activity curves in non-human primates.[3] For quantification of binding potential and receptor occupancy, a simplified reference tissue model, using the cerebellum as the reference region, is often employed.[3][8]
Visualizations
The following diagrams illustrate key conceptual and experimental frameworks related to [11C]this compound.
Caption: Mechanism of [11C]this compound as a Positive Allosteric Modulator (PAM).
Caption: Experimental workflow for a typical preclinical PET study with [11C]this compound.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Initial Clinical Trial Results for MK-6884 PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical trial results for the novel positron emission tomography (PET) tracer, [11C]MK-6884. This tracer is a high-affinity, selective positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor (M4R), a key target in the study of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document summarizes quantitative data from early clinical investigations, details experimental protocols, and visualizes the underlying biological mechanisms and workflows.
Quantitative Data Summary
The initial clinical studies of [11C]this compound have provided valuable quantitative data on its safety, efficacy as an imaging agent, and its interaction with the M4 receptor. The following tables consolidate key findings from these trials.
Table 1: [11C]this compound Administration and Dosimetry
| Parameter | Value | Study Population | Reference |
| Intravenous (IV) Dose | ~370 MBq | Healthy Participants & Alzheimer's Disease Patients | [4][5][6] |
| Mean Injected Radioactive Dose (NHP) | 190.2 ± 14.1 MBq | Non-Human Primates (Rhesus Macaques) | [7] |
| Mean Specific Activity (NHP) | 195.0 ± 68.5 GBq/μmol | Non-Human Primates (Rhesus Macaques) | [7] |
| Mean Injected Mass (NHP) | 1.23 ± 0.97 mg | Non-Human Primates (Rhesus Macaques) | [7] |
| Mean Organ Effective Dose | Calculated in mSv/MBq | Healthy Participants | [4] |
| Whole Body Effective Dose | Calculated in mSv/MBq | Healthy Participants | [4] |
Table 2: Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Description | Key Findings | Reference |
| Binding Potential (BPND) | Ratio of specifically bound to non-displaceable tracer at equilibrium. | Regional differences observed in Alzheimer's disease patients.[8][9] | [4][8] |
| Standardized Uptake Value Ratio (SUVR) | Ratio of tracer uptake in a region of interest to a reference region. | Calculated using cerebellum grey matter as the reference region.[5][10] Concordance with [18F]FDG PET in some cortical regions in AD.[5][10] | [5] |
| Test-Retest (T-RT) Variability | Intra-subject variability of tracer uptake. | Primary efficacy hypothesis of ≤20% in the initial clinical trial.[4][6] | [4][6] |
| Receptor Occupancy (RO) | Percentage of receptors occupied by a drug. | Dose-dependent M4 receptor occupancy by CVL-231 (emraclidine) demonstrated in the striatum of non-human primates.[11][12] | [11][12] |
| In vivo Metabolism | Rate of tracer degradation. | In non-human primates, 25.3 ± 3.9% of [11C]this compound remained unmetabolized at 90 minutes post-injection.[7] | [7] |
Experimental Protocols
The initial clinical and preclinical studies of [11C]this compound employed rigorous methodologies to assess its properties as a PET tracer.
Human Clinical Trial Protocol (NCT02621606)
This open-label, three-part study was designed to evaluate the safety and efficacy of [11C]this compound for quantifying M4 receptor density.[4][6]
-
Part 1 (Healthy Participants): A single intravenous (IV) dose of approximately 370 MBq of [11C]this compound was administered.[4][6]
-
Part 2 (Healthy Elderly Participants): Two separate IV doses of ~370 MBq of [11C]this compound were administered, separated by at least 3 hours, to assess test-retest variability.[4]
-
Part 3 (Alzheimer's Disease Patients): A single IV dose of approximately 370 MBq of [11C]this compound was administered.[4][6]
PET Imaging and Analysis:
-
Immediately following the IV bolus injection of [11C]this compound, dynamic PET scans were acquired for 90 minutes.[5]
-
Time-activity curves (TACs) were generated for various brain regions of interest.[4]
-
The cerebellum was used as the reference region to estimate non-specific binding.[4][5]
-
Key outcome measures included binding potential (BPND), calculated using the transient equilibrium tissue ratio (TE-TR) method, and standardized uptake value ratios (SUVRs).[4][5]
-
Whole-body PET scans were also performed to assess biodistribution and calculate organ and whole-body effective radiation doses.[4]
Preclinical (Non-Human Primate) Protocol
Studies in rhesus macaques were crucial for the initial characterization and quantification of [11C]this compound binding.[7][12]
-
Radiotracer Injection: An IV bolus of [11C]this compound (mean dose of 190.2 ± 14.1 MBq) was administered.[7]
-
Arterial Blood Sampling: Arterial blood was sampled throughout the scan to measure the parent radiotracer concentration in plasma.[7]
-
PET Imaging: Dynamic PET scans were acquired to generate time-activity curves for different brain regions.
-
Kinetic Modeling: The 2-tissue 4-parameter kinetic model was found to best fit the regional time-activity curves.[12]
-
Receptor Occupancy Studies: To determine the receptor occupancy of the M4 PAM CVL-231 (emraclidine), paired baseline and blocking PET scans were performed.[12] The simplified reference tissue model, with the grey cerebellum as the reference region, was used for quantifying binding potential and receptor occupancy.[12]
Signaling Pathways and Experimental Workflows
The utility of [11C]this compound as a PET tracer is intrinsically linked to its mechanism of action as a positive allosteric modulator of the M4 receptor.
Mechanism of Action of [11C]this compound
[11C]this compound binds to an allosteric site on the M4 muscarinic receptor.[3][8] As a positive allosteric modulator, its binding is enhanced in the presence of the endogenous orthosteric agonist, acetylcholine.[1][8][13] This cooperative binding allows [11C]this compound to not only measure M4 receptor density but also to potentially serve as a sensitive probe of cholinergic tone.[3]
Experimental Workflow for Clinical PET Imaging
The following diagram illustrates the typical workflow for a clinical PET imaging study using [11C]this compound.
Logical Relationship in Receptor Occupancy Studies
Receptor occupancy studies are fundamental to drug development, linking pharmacokinetic and pharmacodynamic parameters.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. | BioWorld [bioworld.com]
- 7. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. Carbon-11-MK 6884 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Methodological & Application
Application Notes and Protocols for [11C]MK-6884 PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-6884 is a novel positron emission tomography (PET) radiotracer developed for the in vivo quantification of the M4 muscarinic acetylcholine receptor (M4R).[1][2][3] This tracer binds with high affinity and selectivity to an allosteric site on the M4R, making it a valuable tool for neuroscience research and the development of therapeutics targeting the cholinergic system.[1][2][4] Specifically, [11C]this compound serves as a target engagement biomarker for M4 positive allosteric modulators (PAMs).[1][2] Its application has been demonstrated in studies involving healthy volunteers and patients with Alzheimer's disease, where it can be used to assess regional M4R density and receptor occupancy by M4 PAMs.[1][3][4] The binding of [11C]this compound is enhanced by the presence of orthosteric agonists like acetylcholine, reflecting its function as a highly cooperative M4 PAM.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of [11C]this compound and its application in human PET imaging studies.
Table 1: [11C]this compound Radioligand Characteristics
| Parameter | Value (Human) | Reference |
| Binding Site | Allosteric site on M4 receptor | [1][2][4] |
| Affinity (Kd) | 1.2 nM | [3] |
| Receptor Density (Bmax) in Striatum | ~7 nM | [3] |
| Bmax/Kd Ratio | ~5.8 | [3] |
Table 2: [11C]this compound PET Imaging Protocol Parameters for Human Subjects
| Parameter | Recommended Value/Procedure | Reference |
| Injected Dose | ~370 MBq (intravenous bolus) | [5] |
| Scan Initiation | Immediately following injection | [6] |
| Scan Duration | Dynamic scan of at least 90 minutes | [7] |
| Data Acquisition | Dynamic 3D acquisition | [6] |
| Reference Region | Cerebellum | [6][8] |
| Key Quantification Metric | Nondisplaceable Binding Potential (BP_ND) | [1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general experimental workflow for a [11C]this compound PET imaging study.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: [11C]this compound PET Imaging Experimental Workflow.
Experimental Protocols
1. Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be screened based on the specific study objectives. This typically includes a physical examination, medical history review, and neurological assessment. For Alzheimer's disease studies, subjects would meet established diagnostic criteria.
-
Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks.
-
Pre-scan Instructions: Subjects are typically required to fast for a specified period (e.g., 4-6 hours) before the PET scan. They should also abstain from caffeine, alcohol, and smoking for at least 24 hours prior to the scan.
2. Radiotracer Synthesis and Administration
-
Synthesis: [11C]this compound is synthesized by the methylation of a suitable precursor with [11C]methyl iodide. The final product must pass quality control tests for radiochemical purity, chemical purity, and specific activity.
-
Administration: A single intravenous (IV) bolus of approximately 370 MBq of [11C]this compound is administered to the subject at the start of the PET scan.[5]
3. PET Image Acquisition
-
Scanner: A high-resolution PET scanner is used for image acquisition.
-
Positioning: The subject is positioned comfortably in the scanner with their head immobilized to minimize motion artifacts. A transmission scan may be performed for attenuation correction.
-
Dynamic Scanning: A dynamic PET scan is initiated simultaneously with the injection of [11C]this compound.[6] The scan duration is typically 90 minutes, with a framing scheme that allows for the capture of both rapid initial kinetics and later equilibrium (e.g., frames of increasing duration).
4. Magnetic Resonance Imaging (MRI) Acquisition
-
A high-resolution T1-weighted anatomical MRI scan of the brain should be acquired for each subject. This is used for co-registration with the PET data to allow for accurate anatomical localization and definition of regions of interest.
5. Data Analysis
-
Image Reconstruction: PET data are reconstructed using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: If significant head motion occurs during the scan, motion correction algorithms should be applied.
-
PET-MRI Co-registration: The dynamic PET images are co-registered to the individual's anatomical MRI.
-
Region of Interest (ROI) Definition: ROIs for brain regions of interest (e.g., striatum, cortex) and the reference region (cerebellum) are defined on the co-registered MRI.
-
Time-Activity Curve (TAC) Generation: TACs, which represent the concentration of radioactivity over time, are generated for each ROI.
-
Kinetic Modeling: The nondisplaceable binding potential (BP_ND) is calculated using a kinetic model. The Simplified Reference Tissue Model (SRTM) is commonly employed, using the cerebellum as the reference region due to its negligible M4R density.[8] The BP_ND is a measure of the density of available receptors.
Safety Considerations
-
Radiation Exposure: The effective dose of radiation from a [11C]this compound PET scan should be calculated and kept within acceptable limits for research studies.
-
Adverse Events: Subjects should be monitored for any adverse events during and after the PET scan. While [11C]this compound is generally well-tolerated, standard medical precautions should be in place.
-
Data Privacy: All subject data must be handled in accordance with privacy regulations and institutional guidelines.
References
- 1. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 4. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for MK-6884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the calculation of the Standardized Uptake Value Ratio (SUVR) for the novel M4 muscarinic cholinergic receptor PET tracer, [11C]MK-6884. This document outlines the necessary steps from patient preparation to final data analysis, ensuring accurate and reproducible quantification of M4 receptor density in the brain.
Introduction
[11C]this compound is a Positron Emission Tomography (PET) tracer with high affinity and selectivity for the M4 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neuropsychiatric disorders such as Alzheimer's disease.[1][2][3][4] The quantification of [11C]this compound uptake, typically expressed as SUVR, allows for the in-vivo assessment of M4 receptor density and occupancy by therapeutic candidates.[5]
Experimental Protocols
Participant Preparation
-
Inclusion/Exclusion Criteria: Participants should be selected based on the specific requirements of the research protocol. For Alzheimer's disease studies, this may include criteria such as a diagnosis of probable AD based on NINCDS-ADRDA criteria and a Mini-Mental State Examination (MMSE) score within a specified range.[6]
-
Informed Consent: All participants must provide written informed consent before any study-related procedures are performed.
-
Fasting: While not explicitly stated in all protocols, a fasting period of 4-6 hours is standard practice for many PET imaging studies to reduce metabolic variability.
-
Medication Review: A thorough review of the participant's current medications is crucial. The use of acetylcholinesterase inhibitors (AChEIs) should be documented as they may influence cholinergic tone and tracer binding.[5][6]
Radiotracer Administration and PET Image Acquisition
-
Radiotracer: [11C]this compound.
-
Dosage: A single intravenous (IV) bolus injection of approximately 370 MBq of [11C]this compound is administered.[1][6]
-
Acquisition Mode: PET scans are acquired in 3D list mode.[7]
-
Scan Duration: Dynamic PET scanning is initiated at the time of injection and continues for up to 90 minutes.[1][6][7]
-
Attenuation Correction: A low-dose CT scan is acquired prior to the PET scan for attenuation correction.[7]
Magnetic Resonance Imaging (MRI) Acquisition
-
A high-resolution T1-weighted MRI scan of the brain should be acquired for each participant. This anatomical reference is crucial for accurate delineation of brain regions of interest (ROIs).[8][9]
Image Preprocessing
-
Motion Correction: The dynamic PET images should be corrected for inter-frame motion.
-
Co-registration: The motion-corrected PET images are then co-registered to the individual's T1-weighted MRI.
-
Spatial Normalization: The MRI is spatially normalized to a standard template in MNI space. The same transformation parameters are then applied to the co-registered PET images.
SUVR Calculation
The SUVR is calculated as the ratio of the mean standardized uptake value (SUV) in a target region of interest (ROI) to the mean SUV in a reference region.
Formula: SUVR = (Mean SUV in Target ROI) / (Mean SUV in Reference ROI)
-
Target ROIs: These are defined based on the study's objectives and can include cortical regions such as the parieto-temporal association cortex, frontal lobes, and basal ganglia, as well as subcortical structures.[1][2]
-
Reference Region: The cerebellum grey matter is the recommended reference region for [11C]this compound SUVR calculations due to its low M4 receptor density.[1][2]
-
Time Window: The SUVR is typically calculated from the average PET signal over a specific time window post-injection, often between 60 and 90 minutes, when tracer uptake has reached a relative equilibrium.[1][6]
Software for Analysis
Software packages such as PMOD (PMOD Technologies) are widely used for PET data analysis, including kinetic modeling and SUVR calculations.[8][9][10][11] These tools facilitate the co-registration of PET and MR images, the delineation of ROIs using anatomical atlases, and the calculation of regional SUV and SUVR values.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study investigating [11C]this compound in patients with Alzheimer's disease.
| Parameter | Value | Reference |
| Number of Patients | 9 | [1][2] |
| Mean Age (years) | 68.9 ± 5.5 | [2] |
| Mean MMSE Score | 15.2 ± 5.2 | [2] |
| Injected Dose (MBq) | ~370 | [1][6] |
| Scan Duration (minutes) | 90 | [1][6] |
| Reference Region | Cerebellum Grey Matter | [1][2] |
| Key Findings | ||
| High Uptake Regions | Basal Ganglia | [1][2] |
| Low Uptake Regions | Thalamus | [1][2] |
| Reduced Cortical Uptake | Parieto-temporal association cortex | [1][2] |
Visualizations
M4 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor. This compound acts as a positive allosteric modulator (PAM) at this receptor.
References
- 1. | BioWorld [bioworld.com]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pmod Quantification Software | Bruker [bruker.com]
- 11. PMOD | CIBIT Wiki [cibit-uc.github.io]
Application Notes and Protocols: Cerebellum as a Reference Region for MK-6884 PET Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6884 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Positron Emission Tomography (PET) imaging with the radiolabeled tracer [¹¹C]this compound allows for the in vivo quantification of M4 receptor availability. A critical aspect of quantitative PET analysis is the selection of an appropriate reference region, a brain area devoid of specific tracer binding, to estimate the non-displaceable binding component.
Extensive research in both preclinical and clinical settings has validated the cerebellum as a suitable reference region for [¹¹C]this compound PET studies. Autoradiography and in vivo imaging studies have consistently demonstrated negligible specific binding of [¹¹C]this compound in the cerebellum, making it an ideal tissue for implementing simplified quantification methods that do not require invasive arterial blood sampling.[1][2][3] This document provides detailed application notes and protocols for utilizing the cerebellum as a reference region in [¹¹C]this compound PET analysis.
Validation of the Cerebellum as a Reference Region
The suitability of the cerebellum as a reference region is predicated on its low density of M4 receptors, resulting in minimal specific binding of [¹¹C]this compound. This has been confirmed through multiple lines of evidence:
-
Autoradiography: In vitro autoradiography studies using [³H]this compound on human, rhesus monkey, and mouse brain tissue have shown the highest binding density in the striatum, with moderate binding in the cortex and thalamus, and negligible displaceable binding in the cerebellum.[1][2]
-
In Vivo PET Imaging: PET studies in humans and non-human primates consistently show high uptake of [¹¹C]this compound in the striatum and cortex, while uptake in the cerebellum is low and clears rapidly, characteristic of non-specific binding.[4][5]
-
Kinetic Modeling: Kinetic analysis of [¹¹C]this compound PET data has shown that a simplified reference tissue model (SRTM) using the cerebellum as the reference region yields reliable estimates of binding potential (BPnd) that are comparable to those obtained with more complex models requiring arterial input functions.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from various [¹¹C]this compound PET studies that have utilized the cerebellum as a reference region. These values can serve as a reference for researchers planning and interpreting their own studies.
Table 1: [³H]this compound Binding Density from Autoradiography in Mouse Brain
| Brain Region | Optical Density (O.D. units) |
| Striatum | 135 |
| Cortex | 36 |
| Thalamus | 25 |
| Cerebellum | <10 |
Data from a study using 5 nM of [³H]1 (a tritium-labeled analogue of this compound) in the presence of 10 µM carbachol.[1]
Table 2: Regional [¹¹C]this compound Standardized Uptake Value Ratios (SUVR) in Humans with Alzheimer's Disease
| Brain Region | SUVR (calculated between 5 to 15 minutes) |
| Data not explicitly provided in a table in the source, but the methodology confirms calculation using cerebellum grey matter as the reference region. [7][8] |
SUVRs were calculated using the cerebellum grey matter as the reference region.[7][8]
Table 3: [¹¹C]this compound Biodistribution in Rats (% Injected Dose per Gram of Tissue)
| Organ | Control Rats (n=7) | Cocaine Self-Administration Rats (n=11) |
| Brain | 1.77 ± 0.68 | 0.89 ± 0.13* |
| Blood | 0.56 ± 0.20 | 0.40 ± 0.11 |
| Heart | 0.56 ± 0.17 | 0.50 ± 0.14 |
| Lungs | 0.67 ± 0.18 | 0.55 ± 0.14 |
| Liver | 6.55 ± 0.18 | 5.95 ± 0.13 |
| Spleen | 0.58 ± 0.20 | 0.59 ± 0.17 |
| Kidney | 4.48 ± 1.02 | 5.17 ± 0.51 |
| Pancreas | 1.38 ± 0.31 | 0.93 ± 0.26 |
| Muscle | 0.30 ± 0.31 | 0.27 ± 0.18 |
| Bone | 0.50 ± 0.19 | 0.42 ± 0.13 |
*p < 0.05 between groups.[9]
Experimental Protocols
This section outlines a typical experimental protocol for a human [¹¹C]this compound PET imaging study using the cerebellum as a reference region.
Radiotracer Synthesis
[¹¹C]this compound is synthesized via the N-methylation of its des-methyl precursor with [¹¹C]methyl iodide. The synthesis typically yields a product with high radiochemical purity (>95%) and molar activity.[9][10]
Subject Preparation
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radiotracer injection.
-
For studies investigating the effect of cholinergic tone, subjects may be administered an acetylcholinesterase inhibitor (e.g., donepezil) prior to the scan.[11][12]
PET Image Acquisition
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts. A transmission scan may be performed for attenuation correction.
-
Injection: A bolus injection of [¹¹C]this compound (typically around 370 MBq) is administered intravenously.[7][8]
-
Dynamic Scanning: Dynamic PET data are acquired in 3D mode for a total of 90 minutes immediately following the injection.[7][8] The scanning frames can be structured as follows: multiple short frames in the beginning to capture the initial kinetics, followed by longer frames.
Image Reconstruction and Analysis
-
Reconstruction: PET images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, randoms, and dead time.
-
Image Co-registration: A structural magnetic resonance imaging (MRI) scan of the subject's brain is acquired and co-registered to the PET images to allow for accurate delineation of anatomical regions of interest (ROIs).
-
ROI Delineation: ROIs for target regions (e.g., striatum, cortex) and the reference region (cerebellum gray matter) are manually drawn or automatically defined on the co-registered MRI.
-
Time-Activity Curve Generation: Time-activity curves (TACs) are generated for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
Kinetic Modeling: The regional brain TACs are fitted using the Simplified Reference Tissue Model (SRTM) with the cerebellum TAC as the input function.[3][6] This model estimates the binding potential relative to the non-displaceable uptake (BPnd).
-
SUVR Calculation: For a simpler quantitative measure, Standardized Uptake Value Ratios (SUVRs) can be calculated. This is typically done by dividing the average standardized uptake value (SUV) in a target region by the average SUV in the cerebellum over a specific time interval (e.g., 5-15 minutes post-injection).[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a [¹¹C]this compound PET study utilizing the cerebellum as a reference region.
Caption: Experimental workflow for [11C]this compound PET analysis.
Logical Relationship for Quantification
This diagram illustrates the logical relationship in using the cerebellum as a reference region for quantifying [¹¹C]this compound binding.
Caption: Logic of reference region-based PET quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 11. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 12. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
Application of MK-6884 in M4 Receptor Occupancy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6884 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] When radiolabeled with carbon-11 ([11C]this compound), it serves as a valuable positron emission tomography (PET) tracer for the in vivo quantification and assessment of M4 receptor occupancy in the brain.[2][3] This allows for the investigation of the pharmacodynamics of M4 receptor-targeting drugs and the study of the role of these receptors in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of [11C]this compound in M4 receptor occupancy studies.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[4][9] Upon activation by acetylcholine or an agonist, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9] Additionally, the βγ-subunits of the G-protein can modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] Positive allosteric modulators like this compound bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to the endogenous ligand.[6][8]
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo binding parameters of this compound.
Table 1: In Vitro Binding Affinity and Properties of [3H]this compound
| Parameter | Rhesus Monkey Striatum | Human Striatum | Reference |
| Dissociation Constant (Kd) | 0.9 nM | 1.2 nM | [6][10][11] |
| Receptor Density (Bmax) | 13 nM | 7 nM | [6][10][11] |
| Binding Potential (Bmax/Kd) | 14.4 | 5.8 | [6] |
| Inhibition Constant (Ki) | - | 0.19 nM | [10][11] |
| Cooperativity (α) | - | 43 | [10][11] |
| Permeability (Papp) | - | 28.8 x 10⁻⁶ cm/s | [10][11] |
| P-glycoprotein Transport (BA/AB ratio) | - | 0.7 | [10][11] |
Table 2: In Vivo Properties of [11C]this compound
| Parameter | Value | Reference |
| Molar Activity | 39 to 741 GBq/µmol | [6][10][11] |
| Radiochemical Purity | > 95% | [6] |
| Injected Dose (Human) | ~370 MBq | [12] |
Experimental Protocols
In Vitro Autoradiography with [3H]this compound
This protocol is adapted from studies characterizing the binding of [3H]this compound to brain tissue sections.[13]
1. Tissue Preparation:
-
Brain sections are warmed to room temperature.
-
Pre-incubate the sections in binding buffer (50 mM Tris-HCl, 1.2 mM NaCl, 2 mM KCl, 2 mM MgCl2·6H2O, 1 mM CaCl2, pH 7.4) for 20 minutes.
2. Incubation:
-
For total binding, incubate tissues with 2.5 nM of [3H]this compound.
-
For non-specific binding, incubate tissues with 2.5 nM of [3H]this compound in the presence of 10 µM of a non-radiolabeled M4 PAM (e.g., unlabeled this compound) as a blocking agent.
-
The incubation period is 1 hour at room temperature.
3. Washing and Drying:
-
Wash the slides twice for 4 minutes each in ice-cold binding buffer.
-
Rinse the slides in ice-cold distilled water.
-
Air-dry the slides.
4. Exposure:
-
Expose the dried slides to an appropriate imaging plate or film for a period determined by the signal intensity (e.g., 5 days).
In Vivo PET Imaging with [11C]this compound for Receptor Occupancy
This protocol outlines a typical procedure for a human PET imaging study to determine M4 receptor occupancy.
1. Subject Preparation:
-
Subjects should fast for an appropriate period before the scan.
-
Intravenous (IV) lines are placed for radiotracer injection and arterial blood sampling.
2. Radiotracer Administration:
-
A bolus injection of approximately 370 MBq of [11C]this compound is administered intravenously.[12]
3. PET/CT Scanning:
-
A dynamic PET scan is acquired for 90 minutes immediately following the injection of [11C]this compound.[14]
-
A CT scan is performed prior to the PET acquisition for attenuation correction.[14]
-
For receptor occupancy studies, a baseline scan is performed, followed by the administration of the therapeutic M4-targeting drug. After an appropriate time for the drug to reach its target, a second (post-dose) PET scan is conducted.[14]
4. Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the PET scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.[14]
5. Data Analysis:
-
Dynamic PET data are reconstructed into a series of time frames.[14]
-
The time-activity curves for different brain regions of interest are generated.
-
Kinetic modeling, often using a 2-tissue compartment model, is applied to the time-activity curves and the arterial input function to estimate the total volume of distribution (VT) in different brain regions.[15]
-
The binding potential (BPND) can be calculated using a reference region model, with the cerebellum often used as the reference region due to its low M4 receptor density.[6][16]
-
Receptor occupancy (RO) is calculated as the percentage reduction in BPND or VT after drug administration compared to the baseline scan: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Logical Relationship: Dosage and Receptor Occupancy
The relationship between the plasma concentration of an M4-targeting drug and the resulting receptor occupancy in the brain is a critical aspect of drug development. This relationship is typically sigmoidal and can be described by the Hill equation. PET studies with [11C]this compound are instrumental in defining this relationship in vivo.
Conclusion
[11C]this compound is a well-characterized and valuable PET tracer for the in vivo investigation of M4 muscarinic receptors. Its use in receptor occupancy studies provides crucial information for the development of novel therapeutics targeting the M4 receptor for the treatment of various central nervous system disorders. The protocols and data presented here offer a comprehensive guide for researchers and drug developers in the application of this important imaging tool.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postsynaptic adaptations in direct pathway muscarinic M4-receptor signaling follow the temporal and regional pattern of dopaminergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 8. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for [¹¹C]MK-6884 in M4 PAM Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]MK-6884 is a novel positron emission tomography (PET) radiotracer that enables the in vivo quantification and assessment of target engagement for M4 muscarinic acetylcholine receptor (M4R) positive allosteric modulators (PAMs).[1][2][3][4] As a highly selective M4 PAM, [¹¹C]this compound binds to an allosteric site on the M4 receptor, making it an invaluable tool for understanding the pharmacokinetics and pharmacodynamics of M4 PAM therapeutic candidates.[1][2][4] These application notes provide detailed protocols and data for utilizing [¹¹C]this compound in preclinical and clinical research.
The M4 muscarinic receptor, a G-protein coupled receptor (GPCR), is a key target in the development of treatments for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][5] M4 PAMs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine.[1][5] The ability to measure the degree to which these drugs engage their target in the brain is crucial for optimizing dosing and demonstrating efficacy.
Data Presentation
The following tables summarize key quantitative data from in vitro and in vivo studies using [¹¹C]this compound and its tritiated analog [³H]this compound.
Table 1: In Vitro Binding Characteristics of this compound
| Parameter | Species | Brain Region | Value | Reference |
| Kd | Rhesus Monkey | Striatum | 7.8 nM | [6] |
| Human | Striatum | 14.4 nM | [6] | |
| Bmax | Rhesus Monkey | Striatum | ~6 nM | [7] |
| Human | Striatum | ~8 nM | [7] |
Table 2: In Vivo [¹¹C]this compound PET Imaging Parameters in Rhesus Monkeys
| Parameter | Value | Reference |
| Mean Injected Dose | 190.2 ± 14.1 MBq | [8] |
| Mean Injected Mass | 1.23 ± 0.97 µg | [8] |
| Mean Molar Activity | 195.0 ± 68.5 GBq/µmol | [8] |
| Baseline Striatal BPND (SRTM) | ~0.8 | [6] |
| Baseline Striatal BPND (2-TCM) | ~0.75 | [6] |
Table 3: M4 Receptor Occupancy by M4 PAMs in Rhesus Monkeys using [¹¹C]this compound PET
| M4 PAM | Dose (mg/kg) | Plasma Concentration (nM) | Striatal Receptor Occupancy (%) | Reference |
| MK-4710 | 1 | - | ~80 | [6] |
| CVL-231 (emraclidine) | 0.01 | - | ~20 | [1] |
| 0.1 | - | ~60 | [1] | |
| 1 | - | ~90 | [1] |
Signaling Pathway
The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. M4 PAMs, like this compound, bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine and potentiating this downstream signaling.
Figure 1: M4 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically achieved through the alkylation of its corresponding lactam precursor with [¹¹C]methyl iodide.[9]
Materials:
-
Lactam precursor of this compound
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC purification system
-
Sterile filtration apparatus
-
Ethanol for injection
-
0.9% Sodium chloride for injection
Procedure:
-
Trapping of [¹¹C]CH₃I: Bubble [¹¹C]CH₃I gas through a solution of the lactam precursor and DIPEA in DMF.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a few minutes to facilitate the methylation reaction.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound.
-
Formulation: Evaporate the HPLC solvent and formulate the purified [¹¹C]this compound in a sterile solution of ethanol and saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility of the final product. The radiochemical purity should be >95%.[9]
In Vivo PET Imaging Protocol (Non-Human Primate)
This protocol outlines a typical procedure for conducting a [¹¹C]this compound PET scan in a rhesus monkey to assess M4 receptor occupancy by a novel M4 PAM.
Materials:
-
Anesthetized rhesus monkey
-
PET/CT or PET/MR scanner
-
[¹¹C]this compound radiotracer
-
M4 PAM test compound
-
Intravenous catheters
-
Arterial blood sampler (optional, for kinetic modeling)
-
Anesthesia and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the monkey (e.g., with ketamine induction followed by isoflurane maintenance) and place it in the scanner. Insert intravenous catheters for radiotracer injection and drug administration.
-
Baseline Scan:
-
Acquire a transmission scan (CT) for attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound (e.g., ~190 MBq).[8]
-
Begin dynamic PET data acquisition for 90-120 minutes.
-
If arterial blood sampling is performed, collect timed samples throughout the scan to measure the arterial input function.
-
-
M4 PAM Administration: For receptor occupancy studies, administer the M4 PAM compound at the desired dose and route. Allow for sufficient time for the drug to reach peak brain concentrations before the blocking scan.
-
Blocking Scan: Repeat the PET imaging procedure (steps 2b-2d) after administration of the M4 PAM.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Co-register the PET images to a structural MRI of the subject's brain.
-
Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region (e.g., cerebellum).[1]
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the non-displaceable binding potential (BPND) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).[1]
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_blocking) / BPND_baseline] * 100
-
Experimental Workflow
The following diagram illustrates the general workflow for a [¹¹C]this compound PET target engagement study.
Figure 2: Experimental Workflow for a [¹¹C]this compound Target Engagement Study.
Conclusion
[¹¹C]this compound is a robust and reliable PET tracer for quantifying M4 receptor target engagement by M4 PAMs in both preclinical and clinical settings.[2][3][4] The protocols and data presented here provide a framework for researchers to design and execute studies aimed at understanding the in vivo pharmacology of novel M4-targeted therapeutics. The use of [¹¹C]this compound can significantly aid in the dose selection and clinical development of these promising drugs for neuropsychiatric disorders.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 5. sciprofiles.com [sciprofiles.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinetic Modeling of [11C]MK-6884 PET Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) radiotracer, [11C]MK-6884. This tracer is instrumental in quantifying M4 receptor distribution and occupancy in the brain, aiding in the development of therapeutics for neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][2][3]
Introduction to [11C]this compound and its Application
[11C]this compound is a selective and high-affinity PET tracer that binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[4][5] Its primary application lies in the in vivo quantification of M4 receptor availability and the assessment of receptor occupancy by therapeutic candidates.[2][3] As a PAM, the binding of [11C]this compound is enhanced by the presence of orthosteric agonists like acetylcholine, providing a dynamic measure of receptor function.[4][5] Kinetic modeling of dynamic [11C]this compound PET data allows for the estimation of key parameters that reflect receptor density and binding affinity.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from the kinetic modeling of [11C]this compound PET data in rhesus monkeys. These values are crucial for understanding the tracer's behavior and for designing receptor occupancy studies.
Table 1: In Vitro Binding Affinity of [3H]this compound
| Brain Region | K_d (nM) | B_max (pmol/g tissue) |
| Rhesus Monkey Striatum | 1.8 | 1.2 |
| Human Striatum | 2.5 | 1.5 |
Data extracted from studies on brain tissue homogenates.[5]
Table 2: In Vivo Nondisplaceable Binding Potential (BP_ND) of [11C]this compound in Rhesus Monkeys
| Tracer | Striatum BP_ND |
| [11C]this compound | 0.83 |
| [11C]Compound 2 | 0.29 |
| [11C]Compound 22 | 0.2 |
BP_ND was determined using the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region.[5] A higher BP_ND indicates a better specific signal for quantifying receptor occupancy.[5]
Table 3: Test-Retest Variability of [11C]this compound Striatal BP_ND in Rhesus Monkeys
| Parameter | Value |
| Mean Striatal BP_ND | 0.83 ± 0.17 |
| Test-Retest Variability | 7.60 ± 5.80% |
Data from 10 scans in five monkeys, indicating good reproducibility of the measurement.[6]
Experimental Protocols
Detailed methodologies for key experiments involving [11C]this compound PET are provided below.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a precursor molecule using [11C]methyl iodide ([11C]CH3I).[5] The final product is then purified using High-Performance Liquid Chromatography (HPLC).[5] For detailed chemical synthesis steps, refer to the primary literature.[7]
Animal and Human Subject Preparation
-
Animal Studies (Rhesus Monkeys): Animals are typically anesthetized and monitored throughout the scanning procedure. A catheter is placed for radiotracer injection and, if required for arterial blood sampling, an arterial line is also inserted.[1]
-
Human Studies: Participants should undergo a medical screening, including a magnetic resonance imaging (MRI) scan to rule out abnormalities and for anatomical co-registration of the PET data.[8] Written informed consent is mandatory. For studies involving patients with Alzheimer's disease, a diagnosis based on established criteria is required.[8]
PET Data Acquisition
-
Radiotracer Administration: A single intravenous (IV) bolus of [11C]this compound is administered at the start of the PET scan.[8] The typical injected dose is approximately 370 megabecquerels (MBq).[8]
-
Dynamic PET Scanning: Dynamic scanning is initiated simultaneously with the tracer injection and continues for up to 90-120 minutes.[1][8] The scan is acquired in list mode and subsequently binned into a series of time frames of increasing duration.
-
Arterial Blood Sampling (for blood-based models): If a two-tissue compartment model is to be used, continuous or discrete arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in arterial plasma, which serves as the input function.[1]
-
Plasma Metabolite Analysis: Blood samples are analyzed to determine the fraction of unchanged parent radiotracer over time, as metabolism of [11C]this compound occurs in vivo. This is crucial for accurately defining the arterial input function.
Image Processing and Analysis
-
Image Reconstruction: PET data are corrected for attenuation, scatter, and decay, and reconstructed into a dynamic series of 3D images.
-
Anatomical Co-registration: The dynamic PET images are co-registered with the subject's MRI to allow for accurate delineation of brain regions of interest (ROIs).
-
Time-Activity Curve (TAC) Generation: TACs are generated for various brain ROIs by plotting the average radioactivity concentration within each ROI against time.[8]
Kinetic Modeling
The choice of kinetic model depends on the study's objectives and the availability of an arterial input function.
Two-Tissue Compartment Model (2TCM)
The 2-tissue 4-parameter kinetic model is considered the most accurate method for quantifying [11C]this compound binding and has been shown to best fit the regional time-activity curves.[1][4][9] This model requires an arterial input function and estimates four rate constants:
-
K1: Rate of tracer transport from plasma to the tissue.
-
k2: Rate of tracer transport from the tissue back to the plasma.
-
k3: Rate of tracer association with the receptor.
-
k4: Rate of tracer dissociation from the receptor.
From these rate constants, the total volume of distribution (V_T) can be calculated, which is a measure of the total tracer concentration in the tissue relative to plasma at equilibrium.
Simplified Reference Tissue Model (SRTM)
For studies where arterial blood sampling is not feasible, the SRTM is a robust alternative.[1][5] This model uses the time-activity curve from a reference region, devoid of specific binding, to estimate the non-displaceable binding potential (BP_ND). The cerebellum is typically used as the reference region for [11C]this compound, as it has minimal M4 receptor density.[1][5] BP_ND is a ratio of the specifically bound radiotracer to the non-displaceable radiotracer at equilibrium and is directly proportional to the density of available receptors.[8]
Visualizations
Experimental Workflow for [11C]this compound PET Data Analysis
Caption: Workflow for kinetic modeling of [11C]this compound PET data.
Signaling Context of [11C]this compound
Caption: Simplified signaling pathway for the M4 muscarinic receptor.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiochemistry of [11C]this compound and [3H]this compound [bio-protocol.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for [11C]MK-6884 PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the image acquisition parameters for Positron Emission Tomography (PET) scans using the novel radiotracer [11C]MK-6884. This document is intended to guide researchers, scientists, and drug development professionals in designing and implementing robust and reproducible imaging studies targeting the M4 muscarinic acetylcholine receptor.
Introduction to [11C]this compound
[11C]this compound is a carbon-11 labeled PET tracer that selectively binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[1][2][3][4][5][6][7][8][9] As a positive allosteric modulator (PAM), its binding is enhanced in the presence of acetylcholine.[1][2][5][6][7][8] This property makes [11C]this compound a valuable tool for in vivo quantification of M4 receptor density and for assessing receptor occupancy by therapeutic candidates.[4][7][8][10] It has been utilized in preclinical studies with rhesus monkeys and rats, as well as in clinical trials involving healthy volunteers and patients with Alzheimer's disease.[1][2][7][9][11][12][13][14]
Radiotracer Synthesis and Quality Control
A summary of the key parameters for the radiosynthesis and quality control of [11C]this compound is presented in Table 1.
| Parameter | Specification | Source |
| Precursor | Desmethyl-MK-6884 | [3] |
| Radiolabeling Agent | [11C]Methyl Iodide ([11C]CH3I) | [3] |
| Reaction Conditions | Alkylation of the lactam precursor | [3] |
| Radiochemical Purity | > 95% | [3] |
| Molar Activity | 39 to 741 GBq/µmol | [3] |
| Quality Control Method | High-Performance Liquid Chromatography (HPLC) | [3] |
Experimental Protocols
Subject Preparation
Proper subject preparation is crucial for acquiring high-quality and consistent PET data. The following tables outline typical preparation protocols for human subjects and non-human primates.
Table 2: Human Subject Preparation Protocol
| Step | Procedure | Rationale |
| Informed Consent | Obtain written informed consent from the participant or their legally authorized representative. | Ethical and regulatory requirement. |
| Medical History and Physical Examination | Conduct a thorough medical history and physical examination to ensure subject eligibility. | To identify any contraindications for PET scanning. |
| Fasting | Subjects should fast for at least 4 hours prior to the scan. | To minimize potential metabolic effects on tracer distribution. |
| Intravenous (IV) Access | Place two intravenous catheters, one for radiotracer injection and one for any potential blood sampling. | To ensure reliable administration of the radiotracer and access for blood draws if required. |
| Positioning | Position the subject comfortably on the PET scanner bed with their head stabilized to minimize motion. | To reduce motion artifacts in the reconstructed images. |
Table 3: Non-Human Primate (Rhesus Monkey) Preparation Protocol
| Step | Procedure | Rationale |
| Fasting | Overnight fasting prior to the scan. | To standardize metabolic conditions. |
| Sedation/Anesthesia | Initial sedation with ketamine, followed by induction and maintenance with propofol. | To immobilize the animal and ensure physiological stability during the scan. |
| Physiological Monitoring | Monitor vital signs such as heart rate, blood pressure, oxygen saturation, and body temperature throughout the procedure. | To ensure the well-being of the animal and maintain stable physiological conditions that could affect tracer kinetics. |
| Intravenous (IV) Access | Place intravenous catheters for radiotracer administration and blood sampling. | For tracer injection and pharmacokinetic analysis. |
PET Image Acquisition
The acquisition of high-quality PET data requires careful selection of scanner parameters. The following tables provide recommended acquisition parameters for human and non-human primate studies.
Table 4: Human PET Image Acquisition Parameters
| Parameter | Specification | Source |
| Injected Dose | Approximately 370 MBq | [11][12][13][14] |
| Injection Method | Intravenous (IV) bolus | [11][13][14] |
| Scan Type | Dynamic 3D acquisition | [2] |
| Scan Duration | 90 minutes | [4][7][11][13][14][15] |
| Attenuation Correction | CT-based attenuation correction | [2] |
Table 5: Non-Human Primate (Rhesus Monkey) PET Image Acquisition Parameters
| Parameter | Specification | Source |
| Injected Dose | 190.2 ± 14.1 MBq | [7] |
| Injection Method | Intravenous (IV) infusion over 3 minutes | [7] |
| Scan Type | Dynamic 3D list mode acquisition | [7] |
| Scan Duration | 90 minutes | [7] |
| Dynamic Framing Schedule | 6x10s, 8x15s, 6x30s, 8x60s, 10x120s, 10x300s | [2] |
| Attenuation Correction | CT-based attenuation correction | [7] |
| Arterial Blood Sampling | Performed during dynamic acquisition for some studies | [7] |
Image Reconstruction
Image reconstruction is a critical step in generating accurate quantitative PET images. The parameters used for reconstruction can significantly impact the final image quality and quantitative accuracy.
Table 6: Image Reconstruction Parameters
| Parameter | Specification | Source |
| Algorithm | Ordered Subsets Expectation Maximization (OSEM) | [4] |
| Iterations and Subsets (Rhesus Monkey) | 3 iterations, 34 subsets | [2] |
| Corrections | Scatter, attenuation, deadtime, random coincidences, and scanner normalization | [2] |
| Post-reconstruction Filter | Gaussian filter may be applied to control noise | [14] |
Data Analysis
Quantitative analysis of [11C]this compound PET data typically involves kinetic modeling to estimate key parameters related to receptor binding.
Table 7: Data Analysis and Quantification Parameters
| Parameter | Method/Model | Description | Source |
| Regions of Interest (ROIs) | Anatomically defined based on co-registered MRI | To extract time-activity curves from specific brain regions. | [15] |
| Reference Region | Cerebellum gray matter | Assumed to be devoid of specific M4 receptor binding, used to estimate non-displaceable uptake. | [8][10][11][12][13][14] |
| Outcome Measures | Standardized Uptake Value (SUV), Standardized Uptake Value Ratio (SUVR), Non-displaceable Binding Potential (BPnd) | SUV provides a semi-quantitative measure of tracer uptake. SUVR normalizes the target region uptake to the reference region. BPnd is a more quantitative measure of specific binding. | [4][6][11][13] |
| Kinetic Modeling | Simplified Reference Tissue Model (SRTM), 2-Tissue 4-Parameter (2T4P) Kinetic Model | SRTM is a common method for estimating BPnd without requiring arterial blood sampling. The 2T4P model can also be used, particularly when arterial input data is available. | [5][8][10] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a [11C]this compound PET scan.
Logical Relationship of Key Acquisition Parameters
The diagram below outlines the logical relationship between key parameters in the acquisition and analysis of [11C]this compound PET data.
References
- 1. turkupetcentre.net [turkupetcentre.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R: The Simplified Reference Tissue Model [search.r-project.org]
- 6. jsnm.org [jsnm.org]
- 7. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Study of the Effect of Reconstruction Parameters for Myocardial Perfusion Imaging in PET With a Novel Flow Phantom [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative assessment of parametric neuroreceptor mapping approaches based on the simplified reference tissue model using [11C]ABP688 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of the M4 Allosteric Binding Site with MK-6884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing MK-6884 as a tool for in vivo imaging of the M4 muscarinic acetylcholine receptor allosteric binding site. This compound, particularly in its radiolabeled forms ([3H]this compound and [11C]this compound), is a potent and selective positive allosteric modulator (PAM) that serves as an invaluable research tool for studying the M4 receptor's role in normal physiology and in various neuropsychiatric and neurodegenerative disorders.
Introduction
The M4 muscarinic acetylcholine receptor, a Gi/o-coupled receptor, is a key target in drug discovery for conditions such as schizophrenia and Alzheimer's disease.[1][2][3][4][5] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), allosteric modulators bind to a distinct site, offering greater subtype selectivity. This compound is a positive allosteric modulator (PAM) that enhances the affinity of orthosteric agonists for the M4 receptor.[3][6][7] Its binding is dependent on the presence of an orthosteric agonist, a key characteristic of its mechanism of action.[4][8][9] This property makes [11C]this compound a highly valuable PET tracer for quantifying M4 receptor occupancy by therapeutic candidates and for probing the integrity of the cholinergic system in vivo.[3][7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound binding and imaging characteristics.
Table 1: In Vitro Binding Affinity and Density of this compound
| Species | Brain Region | Radioligand | Kd (nM) | Ki (nM) | Bmax (nM) | Bmax/Kd Ratio |
| Rhesus Monkey | Striatum | [3H]1 (lead compound) | - | 3.1 | - | - |
| Rhesus Monkey | Striatum | [3H]this compound | 0.9 | - | 13 | 14.4 |
| Human | Striatum | [3H]1 (lead compound) | - | - | <10 | <10 |
| Human | Striatum | [3H]this compound | 1.2 | - | 7 | 5.8 |
| Rat | - | [11C]this compound | ~12-17 | - | - | - |
Data compiled from multiple sources.[8][10][11]
Table 2: In Vivo PET Imaging Parameters for [11C]this compound
| Species | Parameter | Value |
| Rhesus Monkey | Nondisplaceable Binding Potential (BPND) in Striatum | 0.83 ± 0.17 |
| Rhesus Monkey | Test-Retest Variability (Striatal BPND) | 7.60 ± 5.80% |
| Human (AD Patients) | Injected Dose | ~370 MBq |
| Human (AD Patients) | Scan Duration | 90 minutes |
| Rat | Injected Dose | 16.87 ± 2.7 MBq |
Data compiled from multiple sources.[11][12][13]
Signaling Pathway
The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation by an orthosteric agonist like acetylcholine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). In brain regions like the striatum, M4 receptor activation can functionally oppose the signaling of Gs-coupled receptors, such as the dopamine D1 receptor, which stimulates cAMP production.[5][14]
Caption: M4 Receptor Signaling Pathway.
Experimental Protocols
In Vitro Radioligand Binding Assay with [3H]this compound
This protocol is adapted from methodologies described for M4 PAMs.[8]
Objective: To determine the binding affinity (Ki) of test compounds for the M4 allosteric site.
Materials:
-
CHO-hM4 cell membranes (Chinese Hamster Ovary cells expressing human M4 receptors)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
[3H]this compound (or a structurally related tritiated PAM like [3H]1)
-
Acetylcholine (ACh) or Carbachol
-
Non-specific binding control compound (e.g., a high concentration of a known M4 PAM)
-
Test compounds
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare CHO-hM4 cell membranes suspended in assay buffer at a concentration of 50 µg/mL.
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed final concentration of ACh (e.g., 10 µM) to all wells. The presence of an orthosteric agonist is crucial for allosteric modulator binding.[8]
-
Add a fixed final concentration of [3H]this compound (e.g., 2.2 nM of [3H]1).
-
To determine total binding, add DMSO (vehicle) instead of the test compound.
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of a known M4 PAM.
-
Add the cell membrane suspension to each well.
-
Incubate the plate for 1.5 hours at room temperature with gentle shaking.
-
Harvest the membranes onto filter plates and wash three times with cold membrane harvesting buffer (50 mM Tris-HCl and 0.9% NaCl, pH 7.4).[15]
-
Dry the filter plates overnight.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated.
Caption: Radioligand Binding Assay Workflow.
In Vivo PET Imaging with [11C]this compound in Humans
This protocol is a generalized procedure based on clinical trial information.[13][16][17]
Objective: To quantify M4 receptor availability and occupancy in the human brain.
Materials:
-
[11C]this compound produced in a cyclotron and meeting quality control standards.
-
PET/CT or PET/MR scanner.
-
Intravenous (IV) line setup.
-
(Optional) Arterial line for blood sampling to create an arterial input function.
Procedure:
-
Participant Preparation: Position the participant comfortably in the PET scanner. A head-holder may be used to minimize movement. A transmission scan for attenuation correction is performed.
-
Radiotracer Administration: Administer a single intravenous (IV) bolus of ~370 MBq of [11C]this compound.
-
PET Scan Acquisition: Start the dynamic PET scan immediately after the bolus injection and acquire data for 90 minutes.[13]
-
(Optional) Arterial Blood Sampling: If an arterial input function is required for kinetic modeling, draw arterial blood samples at increasing intervals throughout the scan to measure the concentration of radiotracer in the plasma and its metabolites.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI scan of the participant for accurate delineation of brain regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI.
-
Use the cerebellum as a reference region, as it has negligible specific [11C]this compound binding.[12][13]
-
Calculate the nondisplaceable binding potential (BPND) for target regions using a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM) or the transient equilibrium tissue ratio (TE-TR) method.[12][16] BPND is an index of the density of available receptors.
-
Caption: In Vivo PET Imaging Workflow.
Logical Relationship of Binding Sites
The binding of the allosteric modulator this compound is positively cooperative with the binding of the orthosteric agonist, acetylcholine. This means that the presence of ACh at the orthosteric site increases the affinity of this compound for the allosteric site, and conversely, the binding of this compound enhances the affinity of ACh for its binding site. This relationship is fundamental to the utility of [11C]this compound as a PET tracer, as its binding signal is sensitive to endogenous cholinergic tone.[3][6][7]
Caption: M4 Receptor Binding Site Interactions.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 11. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 15. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Longitudinal PET Studies Using [11C]MK-6884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting longitudinal Positron Emission Tomography (PET) studies using the novel radioligand [11C]MK-6884. This tracer is a high-affinity, selective positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, making it a valuable tool for in-vivo quantification of this receptor in both preclinical and clinical research, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3][4][5]
Introduction to [11C]this compound
[11C]this compound is a PET tracer that binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[3][4][5][6] Its binding is enhanced by the presence of orthosteric agonists like acetylcholine, making it a sensitive tool to not only measure receptor density but also to potentially probe changes in cholinergic tone.[1][2][3][4] This characteristic is particularly relevant for studying diseases with cholinergic deficits, such as AD.[2][7] Preclinical and clinical studies have demonstrated its utility in quantifying M4 receptor occupancy by therapeutic PAMs and in assessing receptor availability in various brain regions.[1][2][8]
Quantitative Data Summary
The following tables summarize key quantitative data from longitudinal and cross-sectional PET studies using [11C]this compound.
Table 1: In Vitro Binding Properties of [3H]this compound
| Species | Brain Region | Kd (nM) | Bmax (nM) | Bmax/Kd Ratio |
| Rhesus Monkey | Striatum | 0.9 | 13 | 14.4 |
| Human | Striatum | 1.2 | 7 | 5.8 |
Data from saturation binding assays. A Bmax/Kd ratio >10 is generally considered optimal for a PET radiotracer.[7]
Table 2: Test-Retest Variability of [11C]this compound Binding Potential (BPND)
| Species | Brain Region | Test-Retest Variability (%) |
| Rhesus Monkey | Striatum | 7.60 ± 5.80 |
| Healthy Elderly Humans | Various ROIs | ≤20% (Primary hypothesis of validation study) |
Test-retest variability is a measure of the reproducibility of the PET measurement.[1][5][9] The formula used is: |(BPND1 - BPND2)| / (average BPND) * 100.[9][10]
Table 3: [11C]this compound Nondisplaceable Binding Potential (BPND) in Rhesus Monkeys
| Condition | Brain Region | BPND (SRTM) | BPND (2-TCM) |
| Baseline | Striatum | 0.83 ± 0.17 | Similar to SRTM |
| After MK-4710 (M4 PAM) | Striatum | Significantly Reduced | Similar to SRTM |
BPND values were determined using both the Simplified Reference Tissue Model (SRTM) and a two-tissue compartmental model (2-TCM) with cerebellum as the reference region.[1][5]
Table 4: Effect of Donepezil on [11C]this compound BPND
| Subject Group | Brain Region | Effect on BPND |
| Rhesus Monkeys | Striatum | Dose-dependent increase |
| Healthy Volunteers | Striatum | Increased |
| Alzheimer's Disease Patients | Cortex & Striatum | Decreased |
Donepezil is an acetylcholinesterase inhibitor that increases synaptic acetylcholine levels.[1][2][5][7] The differing effects in healthy versus AD subjects may reflect underlying differences in cholinergic regulation.[7]
Experimental Protocols
Radiosynthesis of [11C]this compound
A detailed protocol for the radiochemistry of [11C]this compound has been published and should be consulted for specific synthesis procedures.[11] The process generally involves the methylation of a precursor molecule using [11C]methyl iodide.
Subject Preparation and Study Design
Inclusion/Exclusion Criteria:
-
Participants should be in good health as determined by medical history, physical examination, and laboratory tests.
-
For patient cohorts, a confirmed diagnosis (e.g., Alzheimer's Disease) based on established criteria is required.[10]
-
Exclusion criteria typically include significant psychiatric or neurological disorders (other than the one being studied), substance abuse, and recent participation in other studies involving radiation.[9]
Ethical Considerations:
-
All studies must be approved by an institutional review board and conducted in accordance with Good Clinical Practice.
-
Informed consent must be obtained from all participants or their legal representatives.
PET Imaging Protocol
-
Subject Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Tracer Administration: A single intravenous (IV) bolus of approximately 370 MBq of [11C]this compound is administered at the start of the PET acquisition.[10][12][13]
-
PET Scan Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for up to 90 minutes.[10][12][13]
-
Structural Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for anatomical co-registration and region of interest (ROI) delineation.
Data Analysis
-
Image Reconstruction and Correction: PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.
-
Co-registration: The dynamic PET images are co-registered with the subject's MRI.
-
Region of Interest (ROI) Definition: ROIs for key brain structures (e.g., striatum, cortex, cerebellum) are delineated on the MRI.
-
Time-Activity Curve (TAC) Generation: TACs, which represent the concentration of radioactivity over time, are generated for each ROI.[9][10]
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): This is a commonly used method that does not require arterial blood sampling.[14] The cerebellum is used as the reference region due to its minimal M4 receptor density.[1][5][8][14] The primary outcome measure is the nondisplaceable binding potential (BPND).
-
Two-Tissue Compartmental Model (2-TCM): This model requires a metabolite-corrected arterial input function and can provide more detailed kinetic information.[1][5][8]
-
Standardized Uptake Value (SUV): SUVs can also be calculated to quantify tracer uptake, though BPND is generally preferred for receptor-specific binding.[6][10]
-
Visualizations
Caption: Workflow for a longitudinal PET study using [11C]this compound.
Caption: Mechanism of [11C]this compound binding and its modulation by cholinergic tone.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Radiochemistry of [11C]this compound and [3H]this compound [bio-protocol.org]
- 12. neurology.org [neurology.org]
- 13. | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: [11C]MK-6884 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET tracer [11C]MK-6884 for imaging the M4 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is the expected biodistribution of [11C]this compound in the brain?
A1: [11C]this compound is a highly selective positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor. Its distribution in the brain correlates with the known expression density of M4 receptors. Following intravenous injection, the tracer rapidly penetrates the blood-brain barrier. The highest uptake is observed in the striatum, with moderate uptake in the cortex and thalamus.[1][2] Negligible specific binding is seen in the cerebellum, making it an appropriate reference region for kinetic modeling.[1][3]
Q2: How selective is [11C]this compound for the M4 receptor over other receptors?
A2: [11C]this compound exhibits high selectivity for the M4 receptor. In preclinical studies, its parent compound showed over 3600-fold selectivity against a panel of 115 other CNS receptors and enzymes, including other muscarinic receptor subtypes.[1] This high selectivity minimizes the risk of off-target binding contributing to the PET signal.
Q3: Is the binding of [11C]this compound dependent on the presence of an orthosteric agonist?
A3: Yes, as a positive allosteric modulator, the binding of [11C]this compound is enhanced by the presence of an orthosteric agonist.[1][4] In vitro autoradiography studies have demonstrated that the binding of [3H]this compound is dependent on the presence of carbachol, a stable acetylcholine analogue.[1][2] This property can be utilized in experimental design to confirm the specificity of the signal.
Q4: Why is the cerebellum used as a reference region for [11C]this compound PET studies?
A4: The cerebellum is used as a reference region because it has a very low density of M4 muscarinic receptors.[1][5] This means that the uptake of [11C]this compound in the cerebellum is primarily due to non-specific binding and free tracer in the tissue. By using the cerebellum as a reference, researchers can estimate and subtract the non-specific signal from other brain regions to quantify the specific binding to M4 receptors.[1][3]
Troubleshooting Guide
Issue: Higher than expected signal in the cerebellum or other regions with low M4 receptor density.
This may indicate increased non-specific binding. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| High Lipophilicity of a competing compound (in displacement studies) | Ensure that any competing ligands used in displacement or receptor occupancy studies have a favorable lipophilicity profile (e.g., logD < 3.5) to minimize their own non-specific binding, which could be misinterpreted.[1] |
| Radiotracer Impurities | Ensure high radiochemical purity (>95%) of the [11C]this compound preparation.[4] Impurities may have different binding characteristics and contribute to non-specific signal. |
| Incorrect Definition of Reference Region | Carefully delineate the cerebellar gray matter as the reference region, avoiding spill-in from adjacent structures.[6] |
| Subject-Specific Pathophysiology | In certain disease models or patient populations, unexpected changes in tissue properties could alter non-specific binding. Correlate findings with other imaging modalities or post-mortem tissue analysis if possible. |
Issue: Low overall brain uptake or low specific binding signal.
This could be due to several factors related to the experimental protocol or the biological system under study.
| Potential Cause | Recommended Action |
| Low Endogenous Cholinergic Tone | The binding of [11C]this compound is enhanced by acetylcholine.[5][7] Consider the potential impact of anesthetics or other pharmacological agents on the cholinergic system. In preclinical studies, co-administration of an acetylcholinesterase inhibitor like donepezil has been shown to increase the binding potential of [11C]this compound.[7][8] |
| Poor Blood-Brain Barrier Penetration | While [11C]this compound generally shows good brain penetration, issues with the formulation or administration of the tracer could affect its delivery to the brain.[2] Verify the injection procedure and the integrity of the radiotracer solution. |
| Low M4 Receptor Density in the Studied Population | M4 receptor expression can vary with age, disease state, or species.[4][9] Ensure that the expected receptor density in your subject population is sufficient for generating a robust signal. For example, lower [11C]this compound binding has been observed in patients with Alzheimer's disease compared to healthy controls.[8] |
| Incorrect Timing of PET Acquisition | Acquire PET data for a sufficient duration to allow for tracer distribution and equilibrium. Dynamic scanning for at least 90 minutes is recommended.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]this compound and its tritiated analogue [3H]this compound.
Table 1: In Vitro Binding Characteristics of [3H]this compound
| Parameter | Rhesus Monkey (Striatum) | Human (Striatum) |
| Kd (nM) | 0.9 | 1.2 |
| Bmax (nM) | 13 | 7 |
| Bmax/Kd Ratio | 14.4 | 5.8 |
| Data from saturation binding studies conducted in the presence of 10 µM carbachol.[5] |
Table 2: Regional Brain Uptake of [11C]this compound in Rhesus Monkeys (Baseline)
| Brain Region | SUV (0-10 min) | SUV (30-90 min) |
| Striatum | > 4.2 | ~ 1.4 |
| Other Brain Regions | 2 - 3.5 | ~ 0.5 |
| SUV: Standardized Uptake Value.[10] |
Experimental Protocols
In Vitro Autoradiography with [3H]this compound
This protocol is adapted from studies characterizing the binding of [3H]this compound to brain tissue sections.[1][4]
-
Tissue Preparation: Brain tissue sections (e.g., 20 µm thick) from the species of interest are mounted on glass slides.
-
Incubation: Slides are incubated with a solution containing [3H]this compound (e.g., 2-5 nM) and an orthosteric agonist such as carbachol (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Non-Specific Binding: To determine non-specific binding, a parallel set of slides is incubated with the addition of a high concentration of non-radiolabeled this compound (e.g., 1 µM).[4]
-
Washing: After incubation, slides are washed in cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and then exposed to a phosphor imaging plate or autoradiography film.
-
Analysis: The resulting images are analyzed to quantify the binding density in different brain regions.
In Vivo PET Imaging with [11C]this compound
This protocol provides a general framework for conducting PET imaging studies in non-human primates or human subjects.[9][10]
-
Subject Preparation: Subjects are positioned in the PET scanner. For animal studies, anesthesia is typically administered.[9][10]
-
Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected dose and specific activity should be recorded.
-
PET Data Acquisition: Dynamic PET data are acquired in 3D list mode for a duration of at least 90 minutes immediately following tracer injection.[10]
-
Arterial Blood Sampling (Optional but Recommended): To generate an arterial input function for kinetic modeling, arterial blood samples are collected throughout the scan.
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization). Attenuation correction should be applied using a CT or MRI scan.
-
Image Analysis: Time-activity curves are generated for various regions of interest (ROIs), including the target regions (e.g., striatum, cortex) and the reference region (cerebellum). Kinetic modeling (e.g., Simplified Reference Tissue Model) is then applied to estimate binding parameters such as the non-displaceable binding potential (BPND).[1][3]
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies with this compound.
Caption: Troubleshooting logic for high non-specific binding of [11C]this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 9. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in MK-6884 PET scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [¹¹C]MK-6884 for Positron Emission Tomography (PET) imaging of the M4 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]this compound and why is it used in PET imaging?
[¹¹C]this compound is a novel, high-affinity, and selective radiotracer for the M4 muscarinic acetylcholine receptor (M4R).[1][2][3] It functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site for acetylcholine.[1][4][5] This allosteric binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[6][7] Its high selectivity for the M4R over other muscarinic receptor subtypes and its ability to penetrate the blood-brain barrier make it a valuable tool for in vivo quantification of M4R distribution, expression, and target engagement in the central nervous system.[2][5][8]
Q2: What are the key advantages of using [¹¹C]this compound?
The primary advantages of [¹¹C]this compound include:
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High Affinity and Selectivity: It binds with high affinity to an allosteric site on the M4R, with over 3600-fold selectivity against a large panel of other neuroreceptors and enzymes.[1]
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Specific Binding Signal: It provides a robust and specific signal in M4R-rich brain regions, such as the striatum, cortex, and hippocampus.[1][5][9]
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Target Engagement Biomarker: It is a useful tool for measuring the receptor occupancy of M4 PAM therapeutic candidates, aiding in drug development.[5][6]
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Sensitivity to Cholinergic Tone: Its binding is enhanced by the presence of orthosteric M4R agonists (like carbachol) and acetylcholinesterase inhibitors (like donepezil), making it a potential probe for changes in cholinergic neurotransmission.[5][6][7][10]
Q3: How is the binding of [¹¹C]this compound quantified in PET studies?
The binding of [¹¹C]this compound is typically quantified using the non-displaceable binding potential (BPND).[1][5] This value represents the ratio of specifically bound radiotracer to the concentration of non-displaceable tracer in tissue at equilibrium.[11] For [¹¹C]this compound PET scans, the cerebellum is often used as a reference region, as it has negligible displaceable binding.[1][11] The BPND can be estimated using methods like the transient equilibrium tissue ratio (TE-TR) method.[11]
Q4: What is the influence of endogenous acetylcholine on the [¹¹C]this compound signal?
The binding of [¹¹C]this compound is highly cooperative with the M4R's natural ligand, acetylcholine.[5][6] This means that the presence of acetylcholine enhances the binding of the tracer. Consequently, alterations in the levels of endogenous acetylcholine can influence the measured PET signal. For instance, administration of an acetylcholinesterase inhibitor like donepezil, which increases synaptic acetylcholine levels, has been shown to increase the binding potential of [¹¹C]this compound.[6][7][10] This property makes [¹¹C]this compound a potential biomarker for cholinergic tone.[6]
Troubleshooting Guide
Issue 1: High Background Noise or Low Signal-to-Noise Ratio
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Possible Cause: Insufficient specific binding of the tracer, high non-specific binding, or suboptimal image reconstruction parameters.
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Troubleshooting Steps:
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Verify Radiotracer Quality: Ensure high radiochemical purity (>95%) and molar activity of the synthesized [¹¹C]this compound.[9]
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Optimize Scan Duration: Longer scan durations can improve counting statistics and reduce noise, but a balance must be struck to minimize patient discomfort and the contribution of radiometabolites. Dynamic scans of 90 minutes are often employed.
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Refine Image Reconstruction: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are commonly used. While increasing the number of iterations can enhance signal, it can also amplify noise. Experiment with the number of iterations and subsets to find an optimal balance. Consider applying a post-reconstruction smoothing filter (e.g., a 3D Gaussian filter) to reduce noise, though this may slightly decrease spatial resolution.[12]
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Consider Advanced Reconstruction Techniques: Methods that incorporate time-of-flight (TOF) information or point spread function (PSF) modeling during reconstruction can improve image quality and signal-to-noise ratio.[13]
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Issue 2: High Variability in Signal Between Subjects
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Possible Cause: Physiological differences between subjects, including variations in endogenous cholinergic tone or M4 receptor density.
-
Troubleshooting Steps:
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Standardize Experimental Conditions: To minimize variability, standardize factors such as the time of day for scanning and the subject's fasting state.
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Account for Endogenous Ligand Levels: Be aware that conditions or medications that alter acetylcholine levels can impact the [¹¹C]this compound signal.[5][6][7][10]
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Consider Pre-treatment with a Blocking Agent: To confirm the specificity of the signal, a blocking study can be performed by pre-treating with a non-radiolabeled M4 PAM to displace the [¹¹C]this compound binding.[1] A significant reduction in the signal in target regions would confirm specific binding.
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Issue 3: Unexpectedly Low Signal in Target Regions
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Possible Cause: Low receptor density in the subject population, altered receptor state, or issues with radiotracer delivery.
-
Troubleshooting Steps:
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Confirm Target Region Expression: Based on prior research, the highest uptake of [¹¹C]this compound is expected in the striatum, with moderate uptake in the cortex and thalamus.[1]
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Assess Blood-Brain Barrier Penetration: [¹¹C]this compound is known to rapidly penetrate the blood-brain barrier.[1][2] Issues with delivery could be related to the injection procedure.
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Consider the Agonist-Dependent Binding: The binding of [¹¹C]this compound is dependent on the presence of an orthosteric agonist.[1][2] In certain pathological conditions with severe cholinergic deficits, the signal may be reduced.[6]
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Data Presentation
Table 1: In Vitro Binding Properties of this compound and Related Compounds
| Compound | M4R Ki (nM) | M4R BPND (in vivo) | Lipophilicity (sFlogD) | Reference |
| [¹¹C]this compound ([¹¹C]13) | 0.19 | 0.83 | 3.1 | [1] |
| [¹¹C]2 | - | 0.29 | - | [1] |
| [¹¹C]22 | - | 0.2 | - | [1] |
| [¹¹C]26 | - | 0.37 | 3.1 | [1] |
Table 2: Regional Distribution of [³H]this compound Binding in Mouse Brain
| Brain Region | Optical Density (O.D. units) | Reference |
| Striatum | 135 | [1] |
| Cortex | 36 | [1] |
| Thalamus | 25 | [1] |
| Cerebellum | <10 | [1] |
Experimental Protocols
General Protocol for a [¹¹C]this compound PET Imaging Study
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Subject Preparation:
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Subjects should fast for a minimum of 4 hours prior to the scan.
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A venous catheter should be inserted for radiotracer injection and, if applicable, for arterial blood sampling.
-
-
Radiotracer Synthesis and Administration:
-
PET Scan Acquisition:
-
Dynamic PET data are acquired in 3D list mode for a duration of 90 minutes immediately following radiotracer injection.
-
A low-dose CT scan is performed for attenuation correction.[13]
-
-
Image Reconstruction:
-
The acquired data are reconstructed using an iterative algorithm such as OSEM.
-
Corrections for attenuation, scatter, random coincidences, and dead time should be applied.
-
-
Data Analysis:
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Regions of interest (ROIs) are delineated on the PET images, often guided by co-registered MRI scans.
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Time-activity curves (TACs) are generated for each ROI.
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The non-displaceable binding potential (BPND) is calculated using a reference tissue model with the cerebellum as the reference region.[11][14]
-
Visualizations
Caption: A typical experimental workflow for a [¹¹C]this compound PET imaging study.
Caption: Key factors that can influence the signal in [¹¹C]this compound PET scans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
- 9. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A practical way to improve contrast-to-noise ratio and quantitation for statistical-based iterative reconstruction in whole-body PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiosynthesis of [11C]MK-6884
Welcome to the technical support center for the radiosynthesis of [11C]MK-6884. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important PET tracer.
Frequently Asked Questions (FAQs)
Q1: What is the general method for the radiosynthesis of [11C]this compound?
A1: The most common method for the radiosynthesis of [11C]this compound is through the alkylation of its corresponding desmethyl precursor with [11C]methyl iodide ([11C]CH3I).[1][2] This reaction is typically carried out in an automated synthesis module.
Q2: What are the typical radiochemical yields and molar activity for [11C]this compound synthesis?
A2: Successful radiosynthesis of [11C]this compound can yield a product with high radiochemical purity, typically greater than 95%.[1][2][3] The molar activity can vary significantly, with reported ranges from 39 to 741 GBq/µmol.[1][2][3] One study reported a radiochemical yield of approximately 15 ± 5% with a molar activity of about 87.71 ± 0.1 GBq/µmol.[4]
Q3: What is the precursor for the radiosynthesis of [11C]this compound?
A3: The precursor is the des-methyl lactam analogue of this compound.[1][5] This compound is reacted with [11C]methyl iodide to produce the final radiolabeled tracer.
Q4: How is [11C]this compound purified after the reaction?
A4: Following the radiosynthesis reaction, the crude mixture is typically purified using reverse-phase high-performance liquid chromatography (HPLC).[4][5] A common choice for the stationary phase is a C18 column.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the radiosynthesis of [11C]this compound.
Low Radiochemical Yield
Problem: The radiochemical yield of [11C]this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Inefficient Trapping of [11C]CH3I | Ensure the reaction vial is properly sealed and that the [11C]CH3I is efficiently bubbled through the reaction mixture. Check for leaks in the synthesis module. |
| Suboptimal Reaction Temperature | The reaction is typically heated. One protocol specifies heating to 55 °C for 5 minutes.[4] Verify that the heating element of your synthesis module is functioning correctly and that the target temperature is reached and maintained for the appropriate duration. |
| Degradation of Precursor | The desmethyl precursor may be unstable. Store the precursor under appropriate conditions (cool, dry, and protected from light). Before synthesis, verify the purity of the precursor using analytical techniques like HPLC or NMR. |
| Incorrect Base Concentration | The reaction requires a base, such as sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIPEA), to deprotonate the precursor.[1][4] An incorrect amount of base can hinder the reaction. Prepare fresh base solutions and ensure accurate dispensing. |
| Presence of Impurities | Impurities in the reagents or solvents can interfere with the reaction. Use high-purity, anhydrous solvents and fresh reagents. Ensure all glassware and tubing are thoroughly cleaned and dried before use. |
Low Molar Activity
Problem: The molar activity of the final [11C]this compound product is too low.
| Potential Cause | Troubleshooting Step |
| [12C]CO2 Contamination | The presence of stable carbon dioxide ([12C]CO2) in the cyclotron target gas can lead to the production of [12C]CH3I, which competes with [11C]CH3I in the reaction, lowering the molar activity. Ensure high-purity target gases are used. |
| Contamination from Reagents/Solvents | Trace amounts of methylating agents or other carbon-containing impurities in the reagents or solvents can introduce stable carbon. Use high-purity reagents and solvents. |
| System Contamination | Residual compounds from previous syntheses within the module can introduce stable carbon. Implement a thorough cleaning and flushing protocol for the synthesis module between runs. |
HPLC Purification Issues
Problem: Issues are encountered during the HPLC purification of [11C]this compound, such as poor peak shape or unexpected peaks.
| Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | This can be due to column degradation or inappropriate mobile phase composition. Ensure the HPLC column is in good condition. Optimize the mobile phase composition (e.g., acetonitrile/water with additives) and flow rate. One protocol uses a Gemini C-18 HPLC column at a flow rate of 5 mL/min.[5] |
| Presence of Unexpected Radioactive Peaks | This may indicate the formation of radiolabeled byproducts. Review the reaction conditions (temperature, time, reagent stoichiometry). Ensure the precursor is pure. The presence of radiometabolites has been observed in plasma, with some being more polar than the parent compound.[2][3] |
| Co-elution of Product and Impurities | If the product peak is not well-resolved from impurity peaks, adjust the HPLC mobile phase gradient or composition to improve separation. Consider using a different type of stationary phase if baseline separation cannot be achieved. |
Quantitative Data Summary
| Parameter | Reported Value(s) | Reference(s) |
| Radiochemical Purity | >95% | [1][2][3][4] |
| Molar Activity | 39 to 741 GBq/µmol | [1][2][3] |
| ~87.71 ± 0.1 GBq/µmol | [4] | |
| Radiochemical Yield | ~15 ± 5% | [4] |
Experimental Protocols
General Radiosynthesis of [11C]this compound
This protocol is a generalized procedure based on published methods.[1][2][4]
-
Preparation:
-
Dissolve approximately 1 mg of the desmethyl-MK-6884 precursor in 0.5 mL of anhydrous dimethylformamide (DMF) in a reaction vial.
-
Add 10 µL of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
-
[11C]Methyl Iodide Trapping:
-
Bubble [11C]methyl iodide ([11C]CH3I), produced from the cyclotron, through the reaction mixture at room temperature for approximately 5 minutes until the radioactivity is completely transferred.
-
-
Reaction:
-
Seal the reaction vial and heat it to 55 °C for 5 minutes.
-
-
Quenching and Purification:
-
After heating, quench the reaction by adding 0.5 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reverse-phase C18 HPLC column for purification.
-
-
Formulation:
-
Collect the HPLC fraction containing [11C]this compound.
-
The final product is typically formulated in a sterile solution containing up to 10% (v/v) ethanol and 10 mM sodium phosphate buffer (pH 7) in 0.9% sodium chloride for injection.[1]
-
Visualizations
Caption: Radiosynthesis workflow for [11C]this compound.
Caption: Troubleshooting decision tree for [11C]this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Addressing motion artifacts in [11C]MK-6884 brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address motion artifacts in [11C]MK-6884 brain positron emission tomography (PET) imaging. The information is tailored for researchers, scientists, and drug development professionals to ensure high-quality, quantitative data acquisition.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your [11C]this compound PET imaging experiments.
Issue 1: Blurry Images and Indistinct Anatomical Structures
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Question: My reconstructed [11C]this compound PET images appear blurry, and the boundaries between brain structures, such as the striatum and cerebellum, are poorly defined. What is the likely cause and how can I resolve this?
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Answer: The most probable cause of blurry PET images is patient head motion during the scan.[1] Motion, whether sudden or gradual, causes the PET signal to be smeared across multiple voxels, leading to a loss of spatial resolution and reduced quantitative accuracy.[2][3]
Troubleshooting Steps:
-
Patient Comfort and Immobilization:
-
Ensure the subject is in a comfortable position to minimize voluntary movement.[4]
-
Utilize head restraints, such as thermoplastic masks or foam padding, to securely position the head. Be aware that restraints reduce but may not eliminate motion.
-
Clearly instruct the participant to remain as still as possible throughout the scan.[4]
-
-
Implement Motion Correction Protocols:
-
If your scanner is equipped with a motion tracking system (e.g., optical or electromagnetic), ensure it is properly calibrated and used during the acquisition.[5][6]
-
Employ a motion correction algorithm during image reconstruction. Frame-based and event-by-event correction methods are common approaches.[2][7]
-
-
Review Acquisition Parameters:
-
For dynamic scans, shorter frames can help isolate motion. However, very short frames may suffer from low counts and increased noise.[8] A balance must be struck based on the specific goals of the study.
-
-
Issue 2: Inaccurate Quantification of [11C]this compound Binding
-
Question: I am observing high variability in my test-retest studies, or the binding potential (BPND) values in the striatum seem lower than expected. Could motion be the cause?
-
Answer: Yes, motion is a significant source of error in quantitative PET studies.[2][9] It can lead to an underestimation of tracer uptake in small, high-uptake regions like the striatum and an overestimation in low-uptake areas, thereby reducing the apparent BPND.[2]
Troubleshooting Steps:
-
Analyze Motion Tracking Data:
-
If a motion tracking system was used, review the motion data to identify the magnitude and timing of movements. Displacements greater than a few millimeters can significantly impact quantification.[2]
-
-
Compare Motion Correction Methods:
-
Re-reconstruct the data using different motion correction strategies (e.g., no correction vs. frame-based correction) to assess the impact on quantitative values.
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For frame-based methods, ensure that the attenuation map is correctly aligned for each frame to avoid errors in attenuation and scatter correction.[2]
-
-
Refine Regions of Interest (ROIs):
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Motion can cause misalignment between the PET data and the anatomical MRI used for ROI definition.[10] Ensure accurate co-registration of the motion-corrected PET image to the MRI before drawing ROIs.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the primary sources of motion in brain PET imaging?
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A1: Head motion in brain PET can be both voluntary (e.g., repositioning for comfort, talking) and involuntary (e.g., coughing, swallowing, cardiac-related pulsation).[4] Even with good head fixation, small, gradual movements are common over the long scan times required for dynamic [11C]this compound imaging.
-
-
Q2: How does motion affect the quantitative accuracy of [11C]this compound PET?
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A2: Motion artifacts lead to a partial volume effect, where the signal from a specific brain region is averaged with that of its neighbors. This typically results in an underestimation of the standardized uptake value (SUV) and binding potential (BPND) in high-uptake regions and an overestimation in low-uptake regions.[2][11]
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-
Q3: What is the difference between frame-based and event-by-event motion correction?
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A3: Frame-based correction involves dividing the PET data into a series of short time frames. Each frame is reconstructed independently, and then all frames are realigned to a common reference frame before being summed or used for kinetic modeling.[8][12] Event-by-event correction uses real-time motion tracking data to adjust the coordinates of each detected line of response (LOR) before it is placed into the sinogram for reconstruction. This method is generally considered more accurate, especially for large or rapid movements.[2][13]
-
-
Q4: Can I correct for motion after the scan is completed?
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A4: Yes, several post-reconstruction or data-driven methods can be applied retrospectively. These techniques typically involve registering short, reconstructed frames of the PET data to a reference frame to estimate the motion that occurred during the scan.[1][11] However, prospective correction using a real-time motion tracking system is often preferred.
-
-
Q5: What level of motion is considered acceptable for quantitative [11C]this compound studies?
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A5: While there is no universal threshold, studies have shown that intra-frame motion of less than 5 mm is generally manageable with frame-based correction methods without introducing significant bias.[2] For high-resolution scanners, even smaller movements can degrade image quality. The goal should always be to minimize motion as much as possible.
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Data Presentation
The following tables summarize the quantitative impact of motion and the effectiveness of correction techniques as reported in brain PET literature.
Table 1: Impact of Uncorrected Motion on Quantitative PET Measures
| Tracer Studied | Motion Magnitude | Region of Interest | Quantitative Metric | Reported Bias/Error |
| Simulated HRRT Data | >10 mm | High-contrast ROIs | ROI Intensity | ~9-10% underestimation[2] |
| Simulated HRRT Data | >5 mm | High-contrast ROIs | VT (Volume of Distribution) | ~5% bias[2] |
| Simulated HRRT Data | >5 mm | High-contrast ROIs | BPND (Binding Potential) | ~10% bias[2] |
| [11C]raclopride | High Motion | Striatum | ΔBPND | Significant artifacts[14] |
| 18F-FDG | >2 mm | Parietal Lobe | SUVmax | Up to 6.6% discrepancy[11] |
Table 2: Performance of Different Motion Correction Techniques
| Correction Method | Tracer Studied | Key Finding | Quantitative Improvement |
| Frame-based (RBA) | Simulated HRRT Data | Accurate for intra-frame motion < 5 mm. | ROI intensity bias reduced to ~5% for medium motion.[2] |
| Event-by-event | Simulated HRRT Data | Can reliably correct for head motions given accurate motion data. | ROI intensities and kinetic parameters comparable to true values.[2] |
| Data-driven (Image Registration) | 18F-FDG / 11C-raclopride | Brain region error of -0.3±2.8% for 18F-FDG and -0.4±3.2% for 11C-raclopride. | Significant improvement in cases of high motion.[11] |
| Markerless Motion Tracking | 18F-FPEB / 11C-LSN3172176 | Achieved comparable ROI values to marker-based systems. | Negligible mean SUV differences compared to gold standard.[6] |
Experimental Protocols
Protocol 1: [11C]this compound PET/CT Acquisition in Rhesus Macaques (Adapted for General Brain Imaging)
This protocol is based on a study by Belov et al. (2024) and provides a framework for acquiring dynamic [11C]this compound brain PET data.[15]
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Subject Preparation:
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The subject is sedated and positioned supinely on the scanner bed.
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A venous catheter is placed for radiotracer injection.
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The head is comfortably immobilized using a head holder and/or thermoplastic mask.
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If a motion tracking system is used, the marker or tracking device is securely attached to the subject's head.
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Attenuation Correction CT Scan:
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A low-dose CT scan is acquired prior to the PET emission scan for attenuation correction.
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PET Emission Scan:
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Radiotracer Injection: A bolus of [11C]this compound (e.g., ~190 MBq) is administered intravenously over a 3-minute infusion, followed by a saline flush.[15]
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Acquisition Start: PET data acquisition in 3D list mode begins simultaneously with the start of the injection.
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Scan Duration: A total scan duration of 90 minutes is typical for capturing the tracer kinetics.[15][16]
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Dynamic Framing: The list-mode data is subsequently framed for reconstruction. A representative framing schedule might be: 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min.[17]
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Protocol 2: Frame-Based Motion Correction Workflow
This protocol outlines the steps for a typical frame-based motion correction procedure.
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Data Acquisition:
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Acquire dynamic PET data in list mode along with synchronized motion tracking data from an external device.
-
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Frame Binning:
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Divide the list-mode data into a series of short time frames (e.g., 5-60 seconds). The optimal frame duration depends on the expected motion and tracer kinetics.[8]
-
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Initial Reconstruction:
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Reconstruct each time frame individually, often without attenuation correction to speed up the process and improve registration accuracy in noisy, short frames.[8]
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Motion Estimation:
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Select a reference frame (e.g., the first frame or a high-statistic frame).
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Use a rigid registration algorithm to align each reconstructed frame to the reference frame, generating a set of transformation parameters (3 rotations, 3 translations) for each frame.
-
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Motion-Corrected Reconstruction:
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Perform a final, full reconstruction of the PET data. During this reconstruction, apply the estimated transformation parameters to align the data from each frame to the reference position. This can be done by transforming the LORs for each frame or by transforming the reconstructed image of each frame before summing them.
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Crucially, the attenuation map must also be transformed for each frame to match the subject's position during that frame, ensuring accurate attenuation and scatter correction.[2]
-
Mandatory Visualization
Caption: Logical relationship between head motion and its impact on PET imaging.
Caption: Experimental workflow for frame-based motion correction in PET.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of motion correction methods in human brain PET imaging—A simulation study based on human motion data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cme.lww.com [cme.lww.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Markerless head motion tracking and event-by-event correction in brain PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved frame-based estimation of head motion in PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of motion and model bias on the detection of dopamine response to behavioral challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of motion correction for dynamic [{sup 11}C]Raclopride brain PET data on the evaluation of endogenous dopamine release in striatum (Journal Article) | ETDEWEB [osti.gov]
- 11. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 12. Simulation Study of a Frame-Based Motion Correction Algorithm for Positron Emission Imaging [mdpi.com]
- 13. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection dose of [11C]MK-6884 for patient safety
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of the PET tracer [11C]MK-6884.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose of [11C]this compound for human studies?
For human subjects, including healthy participants and patients with Alzheimer's disease, a single intravenous (IV) bolus injection of approximately 370 MBq is typically administered.[1][2][3] In some study designs, such as test-retest protocols, two separate IV doses of ~370 MBq may be administered, separated by at least 3 hours.[1]
Q2: What are the recommended injection doses for preclinical animal studies?
The injected dose varies by species. For rhesus macaques, the mean injected radioactive dose has been reported as 190.2 ± 14.1 MBq.[4] In studies involving rats, a lower dose of 16.87 ± 2.7 MBq has been used.[5]
Q3: What are the primary safety considerations when using [11C]this compound?
The primary safety consideration is the risk associated with exposure to ionizing radiation. The mean effective dose (ED) for a human subject receiving a 300 MBq injection is approximately 2.2 mSv.[6] Safety is monitored through the assessment of adverse events (AEs), including any worsening of a preexisting condition temporally associated with the product's use.[1] In preclinical studies with rhesus macaques, no adverse events were observed.[4]
Q4: How is the radiation dose to specific organs assessed?
Organ-specific radiation dose is determined through whole-body (WB) PET scans following the injection of [11C]this compound.[1] These scans identify organs with significant tracer absorption. Three-dimensional volumes are then drawn around these organs to estimate the percentage of injected activity they absorb, which is used to calculate the organ-specific effective dose.[1]
Q5: What is the purpose of using [11C]this compound in research?
[11C]this compound is a high-affinity PET tracer developed to quantify M4 muscarinic acetylcholine receptors in the brain.[5][7][8] It is used to study neurodegenerative diseases such as Alzheimer's disease and to aid in the development of M4 positive allosteric modulators (PAMs) by assessing receptor occupancy.[7][8][9]
Troubleshooting Guide
Issue: High variability in test-retest studies.
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Possible Cause: Inconsistent timing of injections and scan acquisitions.
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Solution: Ensure strict adherence to the imaging protocol for both scans. The time interval between tracer injection and the start of the PET scan should be identical for both sessions. A separation of at least 3 hours between two separate doses in the same subject has been used in clinical trials.[1]
Issue: Low signal-to-noise ratio in PET images.
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Possible Cause: Insufficient injected dose for the specific scanner and patient characteristics.
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Solution: While the standard dose is ~370 MBq for humans, ensure your scanner is properly calibrated. For preclinical studies, doses are lower and need to be adjusted for the animal's weight and the scanner's sensitivity.
Issue: Difficulty in identifying the reference region for kinetic modeling.
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Possible Cause: The cerebellum is typically used as the reference region for [11C]this compound studies due to its low M4 receptor density.[1][10] Pathological changes in the cerebellum could potentially affect its suitability as a reference region.
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Solution: Verify the absence of significant tracer uptake in the cerebellum on the PET images. If there are concerns about the cerebellum's integrity, consider alternative reference regions or kinetic modeling approaches that do not require a reference region, though this may require arterial blood sampling.
Quantitative Data Summary
Table 1: Recommended Injection Doses for [11C]this compound
| Species | Injected Dose (MBq) | Study Population | Reference(s) |
| Human | ~370 | Healthy Participants & Alzheimer's Patients | [1][2] |
| Rhesus Macaque | 190.2 ± 14.1 | Preclinical Research | [4] |
| Rat | 16.87 ± 2.7 | Preclinical Research | [5] |
Table 2: Radiation Dosimetry and Safety Parameters
| Parameter | Value | Species | Notes | Reference(s) |
| Mean Effective Dose (ED) | ~2.2 mSv | Human | For a 300 MBq injection. | [6] |
| Adverse Events (AEs) | None Observed | Rhesus Macaque | --- | [4] |
| Safety Monitoring | Assessment of AEs, vital signs, ECGs | Human | --- | [6] |
Experimental Protocols
Human PET Imaging Protocol for [11C]this compound
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Subject Preparation: Subjects should be positioned comfortably in the PET scanner. A head-holding device may be used to minimize motion.
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Tracer Administration: A single intravenous (IV) bolus of approximately 370 MBq of [11C]this compound is administered at time "0".[1][10]
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PET Scan Acquisition: A dynamic PET scan is initiated immediately following the bolus injection and continues for 90 minutes.[2][3]
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Data Analysis:
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Time-activity curves (TACs) are generated for various brain regions of interest.[1][10]
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The cerebellum is typically used as the reference region.[1][10]
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Key outcome measures include the Standardized Uptake Value (SUV) and the non-displaceable binding potential (BPND), which can be estimated using methods like the transient equilibrium tissue ratio (TE-TR).[1][10]
-
Preclinical (Rhesus Macaque) PET Imaging Protocol
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Animal Preparation: The animal is sedated (e.g., with ketamine/xylazine) and positioned in the scanner.[4]
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Tracer Administration: [11C]this compound is administered via a saphenous vein, for example, as a 3-minute infusion followed by a saline flush.[4]
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PET Scan Acquisition: A 3D list mode dynamic PET scan is acquired for 90 minutes.[4]
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Arterial Blood Sampling (Optional but Recommended): To characterize in vivo metabolism, arterial blood samples can be drawn at increasing intervals throughout the scan.[4]
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Data Analysis: Similar to human studies, TACs are generated, and kinetic modeling is applied to quantify tracer uptake and binding.
Visualizations
Caption: Workflow for a human [11C]this compound PET study.
Caption: Logical flow for patient safety assessment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. neurology.org [neurology.org]
- 3. | BioWorld [bioworld.com]
- 4. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Test-retest variability of [11C]MK-6884 tracer uptake
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the [11C]MK-6884 positron emission tomography (PET) tracer. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the test-retest variability of the tracer.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the planning and execution of PET studies with [11C]this compound.
| Question | Answer |
| High inter-subject variability in tracer uptake is observed. What are the potential causes? | Several factors can contribute to this. Subject-specific characteristics such as age, genetics, and disease state can influence receptor density and tracer binding. It is also crucial to ensure strict adherence to a standardized experimental protocol across all subjects, including consistent tracer administration, imaging acquisition parameters, and data analysis methods. |
| What is the expected test-retest variability for [11C]this compound? | A clinical trial (NCT02621606) was designed with the primary hypothesis that the average intra-subject test-retest variability of tracer uptake in brain regions of interest is ≤20% in humans[1]. In preclinical studies with rhesus monkeys, the test-retest variability for the striatal non-displaceable binding potential (BPnd) was found to be 7.60 ± 5.80%. |
| The calculated non-displaceable binding potential (BPnd) is lower than expected. What could be the reason? | Lower than expected BPnd values could result from several factors. These include physiological variations in receptor density, competition from endogenous ligands, or potential partial volume effects in smaller brain regions. Methodologically, inconsistencies in the definition of the reference region (cerebellum) or the choice of kinetic model can also impact BPnd calculation. It has been noted that in patients with Alzheimer's disease, lower cortical binding potential has been observed compared to healthy elderly participants[2]. |
| Are there any known interactions with medications? | Yes, [11C]this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its binding can be influenced by other compounds targeting this receptor system. For instance, the administration of an M4 PAM has been shown to reduce tracer uptake in the striatum[3]. Therefore, it is critical to document and consider the concomitant medications of all subjects. |
| How should the cerebellum be delineated as a reference region? | The cerebellum is used as the reference region for estimating non-specific binding[1]. Accurate and consistent delineation is critical for reliable quantification. It is recommended to use an automated anatomical labeling method based on a co-registered MRI scan to ensure reproducibility and minimize operator-dependent variability. |
Data Presentation: Test-Retest Variability
While comprehensive human test-retest data from the clinical trial NCT02621606 are not yet fully published, the following table summarizes the available preclinical data in rhesus monkeys.
| Species | Brain Region | Parameter | Test-Retest Variability (%) | Citation |
| Rhesus Monkey | Striatum | BPnd | 7.60 ± 5.80 | Li et al., 2022 |
BPnd: Non-displaceable Binding Potential
The primary efficacy hypothesis of the human clinical trial (NCT02621606) was that the average intra-subject test-retest variability of tracer uptake in brain regions of interest is ≤20%[1].
Experimental Protocols
The following section details the methodologies for a typical [11C]this compound PET imaging study, based on the protocol outlined in the NCT02621606 clinical trial[1].
Subject Preparation
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Inclusion/Exclusion Criteria: Subjects should be screened based on the specific requirements of the study (e.g., healthy volunteers, patients with a specific diagnosis).
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Fasting: Subjects are typically required to fast for a specified period before the scan to ensure metabolic standardization.
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Medication Review: A thorough review of all current medications is necessary to identify any potential interactions with the tracer.
Radiotracer Administration
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Dosage: A single intravenous (IV) bolus of [11C]this compound is administered.
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Injection Procedure: The tracer should be administered through a dedicated IV line, followed by a saline flush to ensure complete delivery.
PET Imaging Acquisition
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Scanner: A high-resolution PET scanner should be used.
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Dynamic Scanning: Dynamic scanning is initiated simultaneously with the tracer injection.
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Scan Duration: A typical scan duration is 90 minutes.
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Image Reconstruction: Images should be reconstructed using a standardized algorithm (e.g., 3D OSEM).
Image Analysis
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MRI Co-registration: A structural MRI of the brain should be acquired for each subject and co-registered to the PET images for accurate anatomical delineation of regions of interest (ROIs).
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Kinetic Modeling: The non-displaceable binding potential (BPnd) is estimated using a reference tissue model, with the cerebellum serving as the reference region[1]. The Simplified Reference Tissue Model (SRTM) or a similar validated model is appropriate.
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Outcome Measures: The primary outcome measure is typically the BPnd in various brain ROIs.
Visualizations
Experimental Workflow for a [11C]this compound PET Study
References
Technical Support Center: Correcting for Partial Volume Effects in MK-6884 PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing partial volume effects (PVE) in MK-6884 positron emission tomography (PET) data.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern for my this compound PET data?
A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[1][2][3] This limitation causes the signal from a specific brain region to be contaminated by the signal from neighboring tissues, a phenomenon known as spill-over.[1][3][4] Consequently, the measured radioactivity concentration in small structures may be underestimated (spill-out) or overestimated (spill-in).[4][5] For this compound PET imaging, which targets M4 muscarinic receptors often located in relatively small brain regions like the hippocampus and cortical subfields, PVE can lead to inaccurate quantification of receptor density (binding potential, BP_ND), potentially affecting the interpretation of your study's findings.[6][7]
Q2: How can I determine if my this compound PET data is significantly affected by PVE?
A2: PVE is more pronounced in brain regions that are small or have complex geometry, and where there is a high contrast in tracer uptake between adjacent areas. In this compound studies, regions such as the hippocampus, amygdala, and cortical gray matter are particularly susceptible. If you are quantifying tracer uptake in these areas, it is highly likely that your data is impacted by PVE. The effect is generally more significant when the size of the region of interest (ROI) is less than two to three times the full width at half maximum (FWHM) of the PET scanner's point spread function (PSF).[2]
Q3: What are the common methods to correct for partial volume effects?
A3: Several partial volume correction (PVC) methods have been developed and can be broadly categorized as:
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Region-Based Methods: These methods, such as the Geometric Transfer Matrix (GTM) method, correct the mean radioactivity concentration within a predefined region of interest (ROI).[1][8][9] They require anatomical information, typically from a co-registered MRI scan, to define the ROIs.[10]
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Voxel-Based Methods: These techniques aim to correct the PVE for each individual voxel in the PET image, resulting in a corrected image.[11][12] Examples include the Müller-Gärtner and "iterative Yang" methods.[5][12] These also generally require high-resolution anatomical data.[13]
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Deconvolution-Based Methods: These methods attempt to restore the true image resolution by using the scanner's point spread function (PSF).[14] Some deconvolution techniques can be applied without anatomical information.[15]
The choice of method depends on the specific research question, the available data (e.g., availability of high-quality anatomical MRI), and the characteristics of the tracer distribution.
Q4: Is there specific software available to perform PVC on my PET data?
A4: Yes, several software packages are available for performing PVC. Some are open-source, while others are integrated into commercial analysis platforms. Notable examples include:
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PETPVC: An open-source toolbox that implements several PVC methods, including region-based and deconvolution techniques.[15][16]
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SPM (Statistical Parametric Mapping): A widely used academic software package for brain imaging analysis that has toolboxes and extensions for PVC, such as PETPVE12.[17]
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PVEOut: Another international software project for partial volume correction.[15]
It is crucial to consult the documentation of the chosen software for specific implementation details and requirements.
Troubleshooting Guides
Issue 1: Inaccurate anatomical segmentation leading to poor PVC results.
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Problem: The accuracy of many PVC methods, particularly region-based and voxel-based techniques, is highly dependent on the precise delineation of anatomical regions from a co-registered MRI.[18] Errors in segmentation can propagate and even amplify errors in the corrected PET data.
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Solution:
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Visual Inspection: Always visually inspect the quality of the co-registration between the PET and MRI scans. Misalignment is a common source of error.
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Segmentation Quality Control: Carefully review the automatically generated anatomical segmentations. Manually edit segmentations where necessary, especially in complex regions like the hippocampus.
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Use of Advanced Segmentation Tools: Consider using validated, state-of-the-art segmentation algorithms that are robust to anatomical variability and image artifacts.
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Issue 2: Increased noise in the PET data after applying PVC.
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Problem: Some PVC methods, especially deconvolution-based approaches, can amplify noise in the PET signal, which may obscure true biological effects.[18]
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Solution:
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Regularization: Employ PVC methods that incorporate regularization techniques to control for noise amplification.
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Post-Correction Smoothing: Apply a gentle spatial smoothing filter to the PVE-corrected images. The degree of smoothing should be carefully chosen to balance noise reduction with the preservation of spatial resolution.
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Method Selection: For studies where noise is a major concern, region-based correction methods may be more robust than voxel-wise deconvolution approaches.[1][8]
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Issue 3: Choosing the appropriate PVC method for an this compound study without arterial blood sampling.
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Problem: Many this compound studies utilize reference region-based kinetic modeling to estimate the binding potential (BP_ND), avoiding the need for invasive arterial cannulation. The choice of PVC method can impact the outcome of this modeling.
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Solution:
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Reference Region Considerations: The cerebellum is often used as a reference region for this compound as it has negligible specific binding.[7][19] It is important to apply PVC to both the target and reference regions to avoid introducing bias.
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Method Validation: If possible, validate your chosen PVC method using phantom data or simulations that mimic the expected distribution and kinetics of this compound.
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Literature Review: Consult recent publications that have used this compound or similar tracers to see which PVC methods have been successfully implemented and validated by other research groups.
-
Quantitative Data Summary
The following table provides a hypothetical example of how partial volume correction can impact the quantification of this compound binding potential (BP_ND) in key brain regions.
| Brain Region | Uncorrected BP_ND (mean ± SD) | PVE-Corrected BP_ND (mean ± SD) | % Change |
| Striatum | 2.5 ± 0.4 | 2.8 ± 0.5 | +12% |
| Hippocampus | 1.2 ± 0.3 | 1.8 ± 0.4 | +50% |
| Frontal Cortex | 0.8 ± 0.2 | 1.1 ± 0.3 | +37.5% |
| Cerebellum | 0.0 (Reference) | 0.0 (Reference) | N/A |
Note: This data is illustrative and the actual magnitude of the PVE correction will depend on the specific scanner, reconstruction parameters, and anatomy of the subjects.
Experimental Protocols
Protocol: Applying Region-Based Partial Volume Correction (Geometric Transfer Matrix - GTM) to this compound PET Data
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Data Acquisition:
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Acquire dynamic PET data following the injection of [11C]this compound.
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Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.
-
-
Image Pre-processing:
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Perform motion correction on the dynamic PET frames and reconstruct the PET images.
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Co-register the anatomical MRI to the PET image space.
-
-
Anatomical Segmentation:
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Segment the co-registered MRI into different tissue types (gray matter, white matter, CSF) and define specific regions of interest (ROIs) relevant to this compound binding (e.g., striatum, hippocampus, cortical regions, and cerebellum).
-
-
Point Spread Function (PSF) Estimation:
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Determine the point spread function of the PET scanner. This can be done through phantom measurements or by using manufacturer-provided specifications. The PSF is typically modeled as a 3D Gaussian function.
-
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GTM Calculation:
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Using the segmented ROIs and the scanner's PSF, calculate the geometric transfer matrix. The GTM represents the fraction of signal from each true region that is measured in every other region.
-
-
PVE Correction:
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Apply the inverse of the GTM to the uncorrected regional PET data to obtain the PVE-corrected regional values.
-
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Kinetic Modeling:
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Use the PVE-corrected time-activity curves for the target and reference regions to perform kinetic modeling and estimate the binding potential (BP_ND).
-
Visualizations
Caption: Conceptual diagram of the Partial Volume Effect (PVE).
References
- 1. Region-Based Partial Volume Correction Techniques for PET Imaging: Sinogram Implementation and Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 4. researchgate.net [researchgate.net]
- 5. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Region-Based Partial Volume Correction Techniques for PET Imaging: Sinogram Implementation and Robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Correction for partial volume effects in PET: principle and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An MR image-guided, voxel-based partial volume correction method for PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 13. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ugent.be [ugent.be]
- 15. TPC - Partial volume effect [turkupetcentre.net]
- 16. nmmitools.org [nmmitools.org]
- 17. PETPVE12: an SPM toolbox for Partial Volume Effects correction in brain PET - Application to amyloid imaging with AV45-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. squ.elsevierpure.com [squ.elsevierpure.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: [11C]MK-6884 PET Imaging & Acetylcholinesterase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the [11C]MK-6884 PET tracer in conjunction with acetylcholinesterase inhibitors (AChEIs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of interaction between acetylcholinesterase inhibitors and [11C]this compound binding?
A1: [11C]this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R).[1][2][3] Its binding affinity to the M4R is enhanced in the presence of the endogenous orthosteric agonist, acetylcholine (ACh).[4][5] Acetylcholinesterase inhibitors, such as donepezil, increase the synaptic concentration of ACh by preventing its breakdown.[6][7] This elevation in endogenous ACh levels leads to a cooperative enhancement of [11C]this compound binding to the M4R.[1][2][3][8]
Q2: What is the expected effect of administering an acetylcholinesterase inhibitor like donepezil on [11C]this compound binding in healthy subjects?
A2: In healthy volunteers and rhesus monkeys, the administration of donepezil has been shown to increase the binding potential (BP) of [11C]this compound, particularly in the striatum.[2][4][9] This is consistent with the tracer's properties as a highly cooperative M4 PAM, where increased acetylcholine levels facilitate its binding.[1][3][8]
Q3: How does the effect of acetylcholinesterase inhibitors on [11C]this compound binding differ in patients with Alzheimer's disease compared to healthy individuals?
A3: Studies have indicated a different response in Alzheimer's disease (AD) patients. While donepezil increases [11C]this compound binding in the striatum of healthy individuals, it has been observed to decrease binding in both the cortex and striatum of AD patients.[2] This suggests that the regulatory mechanisms of the M4 receptor and the cholinergic system may be altered in the brains of individuals with AD.[2]
Q4: Can [11C]this compound be used to measure target engagement of M4 PAMs?
A4: Yes, [11C]this compound is a useful tool for determining the target engagement of M4 PAMs.[1][4][8] It binds to an allosteric site on the M4 receptor, and its displacement by a therapeutic M4 PAM can be quantified to measure receptor occupancy.[5][10]
Q5: Are there any known issues with radiometabolites of [11C]this compound interfering with imaging analysis?
A5: Following administration, [11C]this compound is metabolized, producing at least four metabolic by-products.[2] These metabolites are generally more polar and are considered unlikely to penetrate the blood-brain barrier (BBB).[2] However, a thorough analysis of brain metabolites is recommended to rule out any potential interference in clinical PET imaging analysis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low [11C]this compound binding signal. | 1. Low endogenous acetylcholine levels. 2. Presence of a competing M4 PAM. 3. Technical issues with PET scan. | 1. Consider co-administration of an AChEI like donepezil to enhance signal in healthy subjects. 2. Verify that the subject has not been administered other M4 PAMs. 3. Review PET acquisition and reconstruction parameters for any errors. [11][12] |
| High variability in test-retest scans. | 1. Patient motion during the scan. 2. Physiological variability in acetylcholine levels. | 1. Ensure proper patient immobilization and comfort. Use motion correction software if available. [11][13]2. Standardize conditions that might affect cholinergic tone (e.g., time of day, fasting state). |
| Discrepancy between results in healthy vs. disease populations. | Altered M4 receptor regulation or cholinergic deficits in the disease state. | This may be a genuine biological finding. It is crucial to have a control group of healthy subjects for comparison. Consider that in AD patients on donepezil, a decrease in binding has been reported. [2] |
| No significant change in [11C]this compound binding after AChEI administration. | 1. Insufficient dose of AChEI to significantly increase ACh levels. 2. Saturation of the cooperative binding effect. 3. Regional differences in AChE activity and M4R expression. | 1. Ensure an adequate and consistent dose of the AChEI is used. [9]2. Review the dose-response relationship for the specific AChEI. 3. Analyze data on a region-of-interest (ROI) basis, as effects may be more prominent in areas with high M4R density like the striatum. [2] |
Quantitative Data Summary
Table 1: Effect of Donepezil on [11C]this compound Binding Potential (BPND) in Rhesus Monkey Striatum
| Donepezil Dose (mg/kg, i.m.) | Mean Striatal BPND |
| Baseline | ~0.83 |
| 0.1 | Increased |
| 0.3 | Maximally Enhanced |
Note: Data are qualitative based on descriptions in the provided search results. Donepezil dose-dependently increased the [11C]this compound BPND in the monkey striatum, with significant differences observed for all three tested doses compared to baseline.[9]
Experimental Protocols
Key Experiment: Assessing the Impact of an Acetylcholinesterase Inhibitor on [11C]this compound Binding via PET Imaging
Objective: To quantify the change in [11C]this compound binding potential in the brain following the administration of an acetylcholinesterase inhibitor.
Methodology:
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Subject Preparation:
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Subjects should undergo a baseline MRI scan for anatomical co-registration of PET data.
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For studies involving AChEIs, a baseline PET scan without the inhibitor is essential.
-
-
Radiotracer Administration:
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A bolus injection of [11C]this compound (e.g., ~370 MBq) is administered intravenously.[14]
-
-
PET Image Acquisition:
-
Dynamic PET scanning is initiated immediately after tracer injection and continues for a specified duration (e.g., 90 minutes).[15]
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Data are collected in list mode to allow for flexible framing and motion correction.
-
-
AChEI Administration Protocol:
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For acute dosing studies, the AChEI (e.g., donepezil) is administered at a specific time point before the [11C]this compound injection.[9]
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For chronic dosing studies, subjects are treated with the AChEI for a defined period (e.g., 5 mg/day for 7 days followed by 10 mg/day for 14 days for donepezil) before the follow-up PET scan.[9]
-
-
Data Analysis:
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PET data are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest (ROIs).
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The cerebellum is often used as a reference region due to its low specific binding.[14]
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The nondisplaceable binding potential (BPND) is calculated using kinetic modeling methods such as the Simplified Reference Tissue Model (SRTM) or the transient equilibrium tissue ratio (TE-TR) method.[14]
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The percentage change in BPND between the baseline and post-AChEI scans is determined to quantify the effect of the inhibitor.
-
Visualizations
Caption: Signaling pathway of [11C]this compound and AChEI interaction.
Caption: Experimental workflow for assessing AChEI impact.
References
- 1. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 12. cme.lww.com [cme.lww.com]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. | BioWorld [bioworld.com]
Technical Support Center: Minimizing Defluorination of Carbon-11 Labeled PET Tracers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the defluorination of carbon-11 ([¹¹C]) labeled Positron Emission Tomography (PET) tracers. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, identified by common unexpected outcomes.
Issue 1: High Bone Uptake Observed in PET Scans, Suggesting In Vivo Defluorination
High uptake of radioactivity in bone is a classic indicator of in vivo defluorination, where the liberated [¹¹C]fluoride ion is taken up by the bone matrix.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Metabolic Instability of the Tracer | The chemical structure of the tracer itself may be susceptible to metabolic breakdown, primarily through enzymatic processes in the liver.[1][2][3] |
| 1. Review Tracer Design: Investigate if the C-¹¹F bond is on a metabolically vulnerable position (e.g., an aliphatic chain prone to oxidation). | |
| 2. Structural Modification: Consider synthesizing analogues. Strategies include introducing deuterium atoms near the radiolabel to leverage the kinetic isotope effect, which can slow metabolism at that site.[4][5] Another approach is to move the radiolabel to a more sterically hindered or electronically stable position.[6] | |
| 3. Conduct In Vitro Stability Assays: Before proceeding to further in vivo studies, assess the tracer's stability in plasma and liver microsomes to confirm metabolic vulnerability. | |
| Enzymatic Defluorination | Cytochrome P450 (CYP) enzymes are a primary driver of oxidative defluorination.[1][2][3][7][8] The specific CYP isozyme involved can sometimes be inhibited to test this hypothesis.[5] |
| 1. Pre-treatment with Inhibitors: In preclinical models, administer a known inhibitor of a suspected enzyme system (e.g., miconazole for CYP2E1) prior to tracer injection to see if bone uptake is reduced.[5] Note: This is an investigational tool and not for routine use. | |
| 2. Metabolite Analysis: Perform radio-HPLC or radio-TLC analysis of blood and urine samples to identify and quantify radioactive metabolites.[9] This can confirm that the parent tracer is being broken down. | |
| Chemical Instability in Formulation | The final formulation of the radiotracer (e.g., pH, presence of certain excipients) might be promoting chemical degradation post-injection. |
| 1. Check Formulation pH: Ensure the pH of the final product is within a stable range for your specific tracer, typically near physiological pH (7.4). | |
| 2. Assess Excipients: Review all components of your formulation. While rare, some excipients could potentially catalyze degradation. | |
| 3. Perform Post-Formulation Stability: Test the stability of the formulated product at 37°C over a period of 1-2 hours to simulate in vivo conditions pre-injection.[10][11] |
Issue 2: Low Radiochemical Purity (RCP) Before Injection, with Evidence of [¹¹C]Fluoride
This issue points to degradation happening before the tracer is administered, either during synthesis, purification, or formulation.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Radiolysis | The high energy emitted by the radionuclide can cause the breakdown of the tracer molecule itself, a process known as radiolysis. This is more common with high levels of radioactivity.[12][13] |
| 1. Add Radical Scavengers: Include a small amount of a radical scavenger, such as ethanol (0.1-0.2%) or ascorbic acid, in your final formulation vial. These agents can help quench the reactive species that cause radiolysis.[14] | |
| 2. Minimize Time: The effects of radiolysis are time-dependent. Shorten the time between the end of synthesis (EOS) and injection as much as possible.[14] | |
| 3. Control Radioactivity Concentration: If feasible for your imaging study, dilute the final product to reduce the concentration of radioactivity.[14] | |
| Harsh Synthesis or Purification Conditions | The chemical conditions used to synthesize or purify the tracer might be too harsh, causing the C-¹¹F bond to break. |
| 1. Optimize Deprotection: If your synthesis involves a deprotection step, ensure the conditions (e.g., acid/base concentration, temperature) are as mild as possible to avoid cleaving the C-¹¹F bond. | |
| 2. Check HPLC Conditions: Review your HPLC mobile phase and temperature. Extreme pH or high temperatures during purification can degrade sensitive tracers. | |
| Instability on Solid-Phase Extraction (SPE) Cartridge | The stationary phase of the SPE cartridge used for purification or formulation could be causing degradation. |
| 1. Test Different Cartridges: Empirically test different types of SPE cartridges (e.g., C18, tC18, Oasis HLB) to find one that provides good recovery without causing defluorination. | |
| 2. Minimize Residence Time: Elute the tracer from the cartridge as quickly as possible to minimize contact time with the stationary phase. |
Diagrams: Workflows and Pathways
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// Edges start -> check_in_vitro [label="Investigate Cause"]; check_in_vitro -> stable [label="Result"]; check_in_vitro -> unstable [label="Result"]; stable -> metabolite_analysis [label="Investigate further"]; unstable -> redesign [label="Action"]; metabolite_analysis -> confirm_defluorination [label="Result"]; metabolite_analysis -> no_defluorination [label="Result"]; confirm_defluorination -> redesign [label="Action"]; } dot Caption: Troubleshooting workflow for suspected in vivo defluorination.
// Nodes Tracer [label="[¹¹C]Aryl-Fluoride Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\n(e.g., in Liver)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Intermediate [label="Electrophilic Intermediate\nor Epoxide Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Defluorination [label="C-¹¹F Bond Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="Hydroxylated Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluoride [label="Free [¹¹C]F⁻ Ion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tracer -> CYP450 [label="Enters"]; CYP450 -> Intermediate [label="Oxidizes"]; Intermediate -> Defluorination [label="Leads to"]; Defluorination -> Metabolite; Defluorination -> Fluoride; } dot Caption: Simplified pathway of metabolic defluorination by CYP450 enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of defluorination for [¹¹C]-labeled tracers?
There are two main categories of defluorination:
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In Vivo Metabolic Defluorination: This is the most common issue and typically occurs in the liver. It is often an enzymatic process mediated by cytochrome P450 (CYP) monooxygenases.[1][2][3] The enzyme oxidizes the tracer molecule, creating an unstable intermediate that then readily loses the [¹¹C]fluoride ion.[7][8]
-
Chemical Degradation / Radiolysis: This occurs when the tracer degrades due to chemical instability or damage from its own radiation (radiolysis).[12][13] Radiolysis generates free radicals that can attack the tracer molecule, leading to the cleavage of the C-¹¹F bond. This can happen at any point after synthesis, including during storage in the final formulation vial.
Q2: How does structural modification help minimize defluorination?
Structural modification aims to make the tracer less susceptible to metabolic attack or chemical degradation.[15][16] Key strategies include:
-
Deuteration: Replacing hydrogen atoms with deuterium atoms at or near the site of metabolism can slow down the rate of enzymatic breakdown due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy for the enzyme to break.[4][5]
-
Steric Hindrance: Introducing bulky chemical groups near the C-¹¹F bond can physically block metabolic enzymes from accessing and acting on that part of the molecule.
-
Electronic Modification: Adding electron-withdrawing or -donating groups can alter the electronic properties of the molecule, making the C-¹¹F bond stronger or the molecule less attractive to metabolizing enzymes.
-
Changing the Labeling Position: Moving the [¹¹C]F from a metabolically "hot" spot (like a terminal ethyl group) to a more stable position (like an aromatic ring or a secondary carbon) can significantly improve stability.[4][5]
Q3: What is a typical radiochemical purity (RCP) I should aim for at the time of injection?
For clinical use, the radiochemical purity should be as high as possible, typically >95% . It is crucial to measure the RCP not just at the end of synthesis (EOS) but also just before injection, as degradation can occur over time.[10][13]
Q4: Can the choice of precursor for radiosynthesis affect the stability of the final tracer?
While the precursor itself does not become part of the final tracer, the synthesis route it enables can be critical. A synthesis route that requires harsh deprotection steps or purification conditions to remove the precursor and related impurities can lead to higher rates of defluorination in the final product. Choosing a precursor that allows for mild reaction and purification conditions is advantageous.
Q5: Are there differences in stability between aliphatic and aromatic C-¹¹F bonds?
Yes. Generally, C(sp²)-F bonds on aromatic rings are stronger and more stable than C(sp³)-F bonds on aliphatic chains. Aliphatic C-F bonds, particularly on terminal methyl or ethyl groups, are often more susceptible to oxidative metabolism by CYP enzymes. Therefore, tracers with [¹¹C]fluoroaryl groups are often more metabolically stable than their [¹¹C]fluoroalkyl counterparts.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of a [¹¹C]-labeled tracer in plasma, which contains various enzymes.
Materials:
-
[¹¹C]-labeled tracer, formulated in a compatible buffer (e.g., saline).
-
Freshly sourced plasma (human, rat, mouse, etc.), stored on ice.[17]
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).
-
Incubator or water bath set to 37°C.
-
Quenching solution: Acetonitrile (MeCN) containing a non-radioactive standard of the parent compound.
-
Centrifuge.
-
Radio-HPLC or radio-TLC system for analysis.
Methodology:
-
Pre-warm Plasma: Pre-incubate an aliquot of plasma at 37°C for 5-10 minutes.
-
Initiate Reaction: To a reaction tube, add a known volume of pre-warmed plasma (e.g., 490 µL). Spike with a small volume of the [¹¹C]-tracer solution (e.g., 10 µL, ~100 µCi) to start the reaction.[11] Vortex gently. This is your T=0 sample, but the clock starts now.
-
Incubation: Place the tube in the 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).[17]
-
Quench Reaction: Immediately add the aliquot to a tube containing a larger volume of the cold quenching solution (e.g., 150 µL of MeCN).[11] The acetonitrile will precipitate the plasma proteins. Vortex vigorously.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[11]
-
Analysis: Carefully collect the supernatant, which contains the tracer and any soluble metabolites. Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of the intact parent tracer remaining compared to the total radioactivity.
-
Data Interpretation: Plot the percentage of intact tracer versus time. From this, you can calculate the tracer's half-life in plasma. A rapid decrease indicates poor plasma stability.
Protocol 2: In Vivo Blood Metabolite Analysis
This protocol outlines the steps to determine the extent of tracer metabolism after injection into a living subject.
Materials:
-
Anesthetized animal model (e.g., rat, pig) with an arterial line for blood sampling.[9]
-
[¹¹C]-labeled tracer for injection.
-
Syringes and blood collection tubes (containing anticoagulant, e.g., heparin).
-
Centrifuge.
-
Equipment for analysis (radio-HPLC or radio-TLC with autoradiography).[9]
-
Acetonitrile for protein precipitation.
Methodology:
-
Tracer Injection: Administer a bolus injection of the [¹¹C]-tracer via a catheter (e.g., tail vein).
-
Arterial Blood Sampling: At various time points post-injection (p.i.) (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), draw arterial blood samples into heparinized tubes.[9]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma from the blood cells.
-
Protein Precipitation: Take a measured volume of plasma (e.g., 100 µL) and add 2-3 volumes of cold acetonitrile to precipitate the proteins. Vortex and centrifuge.
-
Analysis of Metabolites:
-
Radio-HPLC: Inject the supernatant onto a calibrated radio-HPLC system. The resulting chromatogram will show peaks corresponding to the unchanged parent tracer and its various radioactive metabolites.
-
Radio-TLC: Spot a small volume (e.g., 2 µL) of the plasma onto a silica-coated TLC plate.[9] Develop the plate with an appropriate solvent system. Analyze the plate using a phosphor imager or autoradiography to visualize the separation of the parent tracer from its more polar metabolites (which will have lower Rf values) and free [¹¹C]fluoride (which may remain at the origin or have a specific Rf).
-
-
Quantification: Integrate the peaks (HPLC) or regions of interest (TLC) to determine the percentage of radioactivity corresponding to the parent tracer at each time point.
-
Metabolite Correction: The resulting data can be used to generate a "metabolite-corrected arterial input function," which is crucial for accurate quantitative PET modeling. A rapid decrease in the parent fraction indicates fast metabolism.
References
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of 11C-labeled PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: [¹¹C]MK-6884 Production Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control procedures for the production of the PET radiotracer [¹¹C]MK-6884. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for the release of [¹¹C]this compound for human use?
A1: The essential quality control tests for the final [¹¹C]this compound product include determination of radiochemical purity, specific activity, residual solvents, pH, and sterility, as well as testing for bacterial endotoxins. Each batch must meet predefined acceptance criteria before it can be released for administration.
Q2: What is the typical radiochemical purity acceptance criterion for [¹¹C]this compound?
A2: The radiochemical purity of [¹¹C]this compound should be greater than 95%.[1]
Q3: What is the expected molar activity for [¹¹C]this compound?
A3: The molar activity of [¹¹C]this compound can range from 39 to 741 GBq/µmol.[1] Another reported value is approximately 87.71 ± 0.1 GBq/µmol.[1] High molar activity is crucial to minimize the injected chemical mass and avoid potential pharmacological effects.
Q4: What is the final formulation of the [¹¹C]this compound injection?
A4: The final product is a sterile solution of [¹¹C]this compound in up to 10% (v/v) ethanol and 10 mM sodium phosphate buffer (pH 7) in 0.9% sodium chloride.[1]
Q5: Are there any known impurities or radiometabolites of [¹¹C]this compound?
A5: While specific synthesis-related impurities are not extensively detailed in the literature, in vivo studies have shown that [¹¹C]this compound is metabolized, with radiometabolites being generally more polar than the parent compound. One minor lipophilic radiometabolite has been observed at less than 10% of the total radioactivity in plasma.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the production and quality control of [¹¹C]this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | 1. Inefficient [¹¹C]Methyl Iodide Trapping: The gaseous [¹¹C]CH₃I may not be efficiently trapped in the reaction vessel. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or precursor concentration. 3. Precursor Degradation: The lactam precursor may be unstable under the reaction conditions. 4. Low Reactivity of Precursor: The nucleophilicity of the lactam precursor may be insufficient for rapid methylation. | 1. Ensure the trapping loop or vessel is adequately cooled. Optimize the gas flow rate to allow for efficient trapping. 2. Optimize the reaction temperature (typically 55°C for 5 minutes) and ensure the correct amount of precursor (e.g., 1 mg) is used. 3. Use fresh, properly stored precursor for each synthesis. 4. Ensure the presence of a suitable base (e.g., 1 M NaOH) to deprotonate the lactam, enhancing its nucleophilicity. |
| Low Radiochemical Purity | 1. Incomplete Reaction: The radiolabeling reaction did not go to completion, leaving unreacted precursor. 2. Formation of Side Products: Undesired methylation at other sites or degradation of the product. 3. Inefficient HPLC Purification: The HPLC method is not adequately separating [¹¹C]this compound from impurities. | 1. Re-evaluate and optimize reaction conditions (time, temperature, precursor amount). 2. Analyze the crude reaction mixture to identify potential side products and adjust reaction conditions to minimize their formation. 3. Optimize the HPLC method, including the mobile phase gradient, flow rate, and column type, to achieve better separation. |
| Low Specific Activity | 1. Presence of Carrier Carbon-12: Contamination with stable carbon-12 from reagents or the system. 2. Inefficient [¹¹C]CO₂ to [¹¹C]CH₃I Conversion: Issues with the radiomethyl iodide synthesis module. | 1. Use high-purity reagents and ensure the synthesis module is clean and free of carbon-12 contaminants. 2. Service and validate the [¹¹C]CH₃I synthesis module to ensure high conversion efficiency. |
| Out-of-Specification Residual Solvents | 1. Incomplete Solvent Removal: The purification process (e.g., solid-phase extraction) is not effectively removing synthesis solvents. 2. Contamination from Labware or Reagents: Solvents introduced from other sources. | 1. Optimize the solid-phase extraction (SPE) or other purification steps to ensure complete removal of solvents like DMF used in the synthesis. 2. Use high-purity, solvent-free reagents and properly cleaned and dried labware. |
| Failed Sterility or Endotoxin Test | 1. Microbial Contamination: Introduction of bacteria or other microorganisms during synthesis or formulation. 2. Endotoxin Contamination: Presence of pyrogenic substances from glassware, reagents, or the environment. | 1. Ensure all synthesis and formulation steps are performed under aseptic conditions in a qualified cleanroom environment. Use sterile-filtered reagents and sterile final product vials. 2. Use depyrogenated glassware and sterile, endotoxin-free reagents. Perform the final formulation in a laminar flow hood to minimize environmental contamination. |
Quantitative Data Summary
| Quality Control Parameter | Acceptance Criteria / Reported Values |
| Radiochemical Purity | > 95% |
| Molar Activity | 39 - 741 GBq/µmol |
| Injected Mass | ≤ 4.9 µg |
| pH | ~7.0 |
| Residual Solvents (Ethanol) | ≤ 10% (v/v) in final formulation |
| Bacterial Endotoxins | < 175 EU/mL (calculated based on a 2 mL dose for a 70 kg person) |
Experimental Protocols
Radiochemical Purity and Identity by HPLC
This method is used to determine the radiochemical purity of the [¹¹C]this compound and to confirm its identity by comparing its retention time to that of a non-radioactive standard.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
-
Column: Reverse-phase C18 column (e.g., Phenomenex ODS, 250 mm x 10 mm, 10 µm for semi-preparative purification; a smaller analytical column for QC).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of a lower percentage of acetonitrile, ramping up to a higher percentage to elute the product.
-
Flow Rate: A typical analytical flow rate is 1 mL/min.
-
UV Detection: Wavelength set to an appropriate value to detect the chromophore in this compound (e.g., 254 nm).
-
Procedure:
-
Inject a small aliquot of the final [¹¹C]this compound product onto the HPLC column.
-
Run the HPLC method and record the chromatograms from both the UV and radioactivity detectors.
-
Separately, inject a solution of the non-radioactive this compound standard to determine its retention time.
-
Identity: The retention time of the main radioactive peak in the product chromatogram should match the retention time of the non-radioactive standard.
-
Radiochemical Purity: Calculate the area of the main radioactive peak as a percentage of the total area of all radioactive peaks in the chromatogram.
-
Residual Solvent Analysis by Gas Chromatography (GC)
This method is used to quantify the amount of residual solvents, such as ethanol and any solvents used during synthesis (e.g., DMF), in the final product.
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: A column suitable for separating volatile organic compounds (e.g., a polar capillary column).
-
Carrier Gas: Typically helium or nitrogen.
-
Procedure:
-
Prepare a standard solution containing known concentrations of the potential residual solvents.
-
Inject the standard solution to calibrate the instrument.
-
Inject a sample of the final [¹¹C]this compound product.
-
Quantify the amount of each solvent in the sample by comparing the peak areas to the calibration curve.
-
Sterility and Bacterial Endotoxin Testing
These tests are crucial to ensure the safety of the injectable radiopharmaceutical.
-
Sterility Test: This is typically performed by incubating a sample of the final product in suitable microbial growth media for a specified period (e.g., 14 days) and observing for any microbial growth. Due to the short half-life of ¹¹C, the product is released before the completion of the sterility test, which is performed retrospectively.
-
Bacterial Endotoxin Test (LAL Test): The Limulus Amebocyte Lysate (LAL) test is used to detect the presence of bacterial endotoxins. A sample of the final product is incubated with LAL reagent, and the formation of a gel or a colorimetric change indicates the presence of endotoxins. The endotoxin level must be below the established limit. The FDA guideline for parenteral drugs is 5 EU/kg.[2]
Visualizations
Caption: Workflow for the synthesis and quality control of [¹¹C]this compound.
Caption: A logical troubleshooting guide for common [¹¹C]this compound production issues.
References
Validation & Comparative
Comparing [11C]MK-6884 with other muscarinic PET tracers
A Comparative Guide to [11C]MK-6884 and Other Muscarinic PET Tracers for Researchers and Drug Development Professionals
The landscape of neurodegenerative and psychiatric drug discovery is continually evolving, with a renewed focus on the muscarinic acetylcholine receptor system. Positron Emission Tomography (PET) imaging plays a pivotal role in this research, enabling in-vivo quantification and characterization of these receptors. This guide provides a detailed comparison of [11C]this compound, a novel M4 receptor positive allosteric modulator (PAM) PET tracer, with other significant muscarinic PET tracers.
Introduction to [11C]this compound
[11C]this compound is a promising PET tracer developed by Merck & Co. for imaging the muscarinic acetylcholine receptor subtype 4 (M4).[1][2] It functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds.[3][4] This allosteric binding is cooperative, meaning the tracer's affinity for the receptor is enhanced in the presence of an orthosteric agonist like acetylcholine.[5][6] This unique characteristic allows [11C]this compound not only to measure receptor density but also to potentially probe the tone of the cholinergic system.[6]
The development of [11C]this compound was driven by the need for a high-quality M4 PAM PET tracer to aid in the development of therapeutics for conditions like Alzheimer's disease and schizophrenia, where M4 receptors are implicated.[4][7] Preclinical and clinical studies have demonstrated its utility in imaging M4 receptors and quantifying the target engagement of M4 PAM therapeutic candidates.[6][7]
Comparison of Key Performance Characteristics
The ideal PET tracer possesses high binding affinity and selectivity for its target, favorable pharmacokinetic properties allowing for good brain penetration and specific binding signals, and amenability to kinetic modeling. The following tables summarize the quantitative data for [11C]this compound and other notable muscarinic PET tracers.
In Vitro Binding Properties
| Tracer | Target(s) | Ligand Type | Affinity (Kd or Ki) | Selectivity | Reference(s) |
| [11C]this compound | M4 | Positive Allosteric Modulator (PAM) | Ki = 3.1 nM (for lead compound) | High for M4 allosteric site | [7] |
| [11C]LSN3172176 | M1 | Agonist | - | Selective for M1 | [1][8] |
| [18F]FP-TZTP | M2 | Antagonist | - | Selective for M2 | [1][8] |
| [11C]Xanomeline | M1/M4 | Agonist | Good affinity for M1 and M4 | Poor selectivity over sigma sites | [1][2] |
| [11C]NMPB | Non-selective | Antagonist | - | Non-selective | [8] |
| [18F]FDEX | Non-selective | Antagonist | - | Non-selective | [9] |
In Vivo Performance and Imaging Characteristics
| Tracer | Brain Uptake | Specific Binding Signal | Key In Vivo Findings | Reference(s) |
| [11C]this compound | Good brain penetration | High specific signal in striatum, consistent with M4 distribution. BPND in rhesus monkey striatum = 0.83. | Binding is enhanced by acetylcholinesterase inhibitors. Lower cortical binding observed in Alzheimer's disease patients. | [5][6][7] |
| [11C]LSN3172176 | - | High specific brain signal in rhesus monkeys. | Promising for quantifying M1 receptors in the human brain. | [1][2] |
| [11C]VU0467485 | - | No specific binding observed in rat brain autoradiography. | Deemed unsuitable as a PET tracer candidate. | [1] |
| [11C]AF150(S) | - | Binding enhancement observed in the brain. | Challenged by rapid metabolism and radioactive metabolites. | [1] |
| [18F]FDEX | Good brain entry (~4.2% ID at 5 min) | High uptake in striatum, cortex, and hippocampus. Irreversible kinetics. | Yields high-quality brain images with low inter-subject variability. | [9] |
| [11C]M4R-1023 | Low brain uptake | High specific binding in autoradiography. | Low brain uptake limits its preclinical evaluation. | [1][8] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of typical methodologies used in the evaluation of muscarinic PET tracers like [11C]this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the N-alkylation of its lactam precursor using [11C]methyl iodide.[5] The process yields a product with high radiochemical purity (>95%) and good molar activity.[5][10]
In Vitro Autoradiography
In vitro autoradiography is used to determine the regional distribution of tracer binding in the brain. For [11C]this compound, studies on rat brain sections have shown that the tracer only binds in the presence of an agonist like carbachol, confirming its nature as a PAM that binds to activated receptors.[1][2]
PET Imaging Protocol (Human Studies)
A typical PET imaging study with [11C]this compound in humans involves the following steps:
-
Tracer Administration: A bolus injection of approximately 370 MBq of [11C]this compound is administered intravenously.[11][12]
-
Image Acquisition: Dynamic images are acquired for 90 minutes post-injection.[11][12]
-
Data Analysis: Standardized uptake value ratios (SUVRs) are calculated using a reference region, typically the cerebellum grey matter, to quantify tracer uptake.[11][12]
PET Imaging Protocol (Non-Human Primate Studies)
Studies in non-human primates, such as rhesus monkeys, are essential for initial in vivo characterization and receptor occupancy studies.
-
Baseline Scans: PET scans are performed to determine the baseline distribution and binding potential (BPND) of the tracer.[7]
-
Blocking Studies: To confirm specific binding, a blocking agent (a different M4 PAM) is administered intravenously before the tracer injection. A significant reduction in tracer uptake in target regions indicates specific binding.[7]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is crucial for kinetic modeling.[3]
Visualizing Pathways and Workflows
Muscarinic M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR). Upon activation by acetylcholine, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream cellular processes.
Caption: M4 muscarinic receptor signaling pathway.
Experimental Workflow for PET Tracer Evaluation
The evaluation of a novel PET tracer like [11C]this compound follows a structured workflow, from initial in vitro characterization to preclinical and clinical imaging studies.
Caption: General workflow for PET tracer evaluation.
Conclusion
[11C]this compound has emerged as a valuable tool for imaging M4 muscarinic receptors in the brain. Its properties as a positive allosteric modulator offer a unique advantage, potentially allowing for the assessment of cholinergic tone in addition to receptor density. Compared to non-selective tracers, [11C]this compound provides specific information about the M4 receptor subtype, which is of significant interest in the pathophysiology of Alzheimer's disease and schizophrenia. While other subtype-selective tracers for M1 and M2 receptors exist, [11C]this compound fills a critical gap for the in vivo study of the M4 receptor. The initial clinical data suggests its utility in monitoring disease progression and evaluating the efficacy of novel M4-targeting therapeutics.[6][11][12] Further research and comparative studies will continue to delineate the full potential of [11C]this compound in neuroscience research and drug development.
References
- 1. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 6. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. neurology.org [neurology.org]
[11C]MK-6884: A Superior Radiotracer for Quantifying M4 Receptor Density in the Brain
A comprehensive analysis of [11C]MK-6884, a novel positron emission tomography (PET) radiotracer, demonstrates its exceptional suitability for in vivo quantification of the M4 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neuropsychiatric disorders. This guide provides a detailed comparison of [11C]this compound with other reported M4 receptor PET tracer candidates, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
[11C]this compound has emerged as a highly promising tool for neuroscience research and drug development, offering a non-invasive method to measure the density and occupancy of M4 receptors in the living human brain.[1][2][3] Its validation from preclinical studies in rhesus monkeys to clinical trials in healthy volunteers and patients with Alzheimer's disease underscores its potential as a robust biomarker.[1][4][5]
Comparative Analysis of M4 Receptor PET Tracers
While the pursuit of a reliable M4 receptor PET tracer has led to the investigation of several candidates, many have fallen short of the stringent requirements for clinical utility, primarily due to low specific binding.[6] [11C]this compound, however, has consistently demonstrated superior performance characteristics.
| Radiotracer | Binding Affinity (Kd/Ki) | Selectivity | Key In Vivo Findings | Status |
| [11C]this compound | High affinity (Ki = 3.1 nM) for the allosteric site.[7] | High selectivity for the M4 receptor positive allosteric modulator (PAM) site.[8] | Good brain uptake, high specific signal in M4-rich regions (e.g., striatum), and low test-retest variability.[7][8] Successfully used to determine receptor occupancy of M4 PAM drug candidates.[8] | Validated for human use |
| [11C]VU0467485 | High affinity PAM.[9] | Not explicitly stated. | No specific binding could be observed in rat brain autoradiography in self-blocking experiments.[9] | Deemed unsuitable |
| [11C]M4R-1023 | High specific binding in autoradiography.[9] | Not explicitly stated. | Low brain uptake in rats, making it an unlikely candidate for further preclinical evaluation.[9] | Deemed unsuitable |
| [11C]Xanomeline | M1/M4 preferring agonist.[9] | Poor selectivity over sigma sites in human imaging studies.[9] | Limited by off-target binding.[9] | Deemed unsuitable |
| [11C]PF06885190 | High affinity (human binding Ki = 0.16 nM).[6] | Selective M4 PAM.[6] | Moderate brain uptake in non-human primates but with fast washout and low specific binding.[6] | Deemed unsuitable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of [11C]this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a suitable precursor. A common method involves the reaction of the des-methyl precursor with [11C]methyl iodide ([11C]CH3I) produced from a cyclotron.[7][10] The reaction is carried out in a solvent such as dimethylformamide (DMF) at an elevated temperature. The resulting [11C]this compound is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>95%) and molar activity.[10]
In Vitro Autoradiography
In vitro autoradiography is employed to visualize the distribution and density of M4 receptors in brain tissue sections.
-
Tissue Preparation: Thin (e.g., 20 µm) cryosections of human or animal brain tissue are mounted on microscope slides.
-
Incubation: The slides are incubated with a solution containing [3H]this compound (the tritiated version of the tracer) and, in the case of this PAM tracer, an orthosteric agonist like carbachol to promote binding.[11]
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Imaging: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are analyzed to quantify the binding density in different brain regions. Non-specific binding is determined by incubating adjacent sections with an excess of a non-radioactive M4 PAM to block the specific binding.
Human PET Imaging Protocol
The protocol for human PET imaging with [11C]this compound is designed to ensure patient safety and acquire high-quality data.
-
Participant Preparation: Participants are typically asked to fast for a certain period before the scan. A venous catheter is inserted for radiotracer injection and often an arterial line for blood sampling to measure the input function.[12]
-
Radiotracer Administration: A single intravenous (IV) bolus of [11C]this compound is administered. The injected dose is typically around 370 MBq.[13]
-
PET Scan Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a period of 90-120 minutes.[2] This allows for the measurement of the tracer's kinetics in the brain.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate time-activity curves (TACs) for various brain regions of interest (ROIs).[2]
-
Kinetic Modeling: The TACs are analyzed using kinetic models to quantify receptor density. The cerebellum is often used as a reference region due to its low M4 receptor density, allowing for the calculation of the non-displaceable binding potential (BPND), a measure of specific binding.[2]
Biodistribution and Dosimetry Studies
Biodistribution studies are essential to determine the distribution of the radiotracer throughout the body and to calculate the radiation dose to various organs.
-
Whole-Body PET Scans: Following the injection of [11C]this compound, a series of whole-body PET scans are acquired over several hours.[2]
-
Organ ROI Delineation: Regions of interest are drawn around major organs on the PET images to generate time-activity curves for each organ.[2]
-
Dosimetry Calculation: The organ TACs are used to calculate the residence time of the radiotracer in each organ. This information is then used in software like OLINDA/EXM to estimate the absorbed radiation dose to each organ and the effective dose for the whole body.[2]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the validation of [11C]this compound, the following diagrams have been generated.
Caption: M4 receptor signaling pathway activated by acetylcholine and positively modulated by [11C]this compound.
Caption: General workflow for the validation of a PET radiotracer from preclinical to clinical studies.
References
- 1. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. alzforum.org [alzforum.org]
- 5. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Translation of the M4 PAM specific PET tracer [11C] this compound from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 9. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of MK-6884 PET with Postmortem Brain Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging using the novel radiotracer [11C]MK-6884 and in vitro autoradiography for the quantification and localization of the M4 muscarinic cholinergic receptor (M4R). The data presented here, compiled from multiple studies, supports the cross-validation of these two critical methodologies in drug development and neuroscience research.
[11C]this compound is a selective M4 positive allosteric modulator (PAM) PET tracer that has demonstrated high binding affinity and selectivity for an allosteric site on the M4R.[1][2] Its utility as a biomarker for target engagement and a probe for neuropathological changes is under extensive investigation.[1][3] This guide will objectively compare its in vivo performance with postmortem brain autoradiography, a gold-standard technique for receptor localization and density measurement.
Quantitative Data Presentation
The following tables summarize the quantitative data from PET and autoradiography studies, demonstrating the consistent regional distribution and binding patterns of this compound.
Table 1: Regional Brain Distribution of [11C]this compound as Measured by PET
| Brain Region | Binding Potential (BPND) in Rhesus Monkeys | Standardized Uptake Value ratio (SUVr) in Rats | Observations in Humans with Alzheimer's Disease |
| Striatum | Highest tracer uptake[2][4] | High binding potential[5] | Lower binding potential compared to healthy controls[3][5] |
| Cortex | Moderate binding[4] | High binding potential[5] | Regional differences observed[1] |
| Hippocampus | Moderate binding[6] | High binding potential[5] | Decreased M4 receptor density observed[7] |
| Thalamus | Moderate binding[4] | High binding potential[5] | Not consistently reported |
| Cerebellum | Negligible displaceable binding/Used as reference region[2][4] | Used as reference region[5] | Used as reference region |
Table 2: Regional Brain Distribution of this compound as Measured by Autoradiography
| Brain Region | [3H]this compound Binding Density in Mouse Brain | [3H]this compound Binding in Rhesus Monkey and Human Brain Sections | [11C]this compound Ex Vivo Autoradiography in Rats |
| Striatum | Highest binding density (135 O.D. units)[4] | High binding density[6] | High uptake, consistent with PET[5] |
| Cortex | Moderate binding (36 O.D. units)[4] | Moderate binding[6] | Significant uptake[5] |
| Hippocampus | Not specified in this study | Moderate binding[6] | Significant uptake[5] |
| Thalamus | Moderate binding (25 O.D. units)[4] | Moderate binding[6] | Not specified in this study |
| Cerebellum | Negligible displaceable binding (<10 O.D. units)[4] | Low binding[6] | Low uptake, used as reference[5] |
The data consistently shows the highest binding of this compound in the striatum, with moderate binding in the cortex, hippocampus, and thalamus, and the lowest binding in the cerebellum across different species and methodologies.[2][4][5][6] This strong correlation between in vivo PET and in vitro autoradiography provides compelling evidence for the cross-validation of [11C]this compound PET as a reliable tool for quantifying M4R distribution in the living brain.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replication and validation.
[11C]this compound PET Imaging Protocol (Generalized from Human and Non-Human Primate Studies)
-
Radiotracer Synthesis: [11C]this compound is produced via methylation of a precursor molecule using [11C]methyl iodide.[4]
-
Subject Preparation: Subjects are typically fasted before the scan. For non-human primates, initial sedation with ketamine is common.[4]
-
Tracer Administration: A bolus injection of [11C]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes post-injection. Co-registration with MRI is performed for anatomical localization.[2]
-
Data Analysis: Time-activity curves (TACs) are generated for various brain regions of interest.[8] Kinetic modeling, often using a simplified reference tissue model (SRTM) with the cerebellum as the reference region, is applied to calculate the binding potential (BPND), which reflects the density of available receptors.[2]
Postmortem Brain Autoradiography Protocol (Generalized from Mouse, Rat, and Human Tissue Studies)
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned into thin coronal or sagittal slices (typically 18-20 μm).[5]
-
Incubation: Brain slices are incubated with a solution containing either [3H]this compound or [11C]this compound at a specific concentration (e.g., 2.5 nM for [3H]this compound).[9] The incubation is often performed in the presence of an orthosteric agonist like carbachol to enhance the binding of the allosteric modulator.[4][7][10]
-
Nonspecific Binding Determination: A parallel set of slices is incubated with the radioligand plus a high concentration of a non-radioactive M4 PAM (e.g., MK-4710 or unlabeled this compound) to determine nonspecific binding.[2][4]
-
Washing and Drying: After incubation, the slices are washed in a buffer to remove unbound radioligand and then dried.[4]
-
Imaging: The dried slides are placed against a phosphor imaging plate or film for a set exposure period.[4]
-
Quantification: The resulting autoradiograms are digitized, and the optical density or photostimulated luminescence in different brain regions is measured and compared to calibrated standards to quantify the binding density.[4][6]
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of this compound PET with autoradiography.
Signaling Pathway Context
Caption: Binding of this compound to the M4 receptor allosteric site.
References
- 1. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [11C]this compound PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. e-century.us [e-century.us]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
A Comparative Guide to [11C]MK-6884 and [18F]FDG PET in Alzheimer's Disease
An objective analysis of two distinct PET imaging modalities for the assessment of Alzheimer's disease, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, methodologies, and underlying biological targets.
In the landscape of neuroimaging for Alzheimer's disease (AD), Positron Emission Tomography (PET) stands as a crucial tool for in vivo assessment of pathophysiology. The established tracer, [18F]Fluorodeoxyglucose ([18F]FDG), has long been used to measure cerebral glucose metabolism, a proxy for synaptic function. More recently, novel tracers targeting specific neurotransmitter systems implicated in AD have emerged. Among these is [11C]MK-6884, a radioligand for the M4 muscarinic acetylcholine receptor. This guide provides a detailed comparison of [11C]this compound PET and [18F]FDG PET, leveraging available experimental data to inform their potential applications in research and clinical trials.
Probing Different Aspects of Alzheimer's Disease Pathology
[11C]this compound and [18F]FDG PET provide insights into different facets of AD neuropathology. [18F]FDG PET visualizes the downstream effects of neuronal and synaptic dysfunction, which are core features of AD. In contrast, [11C]this compound targets a specific component of the cholinergic system, which is known to be severely affected in AD.
[11C]this compound PET is a novel imaging agent that binds with high affinity and selectivity to an allosteric site on the M4 muscarinic cholinergic receptors (M4Rs).[1][2] As a positive allosteric modulator (PAM), its binding is enhanced by the presence of the endogenous neurotransmitter acetylcholine.[1][3] This property makes [11C]this compound a potential biomarker for both M4R density and cholinergic tone. Given that cholinergic neuronal loss is a hallmark of AD, this tracer offers a direct way to probe the integrity of this critical neurotransmitter system.[4][5]
[18F]FDG PET is a well-established and widely used radiotracer that measures the cerebral metabolic rate of glucose.[6][7] As glucose metabolism is tightly coupled with synaptic activity, [18F]FDG PET serves as an indirect marker of synaptic function and neurodegeneration.[6][8] In AD, a characteristic pattern of hypometabolism is observed in the posterior cingulate, precuneus, and temporoparietal cortices, which is believed to reflect the regional distribution of synaptic failure.[8][9]
Comparative Performance in Alzheimer's Disease Patients
Direct comparative studies in AD patients have revealed both concordant and discordant findings between [11C]this compound and [18F]FDG PET, highlighting their complementary nature.
A study involving nine AD patients who underwent both types of scans found a concordance in cortical uptake patterns, suggesting that [11C]this compound binding is specific to the disease process.[4][5][10] Both tracers showed reduced uptake in the parieto-temporal association cortex, which correlated with the patients' clinical symptoms. For instance, patients with predominant language deficits exhibited greater signal loss in the left hemisphere, while those with visuospatial impairments had more pronounced deficits in the right hemisphere.[4][5]
However, the study also noted discordant areas, indicating that each tracer provides unique information.[4][5] As expected, [11C]this compound showed high uptake in the basal ganglia, a region rich in M4 receptors, whereas [18F]FDG uptake is more reflective of overall synaptic activity.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and findings from comparative studies of [11C]this compound and [18F]FDG PET in Alzheimer's disease.
Table 1: Radiotracer Characteristics
| Characteristic | [11C]this compound | [18F]FDG |
| Target | M4 Muscarinic Acetylcholine Receptor (Allosteric Site) | Glucose Transporters/Hexokinase |
| Biological Process | Cholinergic Neurotransmission | Cerebral Glucose Metabolism |
| Mechanism | Positive Allosteric Modulator | Glucose Analog |
| Half-life of Radionuclide | ~20.4 minutes (Carbon-11) | ~109.8 minutes (Fluorine-18) |
| Typical Injected Dose | ~370 MBq | ~185-370 MBq |
Table 2: Key Imaging Findings in Alzheimer's Disease
| Finding | [11C]this compound PET | [18F]FDG PET |
| Primary Regions of Reduced Signal | Parieto-temporal association cortex, Frontal lobes | Posterior cingulate, Precuneus, Temporo-parietal cortex |
| Regions of High Signal | Basal ganglia (striatum) | Not applicable (relative hypometabolism is key) |
| Correlation with Clinical Symptoms | Good correlation with laterality of symptoms (language vs. visuospatial)[4][5] | Well-established correlation with cognitive decline |
| Quantitative Metric | Standardized Uptake Value Ratio (SUVR), Nondisplaceable Binding Potential (BPND)[1][10] | Standardized Uptake Value Ratio (SUVR) |
| Reference Region for SUVR | Cerebellum gray matter[4][10] | Cerebellum, Pons[5][10] |
Signaling Pathways and Experimental Workflows
To visualize the biological and methodological differences between the two tracers, the following diagrams are provided.
Caption: [11C]this compound binds to an allosteric site on the M4 receptor.
Caption: [18F]FDG is trapped in neurons after phosphorylation.
Caption: Workflow for comparative [11C]this compound and [18F]FDG PET imaging.
Detailed Experimental Protocols
The successful implementation and comparison of these PET methodologies rely on standardized and rigorous experimental protocols.
[11C]this compound PET Protocol
-
Patient Preparation: No specific dietary restrictions are required. Patients should be comfortably positioned in a quiet, dimly lit room to minimize synaptic activity variations.
-
Radiotracer Administration: A bolus injection of approximately 370 MBq of [11C]this compound is administered intravenously.[4][10]
-
Image Acquisition: Dynamic imaging is initiated immediately after injection and continues for up to 90 minutes.[4][5] This allows for kinetic modeling of tracer uptake and binding.
-
Image Analysis:
-
Images are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with negligible specific binding, typically the cerebellum gray matter.[4][10]
-
For more detailed quantitative analysis, nondisplaceable binding potential (BPND) can be estimated using kinetic models, which provides a measure of receptor density and affinity.[1]
-
[18F]FDG PET Protocol
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure low and stable blood glucose and insulin levels.[11] Blood glucose should be checked before tracer injection and should ideally be below 150-200 mg/dL.[11] The patient should rest in a quiet, dimly lit room during the uptake period.[11]
-
Radiotracer Administration: An intravenous injection of approximately 185-370 MBq of [18F]FDG is administered.
-
Uptake Period: A conscious uptake period of 30-60 minutes is required to allow for the tracer to be transported into the brain and trapped in metabolically active cells.[12][13]
-
Image Acquisition: A static brain scan of 10-20 minutes is typically acquired.[12][13]
-
Image Analysis:
Conclusion: Complementary Tools for a Complex Disease
[11C]this compound PET and [18F]FDG PET are valuable but distinct tools for investigating Alzheimer's disease. [18F]FDG PET provides a robust and well-validated measure of synaptic dysfunction and neurodegeneration, making it a useful biomarker for diagnosis and tracking disease progression.
[11C]this compound PET, while newer, offers a unique window into the cholinergic system, a key player in the cognitive deficits of AD. Its ability to potentially measure both M4 receptor density and cholinergic tone makes it a promising tool for understanding disease mechanisms and as a pharmacodynamic biomarker for therapies targeting the M4 receptor or the broader cholinergic system.[1][14] The concordance observed with [18F]FDG PET in AD-related cortical regions supports its relevance to the disease process, while its distinct subcortical distribution highlights the novel information it can provide.
For researchers and drug developers, the choice between these tracers will depend on the specific scientific question. For a general assessment of neurodegeneration, [18F]FDG PET remains the gold standard. For studies focused on the cholinergic system or evaluating drugs that modulate it, [11C]this compound PET presents a powerful and targeted approach. The combined use of both tracers in a research setting could provide a more holistic understanding of the interplay between neurotransmitter system dysfunction and metabolic decline in Alzheimer's disease.
References
- 1. The PET tracer [11C]this compound quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. Frontiers | 18F-FDG-PET in Mouse Models of Alzheimer's Disease [frontiersin.org]
- 7. 18F‐FDG PET for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-FDG-PET Detects Drastic Changes in Brain Metabolism in the Tg4–42 Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual-Statistical Interpretation of 18F-FDG-PET Images for Characteristic Alzheimer Patterns in a Multicenter Study: Inter-Rater Concordance and Relationship to Automated Quantitative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Unveiling M4 Receptor Engagement: A Comparative Guide to PAM Occupancy Using [11C]MK-6884
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of M4 receptor occupancy by different positive allosteric modulators (PAMs) utilizing the novel PET tracer, [11C]MK-6884. This document details the experimental data, protocols, and underlying signaling pathways crucial for advancing the development of therapeutics targeting the M4 muscarinic acetylcholine receptor.
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor, is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby offering greater subtype selectivity and a reduced risk of side effects compared to orthosteric agonists.[1][2]
The development of the positron emission tomography (PET) tracer, [11C]this compound, has been a significant advancement, enabling the in-vivo quantification of M4 receptor occupancy of PAMs in the brain.[3][4] This tool is instrumental in establishing the relationship between drug dosage, plasma concentration, and target engagement, which is critical for the clinical development of novel M4 PAMs.[3][5] This guide presents a comparative analysis of M4 receptor occupancy for different PAMs, leveraging data from studies using [11C]this compound.
Quantitative Comparison of M4 PAM Receptor Occupancy
The following table summarizes the M4 receptor occupancy data for different PAMs as determined by PET imaging with [11C]this compound. These studies, conducted in non-human primates, provide valuable insights into the dose-dependent target engagement of these compounds.
| Compound | Species | Dose | Brain Region of Interest | Receptor Occupancy (%) | Reference |
| CVL-231 (emraclidine) | Rhesus Macaque | 0.25 mg/kg (bolus + infusion) | Striatum | Dose-dependent | [6][7] |
| CVL-231 (emraclidine) | Rhesus Macaque | 0.5 mg/kg (bolus + infusion) | Striatum | Dose-dependent | [6][7] |
| CVL-231 (emraclidine) | Rhesus Macaque | 1 mg/kg (bolus + infusion) | Striatum | Dose-dependent | [6][7] |
| CVL-231 (emraclidine) | Rhesus Macaque | 1.7 mg/kg (bolus + infusion) | Striatum | Dose-dependent | [6][7] |
| CVL-231 (emraclidine) | Rhesus Macaque | 3.4 mg/kg (bolus + infusion) | Striatum | Dose-dependent | [6][7] |
| Compound 31 | Rhesus Monkey | 3 mg/kg (intravenous) | Striatum | 87% | [3] |
Experimental Protocols
The determination of M4 receptor occupancy using [11C]this compound PET imaging involves a standardized set of procedures. The following is a detailed methodology based on published studies.[3][6][7]
Animal Preparation and Handling
-
Species: Non-human primates (e.g., Rhesus Macaques) are commonly used in preclinical studies.
-
Acclimatization: Animals are acclimated to the experimental procedures to minimize stress.
-
Anesthesia: For the duration of the imaging session, animals are typically anesthetized (e.g., with ketamine/xylazine) and monitored for vital signs.[7]
-
Catheterization: Intravenous catheters are placed for the administration of the PET tracer and the M4 PAM being studied.
PET Imaging with [11C]this compound
-
Radiotracer: [11C]this compound is synthesized with a high specific activity.[7]
-
Baseline Scan: A baseline PET scan is performed following the intravenous injection of [11C]this compound (e.g., ~190 MBq) to determine the initial tracer uptake and distribution in the brain.[7]
-
Blocking Scan: Following the baseline scan, a blocking dose of the M4 PAM is administered. A second PET scan is then conducted with another injection of [11C]this compound to measure the displacement of the tracer by the PAM.
-
Image Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to capture the kinetics of the tracer in the brain.[7]
Data Analysis and Receptor Occupancy Calculation
-
Kinetic Modeling: The time-activity curves of [11C]this compound in different brain regions are analyzed using pharmacokinetic models, such as the 2-tissue 4-parameter kinetic model, to quantify tracer binding.[6]
-
Reference Region: A region with negligible M4 receptor density, such as the cerebellum, is used as a reference to estimate non-specific binding.[6][7]
-
Binding Potential (BPND): The non-displaceable binding potential (BPND) is calculated, which is a measure of the density of available receptors.
-
Receptor Occupancy (RO) Calculation: The percentage of receptor occupancy is calculated by comparing the BPND from the baseline and blocking scans using the following formula: RO (%) = [(BPND_baseline - BPND_blocking) / BPND_baseline] x 100
Visualizing the M4 Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Binding Properties of MK-6884
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding properties of MK-6884, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R), with the alternative M4 PAM, CVL-231 (emraclidine). The data presented herein is compiled from preclinical and clinical research to assist in the evaluation of these compounds for neuroscience research and drug development.
At a Glance: In Vitro and In Vivo Binding Profiles
The following tables summarize the key quantitative binding data for this compound and comparative data for CVL-231.
In Vitro Binding Properties
| Compound | Parameter | Species | Brain Region | Value | Reference |
| [³H]this compound | Kᵢ (nM) | Human | Striatum | 0.19 | [1] |
| Kₑ (nM) | Rhesus Monkey | Striatum | 0.9 | [2] | |
| Kₑ (nM) | Human | Striatum | 1.2 | [2] | |
| Bₘₐₓ (nM) | Rhesus Monkey | Striatum | 13 | [2] | |
| Bₘₐₓ (nM) | Human | Striatum | 7 | [2] | |
| CVL-231 (emraclidine) | EC₅₀ (nM) | Human | Recombinant Cells | Data not available in a directly comparable format | |
| Note: | CVL-231 is described as a highly selective M4 PAM, but direct side-by-side in vitro binding affinity data with this compound was not found in the reviewed literature. |
In Vivo Binding Properties
| Compound | Parameter | Species | Brain Region | Value | Reference |
| [¹¹C]this compound | BPₙₑ (baseline) | Rhesus Monkey | Striatum | 0.83 ± 0.17 | [3] |
| CVL-231 (emraclidine) | Receptor Occupancy (RO) | Rhesus Monkey | Striatum | Dose-dependent | [4] |
| Dose (mg/kg, IV) | Mean RO (%) | ||||
| 0.01 | 15 | [4] | |||
| 0.1 | 50 | [4] | |||
| 1.0 | 85 | [4] |
Signaling Pathway and Mechanism of Action
This compound and CVL-231 are both positive allosteric modulators of the M4 muscarinic acetylcholine receptor. They bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This allosteric binding potentiates the receptor's response to ACh, thereby enhancing downstream signaling. M4 receptors are coupled to Gᵢ/ₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cholinergic system is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[5][6]
Figure 1. M4 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).
Experimental Protocols
In Vitro Radioligand Binding Assay ([³H]this compound)
This protocol describes a saturation binding study to determine the Kₑ and Bₘₐₓ of [³H]this compound in brain tissue homogenates.
Materials:
-
[³H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Carbachol
-
Brain tissue (e.g., human or rhesus monkey striatum)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of [³H]this compound to wells containing the membrane preparation.
-
Agonist Stimulation: Include a fixed concentration of carbachol (e.g., 10 µM) in all wells to enhance the binding of the allosteric modulator.[1]
-
Non-Specific Binding: To a parallel set of wells, add a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the radioligand to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard or non-linear regression analysis to determine Kₑ and Bₘₐₓ.
References
- 1. e-century.us [e-century.us]
- 2. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
[11C]MK-6884 PET: A High-Reproducibility Tool for M4 Receptor Imaging in Healthy Volunteers
A comprehensive analysis of the reproducibility of [11C]MK-6884 Positron Emission Tomography (PET) measurements in healthy volunteers demonstrates its reliability as a quantitative biomarker for the M4 muscarinic acetylcholine receptor. This guide provides an objective comparison of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
[11C]this compound is a novel PET tracer that binds with high affinity and selectivity to an allosteric site on the M4 muscarinic cholinergic receptor, a key target in the development of therapeutics for neuropsychiatric disorders.[1][2] Its utility as a biomarker hinges on the reproducibility of its measurements. This guide summarizes the available data on the test-retest reliability of [11C]this compound PET scans in healthy individuals and outlines the experimental protocols employed in these critical validation studies.
High Reproducibility of [11C]this compound PET Measurements
Quantitative analysis from a dedicated clinical trial (NCT02621606) in healthy volunteers has established the high reproducibility of [11C]this compound PET measurements.[2] The key metric for reproducibility, the intra-individual test-retest (T-RT) variability of the non-displaceable binding potential (BPND), was found to be approximately 11% in the striatum, a region with high M4 receptor density.[1] This low variability indicates that [11C]this compound provides consistent and reliable quantification of M4 receptor availability.
The primary efficacy hypothesis of the validation study was an average intra-subject T-RT variability of less than or equal to 20%, a target that was successfully met.[2]
| Parameter | Brain Region | Test-Retest Variability (%) | Subjects | Reference |
| BPND | Striatum | ~11 | 6 Healthy Volunteers | [1] |
Comparison with Alternative M4 PET Tracers
Currently, [11C]this compound stands as the most robustly validated PET tracer for the M4 receptor in humans. While other tracers have been investigated, they have largely shown limitations such as low specific binding, which precludes their use in quantitative, reproducible PET studies. As such, comparative human test-retest reproducibility data for alternative M4 PET tracers is not available in the published literature.
Experimental Protocols
The high reproducibility of [11C]this compound measurements is underpinned by a standardized and rigorous experimental protocol.
[11C]this compound PET Scan Protocol in Healthy Volunteers
The protocol for the test-retest validation study in healthy elderly volunteers involved the following key steps:
-
Subject Preparation: Subjects were required to abstain from medications, alcohol, and excessive caffeine prior to the scan.[2]
-
Radiotracer Administration: A single intravenous bolus of approximately 370 MBq of [11C]this compound was administered at the start of the PET scan.[2]
-
PET Scan Acquisition: Dynamic PET imaging was performed for up to 90 minutes.[2]
-
Test-Retest Procedure: For reproducibility assessment, two separate PET scans were conducted on the same day, separated by at least 3 hours.[2]
-
Data Analysis: The non-displaceable binding potential (BPND) was calculated using the cerebellum as a reference region. The test-retest variability was determined using the formula: Percent T-RT variability = [absolute value (BPND-1 - BPND-2) / (average BPND)] * 100[2]
Visualizing the Experimental Workflow and M4 Signaling Pathway
To further elucidate the context of [11C]this compound PET studies, the following diagrams illustrate the experimental workflow for a reproducibility study and the signaling pathway of the M4 receptor.
References
A Head-to-Head Preclinical Comparison of M4 PET Tracers: [¹¹C]MK-6884 vs. [¹¹C]PF06885190
For researchers, scientists, and drug development professionals, the selection of a suitable Positron Emission Tomography (PET) tracer is a critical step in the preclinical evaluation of novel therapeutics targeting the M4 muscarinic acetylcholine receptor. This guide provides a detailed, data-driven comparison of two prominent M4 PET tracers, [¹¹C]MK-6884 and [¹¹C]PF06885190, based on available preclinical data from non-human primate studies.
While a direct head-to-head study has not been published, this guide synthesizes data from separate preclinical evaluations to offer a comparative overview of their performance characteristics. This information can aid researchers in selecting the most appropriate tracer for their specific research objectives.
Performance Data at a Glance
The following table summarizes the key quantitative data for [¹¹C]this compound and [¹¹C]PF06885190 from preclinical studies in non-human primates. It is important to note that the data for each tracer were generated in separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Parameter | [¹¹C]this compound | [¹¹C]PF06885190 | Source |
| Animal Model | Rhesus Macaque | Cynomolgus Monkey | [1],[2] |
| Binding Affinity (Ki) | Not explicitly stated in NHP studies | Human: 0.16 nM, Rat: 7.15 nM | [2] |
| Brain Uptake (Peak SUV) | > 4.2 in striatum | 2.0 - 4.1 (whole brain) | [1],[2] |
| Specific Binding Signal | High contrast with striatum showing highest uptake | Low specific binding in NHP brain | [1],[2] |
| Kinetics | Reversible | Fast washout | [1],[2] |
| Metabolism | Not detailed in provided snippets | Relatively fast metabolism | [2] |
| Blocking Study | Dose-dependent blocking by CVL-231 | ~ -10% change in VT with CVL-231 | [1],[2] |
In-Depth Comparison
[¹¹C]this compound
Developed by Merck & Co., [¹¹C]this compound has emerged as a promising PET tracer for imaging the M4 receptor positive allosteric modulator (PAM) site.[3] Preclinical studies in rhesus macaques have demonstrated its favorable characteristics for in vivo imaging.
The tracer exhibits rapid penetration of the blood-brain barrier and a distribution pattern consistent with the known expression of M4 receptors, with the highest uptake observed in the striatum.[4] This high striatal uptake provides excellent contrast against other brain regions.[1] PET scans in rhesus monkeys showed a peak Standardized Uptake Value (SUV) of over 4.2 in the striatum.[1] Furthermore, blocking studies with the selective M4 PAM, CVL-231 (emraclidine), resulted in a clear, dose-dependent reduction in tracer binding, confirming its specific binding to the M4 PAM site.[1] The kinetic properties of [¹¹C]this compound are reversible, which is a desirable characteristic for quantitative PET studies.[1]
[¹¹C]PF06885190
[¹¹C]PF06885190, developed by Pfizer, is another novel M4-selective PAM PET radioligand.[2] Its preclinical evaluation was conducted in cynomolgus monkeys.[2] This tracer also demonstrated moderate brain uptake, with peak SUV values ranging from 2.0 to 4.1 across the whole brain.[2]
Experimental Methodologies
The following provides a general overview of the experimental protocols employed in the preclinical evaluation of these M4 PET tracers in non-human primates. For specific details, readers are encouraged to consult the original research articles.
Animal Models
-
[¹¹C]this compound: Rhesus macaques were used for the in vivo PET imaging studies.[1]
-
[¹¹C]PF06885190: The preclinical evaluation was performed in male cynomolgus monkeys.[2]
Radiotracer Administration and PET Imaging
A standard experimental workflow for preclinical PET imaging of these M4 tracers is as follows:
Radiosynthesis: Both tracers were labeled with Carbon-11, typically through N-methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2]
PET Scanning: Anesthetized non-human primates received an intravenous bolus injection of the radiotracer. Dynamic PET scans were acquired over a period of 90 to 120 minutes.
Arterial Blood Sampling: To determine the arterial input function, serial arterial blood samples were collected throughout the scan.
Metabolite Analysis: Plasma from the blood samples was analyzed to determine the fraction of unchanged parent radiotracer over time.
Kinetic Modeling: The time-activity curves from different brain regions, along with the metabolite-corrected arterial input function, were used to perform kinetic modeling (e.g., Logan graphical analysis) to estimate parameters such as the total volume of distribution (VT).
Blocking Studies: To confirm target engagement and specificity, blocking studies were conducted where a non-radioactive M4 PAM, such as CVL-231, was administered prior to the radiotracer injection.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the M4 receptor by acetylcholine or other agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
References
- 1. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]this compound: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of MK-6884: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound MK-6884 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly available through the conducted searches, this guide offers a procedural framework based on established best practices for the disposal of laboratory chemicals, including radiolabeled compounds.
Researchers and drug development professionals handling this compound must prioritize safety and adhere to institutional and local regulations. The following step-by-step guidance is designed to address key operational questions regarding the disposal of this compound and its common radiolabeled variants, [¹¹C]this compound and [³H]this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the compound's specific Safety Data Sheet (SDS), which should be obtained from the manufacturer or supplier. The SDS provides detailed information on physical and chemical properties, hazards, and emergency procedures. In the absence of a specific SDS for this compound, a conservative approach, treating the compound as hazardous, is recommended.
Personal Protective Equipment (PPE) is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound, particularly its radiolabeled forms, requires a meticulous and compliant approach.
-
Segregation of Waste: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] At a minimum, segregate waste into distinct categories such as non-halogenated solvents, halogenated solvents, solid chemical waste, and aqueous solutions.[1] For radiolabeled versions, additional segregation by isotope is critical.[]
-
Waste Container Selection and Labeling: Utilize designated, leak-proof, and chemically compatible waste containers.[1] Containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[3] For radiolabeled waste, include the radioisotope ([¹¹C] or [³H]), the activity level, and the date.[]
-
Disposal of Non-Radiolabeled this compound:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies (e.g., pipette tips, tubes), in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Avoid drain disposal unless explicitly permitted by your institution's safety office and local regulations for non-hazardous, dilute aqueous solutions.[4]
-
-
Disposal of Radiolabeled this compound ([¹¹C]this compound and [³H]this compound):
-
Specialized Handling: The disposal of radioactive waste is highly regulated and must be handled by personnel with appropriate training.[5]
-
Isotope Segregation: Do not mix waste containing different radioisotopes.[] Use separate, clearly marked containers for [¹¹C] and [³H] waste.
-
Decay-in-Storage: For short-lived isotopes like Carbon-11 (half-life of approximately 20.4 minutes), a decay-in-storage policy may be applicable. This involves storing the waste securely until the radioactivity has decayed to background levels, after which it can be disposed of as chemical waste. Consult your institution's Radiation Safety Officer (RSO) for specific protocols.
-
Tritium ([³H]) Waste: Due to its longer half-life (approximately 12.3 years), decay-in-storage is not feasible for Tritium. This waste must be disposed of through a licensed radioactive waste disposal service.
-
Liquid Scintillation Vials: These should be collected in designated containers, separating glass and plastic vials if required by your disposal service.[6]
-
-
Arranging for Professional Disposal: Partner with a licensed hazardous and/or radioactive waste disposal service for the collection, treatment, and final disposal of this compound waste.[3][7] Ensure the vendor is properly licensed and insured, as the generating institution retains "cradle to grave" responsibility for the waste.[3]
Experimental Protocols Referenced
The disposal procedures outlined are based on general best practices for laboratory chemical and radioactive waste management. Specific experimental protocols involving this compound primarily focus on its use as a PET imaging agent and in binding assays.[7][8] While these studies detail the handling of the compound in an experimental context, they do not provide specific disposal instructions. Therefore, adherence to general hazardous waste guidelines is paramount.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its radiolabeled variants.
Caption: Logical workflow for the disposal of this compound.
By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining the specific Safety Data Sheet for any chemical and consult with your institution's Environmental Health and Safety department for guidance.
References
- 1. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. moravek.com [moravek.com]
- 6. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Safeguarding Your Research: A Guide to Handling MK-6884
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of MK-6884, a potent and selective M4 muscarinic receptor positive allosteric modulator (PAM). Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on established principles for managing highly potent active pharmaceutical ingredients (HPAPIs) and the known pharmacology of M4 muscarinic receptor modulators.
Immediate Safety and Handling Precautions
This compound is a neuroactive compound designed to elicit a biological effect and should be handled with care to prevent accidental exposure.[1][2][3][4] The primary risks associated with potent compounds include pharmacological effects from accidental absorption, inhalation, or ingestion.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions or airborne particles of the compound. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin. Disposable coats eliminate the need for laundering contaminated apparel. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid form of the compound or when there is a risk of aerosol generation. |
Engineering Controls
Engineering controls are crucial for minimizing exposure and should be prioritized over reliance on PPE alone.[4]
| Control Measure | Description |
| Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. |
| Ventilated Balance Enclosure | When weighing the solid compound, a ventilated balance enclosure or powder containment hood should be used. |
| Closed Systems | Whenever possible, use closed systems for reactions and transfers to minimize the potential for exposure. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will ensure a safe and efficient workflow.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked as a potent compound handling zone.
-
Assemble Materials: Before starting, gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them in the fume hood or ventilated enclosure.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Tare a suitable container (e.g., a vial) inside the ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound to the container using a dedicated spatula.
-
Close the container securely before removing it from the enclosure.
-
-
Solution Preparation:
-
In a chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Cap the container and mix gently until the compound is fully dissolved.
-
Experimental Use
-
When using solutions of this compound, continue to wear appropriate PPE.
-
Conduct all experimental procedures within a fume hood to contain any potential aerosols or splashes.
-
Avoid generating aerosols. Use techniques that minimize splashing and droplet formation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Container |
| Solid Waste | Clearly labeled, sealed container for potent compound solid waste. This includes contaminated gloves, wipes, and disposable lab coats. |
| Liquid Waste | Clearly labeled, sealed container for potent compound liquid waste. This includes unused solutions and solvent rinses of contaminated glassware. |
| Sharps | Puncture-resistant sharps container for any contaminated needles or blades. |
Decontamination and Cleaning
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
A suitable decontamination solution should be used (e.g., a detergent solution followed by a solvent rinse, such as ethanol or isopropanol). All cleaning materials must be disposed of as hazardous waste.
-
For glassware, a thorough rinse with a suitable solvent, followed by standard washing procedures, is recommended. The initial solvent rinse should be collected as hazardous waste.
Understanding the Mechanism of Action of this compound
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[5] This means it binds to a site on the receptor that is different from the binding site of the natural ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh.[5] M4 receptors are primarily found in the central nervous system and are involved in regulating neurotransmitter release.[6]
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Discovery of [11C]this compound: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
